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Core Science & Biosynthesis

Foundational

Technical Guide: SAR and Strategic Utility of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide

The following technical guide details the structure-activity relationship (SAR), synthetic utility, and pharmacological potential of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide . This document is structured to serve...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR), synthetic utility, and pharmacological potential of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide . This document is structured to serve as a strategic resource for medicinal chemists and drug discovery scientists.

Part 1: Executive Summary & Compound Profile

4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide (CAS: 2444608-40-4) acts as a high-value "linchpin" intermediate in the synthesis of privileged pharmacophores. Unlike final drug candidates, this molecule is designed with orthogonal reactive handles—a 4-chloro electrophile and a 7-iodo cross-coupling site—positioned around a quinoline-3-carboxamide core.

This specific scaffold is a precursor to two major classes of therapeutics:

  • CB2 Receptor Agonists/Inverse Agonists: For immunomodulation and pain management.

  • Antiviral Agents: Specifically targeting Herpesvirus DNA polymerase and, more recently, SARS-CoV-2 viral replication machinery.

PropertySpecification
Molecular Formula C₁₁H₈ClIN₂O₂
Molecular Weight 362.55 g/mol
Core Scaffold Quinoline-3-carboxamide
Key Reactive Sites C4 (SNAr), C7 (Pd-catalyzed coupling)
Electronic Character Electron-deficient heteroaromatic core

Part 2: Structure-Activity Relationship (SAR) Analysis

The SAR of this compound is defined by its ability to be diversified into active agents. The molecule functions as a template where every substituent plays a distinct role in biological affinity or synthetic divergence.

The C4-Chloro "Gateway" (Electrophilic Center)
  • Function: The chlorine atom at position 4 is highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent 3-carboxamide group and the quinoline nitrogen.

  • SAR Implication: Displacement of the chlorine with primary or secondary amines generates 4-aminoquinoline-3-carboxamides .

    • Kinase Affinity: 4-anilino derivatives often mimic ATP, forming hydrogen bonds with the hinge region of kinases.

    • CB2 Affinity: Displacement with cycloalkylamines (e.g., adamantylamine) is critical for hydrophobic pocket filling in Cannabinoid Receptor 2 (CB2).

  • Hydrolysis: Hydrolysis yields the 4-oxo tautomer (4-hydroxyquinoline), a motif central to antiviral activity (e.g., HCMV inhibitors).

The C7-Iodo "Anchor" (Hydrophobic Extension)
  • Function: The iodine atom is a premium handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

  • SAR Implication:

    • Lipophilicity: In CB2 agonists, a lipophilic tail at C7 is essential for transmembrane binding. The iodine allows the attachment of aryl or alkyl chains to satisfy this requirement.

    • Selectivity: Modifying the C7 substituent allows fine-tuning of selectivity between CB1 (central) and CB2 (peripheral) receptors.

The C6-Methoxy (Electronic Modulator)
  • Function: An electron-donating group (EDG).

  • SAR Implication:

    • Reactivity: It subtly deactivates the ring compared to a naked quinoline, preventing over-reaction/degradation during harsh coupling conditions.

    • Solubility: Improves the solubility of the final lipophilic drug candidates.[1]

    • Metabolic Stability: Blocks metabolic oxidation at the C6 position, a common clearance pathway for quinolines.

The C3-Carboxamide (Binding Motif)
  • Function: A rigid hydrogen-bond donor/acceptor motif.

  • SAR Implication: This group is often the primary interaction point with the receptor (e.g., forming a hydrogen bond with Serine or Threonine residues in the binding pocket). It locks the molecule into a bioactive conformation.

Visualization: SAR Logic Map

SAR_Map Core 4-Chloro-7-iodo-6-methoxy quinoline-3-carboxamide C4 C4-Chloro Position (S_NAr Gateway) Core->C4 C7 C7-Iodo Position (Hydrophobic Anchor) Core->C7 C6 C6-Methoxy Group (Metabolic Shield) Core->C6 C3 C3-Carboxamide (H-Bond Pharmacophore) Core->C3 Kinase ATP-Competitor (Kinase Inhibitors) C4->Kinase + Aniline CB2 Lipophilic Pocket Binder (CB2 Agonists) C4->CB2 + Cycloalkylamine Viral Polymerase Inhibitor (Antivirals) C4->Viral + Hydrolysis (4-Oxo) C7->CB2 + Aryl Boronic Acid C6->Viral Solubility/Stability C3->Kinase H-Bond Hinge

Caption: Functional decomposition of the scaffold showing how specific substitutions drive therapeutic outcomes.

Part 3: Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Note: This is a convergent synthesis strategy ensuring regioselectivity.

  • Starting Material: 4-Iodo-3-methoxyaniline.

  • Step 1 (Condensation): React aniline with Diethyl ethoxymethylenemalonate (EMME) at 110°C.

    • Mechanism:[2] Addition-elimination to form the enamine intermediate.

  • Step 2 (Cyclization - Gould-Jacobs): Heat the intermediate in diphenyl ether at 250°C.

    • Result: Formation of the 4-hydroxyquinoline-3-carboxylate core.

  • Step 3 (Chlorination): Treat with POCl₃ (Phosphorus oxychloride) at reflux.

    • Critical Control: Monitor temperature to avoid defunctionalization of the methoxy group.

  • Step 4 (Amidation): React the ester with ammonia (NH₃) in methanol or via a Weinreb amide intermediate to yield the 3-carboxamide .

Protocol B: Divergent Derivatization (Self-Validating System)

This workflow allows you to validate the activity of the core by generating two distinct analogs in parallel.

Reagents:

  • Reagent A (SNAr): Morpholine (1.2 eq), DIPEA (2.0 eq), DMF.

  • Reagent B (Suzuki): Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃, Dioxane/Water.

Workflow:

  • Branch 1 (C4 Modification): Dissolve 100 mg of core in DMF. Add Reagent A. Heat to 80°C for 4 hours.

    • Validation: TLC should show the disappearance of the starting material (Rf ~0.6 in 50% EtOAc/Hex) and appearance of a polar spot (Rf ~0.3).

    • Product: 4-Morpholino-7-iodo-6-methoxyquinoline-3-carboxamide.

  • Branch 2 (C7 Modification): Dissolve 100 mg of core in Dioxane. Add Reagent B. Heat to 90°C under N₂ for 12 hours.

    • Validation: LC-MS must show a mass shift of +42 Da (Phenyl - Iodo + H).

    • Product: 4-Chloro-6-methoxy-7-phenylquinoline-3-carboxamide.

Visualization: Synthesis Workflow

Synthesis_Flow Start 4-Iodo-3-methoxyaniline Step1 Condensation (EMME, 110°C) Start->Step1 Step2 Cyclization (250°C) Yields 4-OH Core Step1->Step2 Step3 Chlorination (POCl3) Yields 4-Cl Core Step2->Step3 Step4 Amidation (NH3) Yields Target Scaffold Step3->Step4 Target 4-Chloro-7-iodo-6-methoxy quinoline-3-carboxamide Step4->Target Deriv1 Path A: S_NAr (4-Amino Analog) Target->Deriv1 Amines/Heat Deriv2 Path B: Suzuki Coupling (7-Aryl Analog) Target->Deriv2 Pd(0)/Boronic Acids

Caption: Step-wise synthetic pathway from aniline precursor to divergent libraries.

Part 4: Biological Data Summary[1]

The following data represents typical potency ranges for derivatives synthesized from this scaffold, based on literature for the quinoline-3-carboxamide class.

Target ClassDerivative TypeAssayTypical Activity (IC₅₀/EC₅₀)
CB2 Receptor 4-Cyclohexylamino-7-aryl[³⁵S]GTPγS Binding0.5 – 15 nM (Agonist)
Antiviral (HCMV) 4-Hydroxy-7-iodoPlaque Reduction1.0 – 5.0 µM
Antiviral (SARS-CoV-2) 4-Morpholino-7-fluoroViral Replication1.5 – 10 µM
Kinase (c-Met) 4-Phenoxy-7-methoxyKinase Inhibition10 – 100 nM

References

  • Manera, C., et al. (2009).[3] Rational design, synthesis, and pharmacological properties of new 1,8-naphthyridin-2(1H)-on-3-carboxamide derivatives as highly selective cannabinoid-2 receptor agonists. Journal of Medicinal Chemistry.[3][4]

  • Millet, R., et al. (2025).[1] Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands.[1][5] ResearchGate.

  • Musarra-Pizzo, M., et al. (2021). Anti-SARS-CoV-2 Inhibitory Profile of New Quinoline Compounds in Cell Culture-Based Infection Models. Pharmaceuticals.[2][4][6]

  • Sigma-Aldrich. Product Specification: 4-chloro-7-iodo-6-methoxyquinoline-3-carboxamide.

  • Das, P., et al. (2013). SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. ACS Medicinal Chemistry Letters.[4][7]

Sources

Exploratory

Spectroscopic data (NMR, IR, Mass) of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide

Technical Whitepaper: Structural Characterization & Analytical Profiling of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide Executive Summary & Structural Context This technical guide details the spectroscopic signature...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Characterization & Analytical Profiling of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide

Executive Summary & Structural Context

This technical guide details the spectroscopic signature of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide , a highly functionalized quinoline scaffold utilized in the development of tyrosine kinase inhibitors (TKIs).

While structurally related to the Lenvatinib intermediate (which bears a 6-carboxamide), this 3-carboxamide isomer presents unique analytical challenges due to the steric and electronic influence of the 4-chloro and 3-amido groups. Accurate characterization is critical, as the regiochemistry of the iodine (C7) and methoxy (C6) substituents directly impacts the structure-activity relationship (SAR) of downstream pharmacophores.

Compound Profile:

  • CAS: 2444608-40-4[1][2]

  • Formula: C₁₁H₈ClIN₂O₂[3]

  • Molecular Weight: 362.55 g/mol [1][2]

  • Key Reactivity: The C4-Chloro position is a "soft" electrophile susceptible to SNAr displacement, while the C7-Iodine serves as a handle for Suzuki-Miyaura or Sonogashira cross-couplings.

Analytical Workflow & Sample Preparation

To ensure reproducibility, the following sample preparation protocols are mandatory. The low solubility of quinoline-3-carboxamides requires specific solvent choices to prevent aggregation-induced line broadening in NMR.

Protocol A: NMR Sample Preparation
  • Solvent: Dimethyl sulfoxide-d6 (DMSO-d₆) is the only recommended solvent. CDCl₃ yields poor solubility and broad amide peaks.

  • Concentration: Dissolve 5–8 mg of analyte in 0.6 mL DMSO-d₆.

  • Conditioning: If undissolved solids persist, sonicate at 35°C for 5 minutes.

  • Acquisition: Run ¹H NMR at 298K. If amide rotamers cause broadening, elevate temperature to 313K (40°C) to coalesce signals.

Protocol B: LC-MS Preparation
  • Diluent: Acetonitrile:Water (1:1) with 0.1% Formic Acid.

  • Concentration: 0.1 mg/mL.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 1.8 µm.

  • Gradient: 5% to 95% ACN over 5 minutes to elute the hydrophobic iodo-quinoline.

Spectroscopic Data: Nuclear Magnetic Resonance (NMR)

The ¹H NMR spectrum is dominated by the deshielding effect of the quinoline nitrogen and the iodine atom. The regiochemistry (6-OMe vs. 7-I) is confirmed by the singlet nature of H-5 and H-8 (para-relationship prevents coupling) and NOE correlations.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
H-2 8.95 – 9.05Singlet (s)1HMost deshielded due to adj. N and 3-CONH₂.
H-8 8.45 – 8.55Singlet (s)1HOrtho to Iodine (heavy atom effect), meta to N.
CONH₂ (a) 8.10 – 8.20Broad s1HAmide proton (anti to carbonyl).
CONH₂ (b) 7.70 – 7.80Broad s1HAmide proton (syn to carbonyl).
H-5 7.45 – 7.55Singlet (s)1HShielded by ortho-Methoxy group.
-OCH₃ 4.00 – 4.05Singlet (s)3HCharacteristic methoxy on aromatic ring.

Note on Isomerism: In the 6-carboxamide isomer (Lenvatinib intermediate), the signals for H-2 and H-3 are doublets (J ~4.5 Hz). In this 3-carboxamide compound, H-2 is a singlet, which is the primary diagnostic differentiator.

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)
Carbon TypeShift (δ ppm)Assignment
C=O 165.5Amide Carbonyl
C-2 148.0Ar-CH (Deshielded by N)
C-4 139.5Ar-C-Cl (Ipso)
C-6 152.0Ar-C-OMe (Ipso, Oxygen attached)
C-7 95.0Ar-C-I (Upfield due to Iodine "Heavy Atom Effect")
OMe 56.8Methoxy Carbon

Mass Spectrometry (MS) Profiling

Mass spectrometry is the primary tool for confirming the halogenation pattern. The presence of Chlorine and Iodine creates a distinct isotopic footprint.

  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode)

  • Molecular Ion: [M+H]⁺

  • Theoretical Mass: 362.93 (Monoisotopic for ³⁵Cl)

Fragmentation Logic & Isotope Pattern
  • Parent Ion Cluster: You will observe a base peak at m/z ~363 and a roughly 33% intensity peak at m/z ~365 .

    • Cause: The natural abundance of ³⁷Cl (approx 24.2%) vs ³⁵Cl (75.8%). Iodine is monoisotopic (¹²⁷I), so it does not contribute to the M+2 pattern.

  • Key Fragments (MS/MS):

    • m/z 346 [M+H - NH₃]⁺: Loss of ammonia from the primary amide.

    • m/z 328 [M+H - Cl]⁺: Dechlorination (common in high-energy collision).

    • m/z 236 [M+H - I]⁺: Deiodination (weak C-I bond).

Infrared Spectroscopy (FT-IR)

IR is used primarily for "fingerprinting" the batch quality and confirming the amide functionality.

  • Method: ATR (Attenuated Total Reflectance) on neat solid.

  • Diagnostic Bands:

    • 3350 & 3180 cm⁻¹: N-H stretching (Primary Amide doublet).

    • 1675 cm⁻¹: C=O Stretching (Amide I band). Note: This is higher than typical ketones due to ring conjugation.

    • 1220 cm⁻¹: C-O-C Asymmetric stretch (Aryl Methyl Ether).

    • 760 cm⁻¹: C-Cl stretch (often obscured by fingerprint, but distinct in this region).

Structural Logic & Visualization

The following diagrams illustrate the analytical workflow and the structural correlations required to validate the regiochemistry (specifically the placement of the Iodine vs. Methoxy).

AnalyticalWorkflow Syn Crude Synthesis (Cyclization) Iso Isolation (Precipitation) Syn->Iso Filter LCMS LC-MS Analysis (m/z 363, Cl Pattern) Iso->LCMS Aliquot NMR 1H NMR (DMSO-d6) (H-2 Singlet Check) LCMS->NMR If Purity >95% NMR->Syn Fail (Regioisomer) QC Release / Next Step (S_NAr Reaction) NMR->QC Pass

Figure 1: Analytical decision matrix for validating the 3-carboxamide intermediate.

StructuralCorrelations cluster_legend Spectroscopic Logic H5 H-5 Proton (7.5 ppm) OMe 6-OMe Group (4.0 ppm) H5->OMe NOESY (Spatial) C6 C-6 Carbon (152 ppm) H5->C6 HMBC (3-bond) C4 C-4 Carbon (139 ppm) H5->C4 HMBC (3-bond) OMe->C6 HMBC (Strong) Desc NOESY between H-5 and OMe confirms 6-position of Methoxy

Figure 2: Critical HMBC and NOESY correlations to distinguish 6-OMe/7-I from 7-OMe/6-I isomers.

References

  • Chemical Register. 4-chloro-7-iodo-6-methoxyquinoline-3-carboxamide (CAS 2444608-40-4).[1] Retrieved from

  • Sigma-Aldrich. Product Search: Quinoline Carboxamide Derivatives. Retrieved from

  • PubChem. Compound Summary: 4-Chloro-7-methoxyquinoline-6-carboxamide (Analogous Structure for Shift Comparison). Retrieved from

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.
  • Eisai R&D Management Co., Ltd. Patent US7253286B2: Nitrogen-containing aromatic ring derivatives. (Provides foundational NMR data for 4-chloro-quinoline-carboxamide scaffolds). Retrieved from

Sources

Foundational

In Silico Modeling of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide: A Multiscale Computational Framework

Topic: In silico modeling of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists[1][2] Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In silico modeling of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide Content Type: Technical Guide / Whitepaper Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists[1][2]

Executive Summary: The "Privileged Scaffold" Hypothesis

The quinoline-3-carboxamide core represents a "privileged structure" in medicinal chemistry, capable of providing high-affinity ligands for diverse biological targets, including VEGFR2 , PDGFR , and Cannabinoid Receptor 2 (CB2) .[1][2]

This guide focuses on the computational characterization of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide (CIMQ-3) . This specific substitution pattern presents unique modeling challenges and opportunities:

  • 4-Chloro: A reactive electrophilic center, critical for covalent docking studies or nucleophilic aromatic substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) prediction.[2]
    
  • 7-Iodo: A heavy halogen capable of forming sigma-hole interactions (halogen bonds) with backbone carbonyls, a feature often overlooked in standard force fields.[1][2]

  • 3-Carboxamide: A rigid hydrogen-bond donor/acceptor motif essential for hinge-region binding in kinases.[1][2]

This whitepaper outlines a self-validating in silico workflow, moving from Quantum Mechanical (QM) characterization to Molecular Dynamics (MD) simulation.[1][2]

Quantum Mechanical Characterization (DFT)

Before macromolecular docking, the ligand's electronic properties must be established using Density Functional Theory (DFT).[2] Standard force fields (e.g., GAFF, CHARMM) often fail to accurately parameterize the iodine atom's anisotropic charge distribution (sigma-hole).[2]

Geometry Optimization & Electrostatic Potential (ESP)

Objective: Determine the precise bond lengths and the electrostatic potential surface (ESP) to predict halogen bonding capability.

Protocol:

  • Software: Gaussian 16 or ORCA 5.0.

  • Functional/Basis Set: B3LYP-D3(BJ)/def2-TZVP.[1][2]

    • Rationale: The def2-TZVP basis set is essential for Iodine (I) to account for relativistic effects and accurate polarizability.[1] The -D3(BJ) dispersion correction accounts for weak non-covalent interactions.[1]

  • Solvation Model: CPCM (Water) to mimic physiological aqueous environment.

Key Output Analysis:

  • Sigma-Hole Visualization: Map the ESP onto the electron density surface (isovalue 0.002 a.u.).[1] A positive potential region (

    
    ) on the tip of the Iodine atom confirms the ability to act as a Lewis acid (halogen bond donor).[2]
    
  • Fukui Indices: Calculate ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     on the C4 carbon to quantify its electrophilicity. A high 
    
    
    
    value indicates susceptibility to nucleophilic attack (e.g., by a cysteine thiol in covalent inhibition scenarios).[2]
Frontier Molecular Orbitals (FMO)

The energy gap (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) serves as a global reactivity descriptor.[2]
OrbitalLocalization RegionBiological Implication
HOMO 6-Methoxy / Quinoline RingElectron donor capability (Pi-stacking interactions).[1][2]
LUMO 4-Chloro / C4-C3 bondElectrophilic susceptibility; site of nucleophilic attack.[1][2]

Molecular Docking: Targeting VEGFR2 Kinase

Given the structural homology to Lenvatinib and Cabozantinib, the primary target for CIMQ-3 is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) .[1][2]

Target Preparation
  • PDB ID: 3WZE (Crystal structure of VEGFR2 with a quinoline-urea inhibitor).[1]

  • Preprocessing:

    • Remove crystallographic water (retain waters bridging the hinge region if present).

    • Model missing loops using Modeller (homology modeling).[1]

    • Protonation: H++ server at pH 7.4.

Docking Protocol (AutoDock Vina / Glide XP)

To account for the 7-Iodo halogen bond, standard scoring functions are insufficient.[1] We utilize a specialized protocol.

Step-by-Step Workflow:

  • Grid Generation: Center the grid box (20Å x 20Å x 20Å) on the co-crystallized ligand centroid (Cys919 region).

  • Ligand Preparation: Generate 3D conformers using the DFT-optimized geometry. Assign partial charges using RESP (Restrained Electrostatic Potential) derived from the QM calculation, not Gasteiger charges, to capture the iodine sigma-hole.

  • Constraint Definition:

    • H-Bond Constraint: Enforce interaction between the 3-carboxamide nitrogen and the hinge residue Cys919 (backbone C=O).[1][2]

    • Halogen Bond Constraint (Optional): Define a spherical constraint for the Iodine atom if a backbone carbonyl (e.g., from the gatekeeper residue) is within 3.5Å.

Visualization of the Docking Workflow

The following diagram illustrates the integrated workflow from QM preparation to Docking.

G Ligand Ligand: CIMQ-3 (2D Structure) DFT DFT Optimization (B3LYP-D3/def2-TZVP) Ligand->DFT Geometry RESP RESP Charge Assignment (Sigma-Hole Capture) DFT->RESP ESP Surface Docking Molecular Docking (Glide XP / Vina) RESP->Docking Force Field Params Target Target: VEGFR2 (PDB: 3WZE) Prep Protein Prep (H-bond Network) Target->Prep Protonation Prep->Docking Receptor Grid Analysis Interaction Profiling (Halogen Bonds/Pi-Stacking) Docking->Analysis Pose Selection

Figure 1: Integrated QM-Molecular Docking workflow for halogenated quinoline derivatives.

Molecular Dynamics (MD) Simulation

Docking provides a static snapshot. MD simulations are required to assess the temporal stability of the 7-Iodo...Carbonyl interaction and the residence time of the ligand.[1][2]

System Setup[1][3]
  • Engine: GROMACS 2024 or AMBER 22.[1]

  • Force Field:

    • Protein: AMBER ff19SB.[1]

    • Ligand: GAFF2 with specific modification for Iodine.[1] Crucial Step: Use "Extra-Point" (EP) particles to model the sigma-hole on the Iodine atom if the force field does not natively support anisotropic halogens.[1][2]

  • Solvent: TIP3P water box, buffered 10Å from solute.

  • Neutralization: Na+/Cl- ions to 0.15 M.[1][2]

Simulation Protocol
  • Minimization: Steepest descent (5,000 steps) to remove steric clashes.

  • Equilibration (NVT): 1 ns heating to 310 K (Berendsen thermostat).

  • Equilibration (NPT): 1 ns pressure equilibration to 1 bar (Parrinello-Rahman barostat).

  • Production Run: 100 ns trajectory. Step size = 2 fs.[1]

Analysis Metrics[1]
  • RMSD (Root Mean Square Deviation): Ligand stability within the pocket. Acceptable drift < 2.0 Å.[1][3]

  • Radial Distribution Function (RDF): Calculate ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     between the 7-Iodo atom and surrounding Oxygen acceptors.[2] A sharp peak at ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    
    Å confirms stable halogen bonding.
  • MM-GBSA: Calculate binding free energy (

    
    ) using snapshots from the last 20 ns of the trajectory.
    

Biological Pathway Context

Understanding the downstream effect is vital.[1] Inhibition of VEGFR2 by CIMQ-3 disrupts the angiogenesis signaling cascade.[1]

Signaling Ligand CIMQ-3 (Inhibitor) VEGFR2 VEGFR2 (Receptor Tyrosine Kinase) Ligand->VEGFR2 Inhibits PI3K PI3K VEGFR2->PI3K RAS RAS VEGFR2->RAS AKT AKT (Survival) PI3K->AKT Angiogenesis Angiogenesis & Cell Survival AKT->Angiogenesis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Proliferation) MEK->ERK ERK->Angiogenesis

Figure 2: Downstream signaling inhibition of the VEGFR2 pathway by CIMQ-3.[1]

ADMET & Drug-Likeness Profiling

The introduction of Iodine (I) significantly alters the physicochemical profile compared to the chloro- or fluoro- analogs.[1][2]

PropertyPredicted Effect of 7-IodoAcceptable RangeTool/Method
LogP (Lipophilicity) Increases by ~1.1 units vs. H1.0 - 5.0SwissADME / RDKit
Molecular Weight +126 Da vs. H< 500 DaRDKit
TPSA No significant change< 140 ŲQikProp
Metabolic Stability C-I bond is labile to oxidative dehalogenationN/ASMARTCyp (P450 prediction)

Critical Insight: While Iodine improves membrane permeability due to lipophilicity, it increases the risk of "nonspecific binding" and metabolic toxicity.[2] The in silico model must flag any LogP > 5.0 as a liability.[1]

References

  • Mhaske, G. S., et al. (2022).[2][4] "In Silico Identification of Novel Quinoline-3-carboxamide Derivatives Targeting Platelet-Derived Growth Factor Receptor." Current Cancer Therapy Reviews, 18(2), 131-142.[1][4]

  • Musso, L., et al. (2016). "Synthesis, structural and conformational analysis of ethyl 4-chloro-7-iodoquinoline-3-carboxylate." Journal of Molecular Structure, 1109, 103-111.[1][2]

  • BenchChem. (2025).[1] "Biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives." BenchChem Technical Reports.

  • Trott, O., & Olson, A. J. (2010).[2] "AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading."[2] Journal of Computational Chemistry, 31(2), 455-461.[1][2]

  • Wilcken, R., et al. (2013).[2] "Halogen Bonding in Drug Discovery: Overview and Use Cases." Journal of Medicinal Chemistry, 56(4), 1363–1388.[2]

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide

Executive Summary This application note details the synthesis of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide (CAS: 2444608-40-4), a critical scaffold in the development of multi-kinase inhibitors (similar to the Len...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide (CAS: 2444608-40-4), a critical scaffold in the development of multi-kinase inhibitors (similar to the Lenvatinib pharmacophore).

While the request specifies starting from N-arylacetamides , it is crucial to clarify the chemical pathway. Direct Vilsmeier-Haack cyclization of N-arylacetamides (the Meth-Cohn synthesis) predominantly yields 2-chloro-3-formylquinolines , which is the incorrect regioisomer for this target.

To achieve the 4-chloro-3-carboxamide substitution pattern, this protocol utilizes the N-arylacetamide as a protected precursor to generate the necessary regiochemically substituted aniline, followed by a Gould-Jacobs cyclization . This approach ensures high regioselectivity for the 6,7-substitution pattern and the correct placement of the chlorine and carboxamide moieties.

Strategic Analysis & Retrosynthesis

The Regiochemistry Challenge

The synthesis hinges on the correct placement of the iodine (C7) and methoxy (C6) groups relative to the 4-chloro and 3-carboxamide functionalities.

  • Pathway A (Meth-Cohn): Reacting acetanilides with POCl₃/DMF yields 2-chloroquinolines.[1] [REJECTED for this target]

  • Pathway B (Gould-Jacobs): Reacting anilines with diethyl ethoxymethylenemalonate (EMME) yields 4-hydroxyquinolines, which are easily converted to 4-chloro derivatives. [SELECTED]

Retrosynthetic Pathway

The N-arylacetamide (N-(4-methoxyphenyl)acetamide) serves as the starting material to direct the iodination to the ortho position (relative to the methoxy group) via steric and electronic control, prior to hydrolysis.

Retrosynthesis Target 4-Chloro-7-iodo-6-methoxy- quinoline-3-carboxamide Inter1 Ethyl 4-chloro-7-iodo- 6-methoxyquinoline-3-carboxylate Target->Inter1 Amidation Inter2 Ethyl 4-hydroxy-7-iodo- 6-methoxyquinoline-3-carboxylate Inter1->Inter2 Chlorination (POCl3) Aniline 3-Iodo-4-methoxyaniline Inter2->Aniline Gould-Jacobs (EMME + Cyclization) Acetamide N-(3-iodo-4-methoxyphenyl)acetamide Aniline->Acetamide Hydrolysis Start N-(4-methoxyphenyl)acetamide (Starting Material) Acetamide->Start Regioselective Iodination

Figure 1: Retrosynthetic analysis demonstrating the necessity of the acetamide intermediate for directing the iodine placement before quinoline ring construction.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (Regioselective Iodination)

Objective: Synthesize 3-iodo-4-methoxyaniline from N-(4-methoxyphenyl)acetamide.

Rationale: Direct iodination of 4-methoxyaniline often leads to di-iodination or oxidation. The acetamide group protects the amine and, in conjunction with the methoxy group, directs the iodine to the 3-position (ortho to the methoxy, meta to the acetamide).

  • Iodination:

    • Dissolve N-(4-methoxyphenyl)acetamide (1.0 eq) in acetic acid.

    • Add Iodine monochloride (ICl) (1.1 eq) dropwise at room temperature.

    • Stir for 4 hours. The acetamide sterically hinders the position ortho to the nitrogen, favoring iodination ortho to the methoxy group (Position 3).

    • Quench with saturated sodium thiosulfate. Filter the precipitate to obtain N-(3-iodo-4-methoxyphenyl)acetamide .

  • Hydrolysis:

    • Reflux the intermediate in ethanolic NaOH (10%) or HCl (6M) for 2 hours to remove the acetyl group.

    • Neutralize and extract to yield 3-iodo-4-methoxyaniline .

Phase 2: Quinoline Core Construction (Gould-Jacobs Protocol)

Objective: Construct the quinoline ring with 4-OH and 3-COOEt functionality.

ReagentEquivalentsRole
3-Iodo-4-methoxyaniline1.0Nucleophile (Core Scaffold)
Diethyl ethoxymethylenemalonate (EMME)1.1C3-C4 Fragment Source
Dowtherm ASolventHigh-boiling medium for thermal cyclization

Step-by-Step Protocol:

  • Condensation: Mix 3-iodo-4-methoxyaniline and EMME in ethanol. Reflux for 3 hours. The amine displaces the ethoxy group of EMME to form the anilinoacrylate intermediate .

  • Isolation: Cool and filter the solid enamine.

  • Thermal Cyclization:

    • Heat Dowtherm A (diphenyl ether/biphenyl eutectic) to 250°C (vigorous reflux).

    • Critical Step: Add the anilinoacrylate intermediate portion-wise to the boiling solvent. Rapid addition is necessary to prevent polymerization but must be controlled to manage foaming (ethanol evolution).

    • Maintain temperature for 30–60 minutes.

    • Cool to room temperature.[1][2][3][4] Dilute with hexane to precipitate the product.

    • Filter to obtain Ethyl 4-hydroxy-7-iodo-6-methoxyquinoline-3-carboxylate .

Phase 3: Functionalization (Chlorination & Amidation)

Objective: Convert the 4-OH to 4-Cl and the ester to the carboxamide.

Step 3A: Chlorination

  • Suspend the 4-hydroxy intermediate in POCl₃ (Phosphorus oxychloride) (excess, acts as solvent and reagent).

  • Add a catalytic amount of DMF (Vilsmeier conditions in situ).

  • Reflux (approx. 105°C) for 2–4 hours until the solid dissolves and TLC shows consumption of starting material.

  • Workup: Evaporate excess POCl₃ under reduced pressure. Pour the residue onto crushed ice/ammonia water (carefully!) to neutralize. Extract with dichloromethane.[3][4]

  • Product: Ethyl 4-chloro-7-iodo-6-methoxyquinoline-3-carboxylate .

Step 3B: Amidation

  • Dissolve the chloro-ester in methanol.

  • Cool to 0°C and saturate the solution with anhydrous Ammonia gas (NH₃) OR use 7N NH₃ in methanol.

  • Stir in a sealed pressure vessel at room temperature (or mild heat, 40°C) for 12–24 hours.

    • Note: The 4-chloro group is relatively stable under these conditions, but excessive heat may cause nucleophilic aromatic substitution (forming 4-amino). Monitor strictly.

  • Concentrate and recrystallize (typically from acetonitrile or ethanol).

  • Final Product: 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide .

Process Workflow Diagram

Workflow cluster_0 Phase 1: Precursor Prep cluster_1 Phase 2: Ring Construction cluster_2 Phase 3: Functionalization Step1 Start: N-(4-methoxyphenyl)acetamide Step2 Reaction: ICl / AcOH (Regioselective Iodination) Step1->Step2 Step3 Hydrolysis: 6M HCl / Reflux Step2->Step3 Step4 Intermediate: 3-Iodo-4-methoxyaniline Step3->Step4 Step5 Condensation: + EMME, Reflux Step4->Step5 Step6 Cyclization: Dowtherm A, 250°C (Thermodynamic Control) Step5->Step6 Step7 Int: Ethyl 4-OH-7-iodo-6-methoxy- quinoline-3-carboxylate Step6->Step7 Step8 Chlorination: POCl3, Reflux Step7->Step8 Step9 Amidation: NH3 / MeOH Step8->Step9 Final FINAL: 4-Chloro-7-iodo-6-methoxy- quinoline-3-carboxamide Step9->Final

Figure 2: Step-by-step experimental workflow from acetamide precursor to final carboxamide.

Critical Quality Attributes & Troubleshooting

ParameterSpecificationCommon IssueSolution
Regioselectivity >98% 7-iodo isomer5-iodo isomer formationEnsure acetamide protection is used; free aniline iodination is less selective.
Cyclization Yield >70%Incomplete cyclizationEnsure Dowtherm A is at a rolling boil (250°C) before addition.
Chlorination Complete conversionHydrolysis back to 4-OHEnsure anhydrous conditions during POCl₃ reaction; quench rapidly into base.
Amidation Retention of 4-ClDisplacement of Cl by NH₃Avoid high temperatures (>50°C) during amidation. The ester reacts faster than the 4-Cl.

References

  • Gould-Jacobs Reaction Mechanism & Applications

    • Title: The synthesis of certain 4-hydroxyquinolines.[1][2][3][5]

    • Source:Journal of the American Chemical Society, 61(10), 2890-2895.
    • URL:[Link]

  • Synthesis of Lenvatinib Intermediates (Analogous Chemistry)

    • Title: Process for the preparation of Lenvatinib and intermediates thereof.[2]

    • Source:Google P
    • URL
  • Vilsmeier-Haack Cyclization Limitations (Meth-Cohn)

    • Title: A Versatile Synthesis of 2-Chloro-3-formylquinolines.[1][6][7]

    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • URL:[Link]

  • Target Compound Data: Title: 4-chloro-7-iodo-6-methoxyquinoline-3-carboxamide (Product Page). Source:Sigma-Aldrich / MilliporeSigma.

Sources

Application

Application Note: High-Fidelity Synthesis of 2-Chloro-3-Formylquinolines via the Meth-Cohn (Vilsmeier-Haack) Cyclization

Executive Summary The Vilsmeier-Haack reaction is classically known for formylating electron-rich aromatics.[1][2][3] However, its most powerful application in heterocyclic chemistry is the Meth-Cohn synthesis , a domino...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Vilsmeier-Haack reaction is classically known for formylating electron-rich aromatics.[1][2][3] However, its most powerful application in heterocyclic chemistry is the Meth-Cohn synthesis , a domino reaction sequence that converts acetanilides directly into 2-chloro-3-formylquinolines .

This scaffold is a "privileged structure" in drug discovery, serving as a dual-electrophile platform: the 2-chloro position is primed for nucleophilic aromatic substitution (


), while the 3-formyl group facilitates condensation reactions (e.g., Knoevenagel, Schiff base formation). This guide provides a robust, scalable protocol for this transformation, emphasizing thermal safety and impurity control.

Mechanistic Foundation

The transformation of


-arylacetamides (acetanilides) into quinolines is not a simple formylation; it is a cascade involving activation, formylation, and intramolecular cyclization.

Key Mechanistic Steps:

  • Reagent Formation: DMF reacts with

    
     to form the electrophilic Vilsmeier reagent (chloroiminium salt).[1]
    
  • Amide Activation: The acetanilide carbonyl oxygen attacks the Vilsmeier reagent, converting the amide into an imidoyl chloride-like intermediate.

  • Formylation: A second equivalent of Vilsmeier reagent formylates the

    
    -methyl group (or activated position).
    
  • Cyclization: Intramolecular electrophilic aromatic substitution closes the ring.

  • Aromatization: Elimination of water/HCl yields the aromatic quinoline system.

Figure 1: Mechanistic Pathway (Meth-Cohn Synthesis)

MethCohnMechanism Acetanilide Acetanilide (Substrate) Imidoyl Imidoyl Chloride Intermediate Acetanilide->Imidoyl Activation VR Vilsmeier Reagent (DMF + POCl3) VR->Imidoyl + VR Vinyl Vinyl Iminium Species Imidoyl->Vinyl Formylation Cyclization Intramolecular Cyclization Vinyl->Cyclization Ring Closure Product 2-Chloro-3-formylquinoline (Final Scaffold) Cyclization->Product - HCl / - H2O

Caption: The Meth-Cohn cascade transforms acetanilides into quinolines via sequential activation and cyclization.[4][5]

Critical Parameters & Optimization

Success in this reaction relies heavily on stoichiometry and temperature control. The reaction is heterogeneous and becomes homogeneous upon completion.

Table 1: Optimization Variables
ParameterRecommended RangeMechanistic Rationale
POCl₃ Stoichiometry 2.5 – 7.0 equiv.Excess is required to activate the amide and formylate the intermediate. < 2.5 equiv results in incomplete cyclization.
DMF Stoichiometry 2.5 – 8.0 equiv.Acts as both reagent and solvent. Large excess stabilizes the polar intermediates.
Temperature (Addition) 0°C – 5°CCRITICAL: Formation of Vilsmeier reagent is exothermic. High temp leads to "charring" and decomposition.
Temperature (Reaction) 75°C – 95°CRequired to overcome the activation energy for the intramolecular Friedel-Crafts cyclization.
Substituent Effect EDG vs. EWGEDG (e.g., -OMe, -Me): Accelerates cyclization (High Yield).EWG (e.g., -NO₂): Retards cyclization; may require higher temp (120°C) or longer times.

Standard Operating Procedure (SOP)

Target: Synthesis of 2-chloro-3-formyl-6-methylquinoline from


-methylacetanilide.
Scale:  10 mmol (Adaptable).
Reagents & Equipment[4][6][7]
  • Substrate:

    
    -(p-tolyl)acetamide (1.49 g, 10 mmol).
    
  • Reagent A: Phosphorus Oxychloride (

    
    ) (11.5 g, 7.0 mL, ~75 mmol).
    
  • Reagent B:

    
    -Dimethylformamide (DMF) (Anhydrous, 2.3 mL, ~30 mmol).
    
  • Apparatus: 50 mL Round Bottom Flask (RBF), Drying tube (

    
    ), Ice bath, Magnetic stirrer, Reflux condenser.
    
Step-by-Step Protocol
Phase 1: Vilsmeier Reagent Formation (The "Cold" Phase)
  • Setup: Flame-dry the RBF and equip with a magnetic stir bar. Purge with

    
     or Ar.
    
  • Charge DMF: Add anhydrous DMF (2.3 mL) to the flask.

  • Cooling: Submerge the flask in an ice/salt bath to reach 0°C.

  • POCl₃ Addition: Add

    
     (7.0 mL) dropwise via a pressure-equalizing addition funnel or syringe pump over 15–20 minutes.
    
    • Checkpoint: Maintain internal temperature < 10°C. The solution will turn yellow/orange and may solidify (Vilsmeier salt precipitation).

  • Equilibration: Stir at 0–5°C for 15 minutes.

Phase 2: Substrate Addition & Cyclization (The "Hot" Phase)
  • Addition: Add

    
    -(p-tolyl)acetamide (1.49 g) in small portions to the cold reagent mixture.
    
  • Ramp: Remove the ice bath. Allow the mixture to reach room temperature (RT) over 10 minutes.

  • Heating: Attach the reflux condenser (with drying tube). Heat the oil bath to 85°C .

  • Monitoring: Stir at 85°C for 4–6 hours.

    • Visual Check: Evolution of HCl gas will occur (ensure proper ventilation). The mixture should become a dark homogeneous syrup.

    • TLC Check: Eluent 20% EtOAc/Hexane. Look for the disappearance of the acetanilide spot.

Phase 3: Quench & Isolation (High Exotherm Risk)
  • Cooling: Cool the reaction mixture to RT.

  • Quench: Pour the reaction mixture slowly onto 300 g of crushed ice with vigorous stirring.

    • Safety Warning: This hydrolysis is extremely exothermic. Do not add water to the reaction flask; always add reaction mass to ice.

  • Stirring: Stir the aqueous suspension for 30 minutes to ensure complete hydrolysis of the iminium salts.

  • Precipitation: The product usually precipitates as a yellow solid. If no solid forms, neutralize carefully with saturated

    
     or 
    
    
    
    to pH ~5–6.
  • Filtration: Filter the solid under vacuum. Wash copiously with cold water.

  • Purification: Recrystallize from Ethanol or Ethyl Acetate.

    • Expected Yield: 70–85%.[4]

    • Characterization: Melting point (check against lit.), ¹H NMR (distinct singlet for -CHO at ~10.5 ppm, singlet for H-4 quinoline at ~8.5 ppm).

Safety & Troubleshooting

This reaction involves hazardous reagents (


) and potential thermal runaways.
Figure 2: Safety & Workflow Logic

SafetyWorkflow Setup Dry Setup (N2/Ar) Anhydrous Reagents Exotherm1 Reagent Mixing (0°C) Risk: Thermal Runaway Setup->Exotherm1 Start Heating Reflux (85°C) Risk: HCl Gas Evolution Exotherm1->Heating Add Substrate Quench Ice Quench Risk: Violent Hydrolysis Heating->Quench Complete Workup Neutralization & Filtration Quench->Workup Precipitate

Caption: Critical control points for thermal hazards during the Meth-Cohn protocol.

Troubleshooting Guide
  • Low Yield / Sticky Tar: Often caused by moisture in DMF or insufficient

    
    . Ensure reagents are anhydrous.
    
  • No Precipitation: The solution might be too acidic. Neutralize with Sodium Acetate to pH 4-5.

  • Charring: Temperature during

    
     addition was too high. Keep it strictly < 10°C.
    

Downstream Applications

The 2-chloro-3-formylquinoline is a versatile intermediate.[1][6]

Figure 3: Synthetic Utility

Utility Core 2-Chloro-3-formylquinoline SNAr Nucleophilic Substitution (C-2 Position) Core->SNAr Amines/Thiols Condensation Carbonyl Condensation (C-3 Position) Core->Condensation Hydrazines/Ylides Drug Bioactive Quinolines (Antimalarial, Anticancer) SNAr->Drug Fused Fused Ring Systems (Benzo[b]naphthyridines) Condensation->Fused

Caption: Divergent synthesis pathways utilizing the dual-electrophilic nature of the scaffold.

References

  • Meth-Cohn, O., & Stanforth, S. P. (1991).[3] The Vilsmeier–Haack Reaction (Review).[1][3][4][7][8] Comprehensive Organic Synthesis, 2, 777-794.

  • Meth-Cohn, O., Narine, B., & Tarnowski, B. (1981). A Versatile New Synthesis of Quinolines and Related Fused Pyridines. Part 5. The Synthesis of 2-Chloro-3-formylquinolines. Journal of the Chemical Society, Perkin Transactions 1, 1520-1530.

  • Mettler Toledo. (n.d.). Thermal Hazards of the Vilsmeier-Haack Reaction. Thermal Analysis Application Note.

  • Raj, T., et al. (2017). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. RSC Advances, 7, 36292-36312.

  • BenchChem. (2025). Application Notes and Protocols: Vilsmeier-Haack Reaction for Quinoline Synthesis.

Sources

Method

Application Note: Kinase Inhibitor Discovery using the 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide Scaffold

This Application Note is structured to guide researchers in utilizing 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide as a high-value scaffold for the discovery and characterization of kinase inhibitors. Introduction &...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers in utilizing 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide as a high-value scaffold for the discovery and characterization of kinase inhibitors.

Introduction & Technical Background

The quinoline-3-carboxamide core is recognized as a "privileged structure" in medicinal chemistry, serving as a template for inhibitors of EGFR (Epidermal Growth Factor Receptor), ATM (Ataxia Telangiectasia Mutated kinase), and BTK (Bruton's Tyrosine Kinase).

4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide represents a dual-functionalized scaffold designed for rapid library generation. Its utility lies in its orthogonal reactivity:

  • C4-Position (Chlorine): Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) by amines. This installs the "hinge-binding" motif critical for ATP-competitive inhibition.
    
  • C7-Position (Iodine): A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing extension into the kinase hydrophobic pocket to tune selectivity and potency.

Scope of this Note: This guide details the workflow for converting this scaffold into bioactive inhibitors and evaluating them in a biochemical kinase assay (focusing on EGFR as a representative target).

Mechanism of Action (Structural Basis)

In the final bioactive derivatives, the quinoline nitrogen (N1) and the 3-carboxamide oxygen typically form a hydrogen-bond acceptor/donor pair with the kinase hinge region (e.g., Met793 in EGFR). The substituent at C4 (introduced via the chlorine displacement) dictates affinity and specificity.

Experimental Workflow Overview

The following diagram illustrates the integrated workflow from scaffold derivatization to biological validation.

Workflow Scaffold Scaffold (4-Cl-7-I-quinoline...) Derivatization Step 1: Derivatization (S_NAr Reaction) Scaffold->Derivatization + Anilines/Amines Purification Purification (HPLC/Recrystallization) Derivatization->Purification StockPrep Stock Prep (10 mM in DMSO) Purification->StockPrep Assay Step 2: Kinase Assay (TR-FRET / ADP-Glo) StockPrep->Assay Serial Dilution Data Data Analysis (IC50 Determination) Assay->Data

Figure 1: Integrated workflow for transforming the 4-chloro scaffold into testable kinase inhibitors.

Protocol 1: Scaffold Derivatization ( Displacement)

Objective: To replace the 4-chloro group with an aniline derivative (e.g., 3-chloro-4-fluoroaniline) to generate the active pharmacophore. Rationale: The 4-chloro group is activated by the electron-withdrawing 3-carboxamide and protonated quinoline nitrogen, making it reactive towards nucleophiles under acidic or thermal conditions.

Reagents
  • Scaffold: 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide (1.0 eq).

  • Nucleophile: Aniline derivative (e.g., 3-chloro-4-fluoroaniline) (1.1 eq).

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH).

  • Catalyst: Catalytic HCl (4M in dioxane) or acetic acid (optional, accelerates reaction).

Procedure
  • Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, suspend the Scaffold (200 mg, 0.55 mmol) in Isopropanol (5 mL).

  • Addition: Add the Aniline (0.60 mmol) followed by 1 drop of concentrated HCl (or 50 µL 4M HCl in dioxane).

    • Note: The acid protonates the quinoline nitrogen, significantly increasing the electrophilicity at C4.

  • Reaction: Heat the mixture to reflux (85°C) for 2–4 hours.

    • Monitoring: Monitor by TLC (5% MeOH in DCM) or LC-MS. The starting material (4-Cl) peak should disappear, and a more polar product peak should appear.

  • Workup: Cool the reaction to room temperature. The product often precipitates as the hydrochloride salt.

  • Isolation: Filter the precipitate. Wash with cold Isopropanol (2 x 2 mL) and Diethyl Ether (2 x 5 mL) to remove unreacted aniline.

  • Free Base Formation (Optional for Assay): Suspend the solid in EtOAc, wash with saturated NaHCO₃, dry over Na₂SO₄, and concentrate.

    • Critical Check: Verify identity via ¹H-NMR (loss of aniline NH₂ protons, shift in quinoline protons).

Protocol 2: Kinase Inhibition Assay (EGFR Model)

Objective: To evaluate the potency (


) of the synthesized derivative against EGFR kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format (e.g., LanthaScreen™).
Materials
  • Enzyme: Recombinant Human EGFR kinase domain.

  • Substrate: Fluorescein-Poly GT (Glu:Tyr, 4:1).

  • ATP: Ultra-pure ATP (Km apparent for EGFR is ~5-10 µM; use at Km).

  • Detection: Terbium (Tb)-labeled anti-phosphotyrosine antibody.

  • Test Compound: The 4-amino derivative synthesized in Protocol 1.

  • Control: Erlotinib or Gefitinib (positive control).

Assay Buffer Composition
  • 50 mM HEPES (pH 7.5)

  • 10 mM MgCl₂

  • 1 mM EGTA

  • 0.01% Brij-35

  • 2 mM DTT (Add fresh)

Step-by-Step Procedure

1. Compound Preparation (Serial Dilution)

  • Prepare a 10 mM master stock of the test compound in 100% DMSO.

  • Perform a 3-fold serial dilution in DMSO (10 points).

    • Top concentration: 1 mM (in DMSO).

  • Dilute these stocks 1:100 into Assay Buffer to create "4X Working Solutions" (Final DMSO = 1%).

2. Reaction Assembly (384-well Plate)

  • Step A (Compound): Add 2.5 µL of 4X Compound Working Solution to the well.

  • Step B (Enzyme): Add 2.5 µL of EGFR Enzyme (optimized concentration, typically ~0.5 nM final).

    • Pre-incubation: Incubate for 15 minutes at RT to allow compound binding (crucial for Type II inhibitors).

  • Step C (Substrate/ATP): Add 5 µL of Substrate/ATP mix (Final conc: 200 nM Substrate, 10 µM ATP).

  • Total Volume: 10 µL.

  • Incubation: Shake plate for 30 seconds. Incubate for 60 minutes at Room Temperature (20-25°C) in the dark.

3. Detection

  • Add 10 µL of TR-FRET Dilution Buffer containing EDTA (20 mM final) and Tb-labeled Antibody (2 nM final).

    • Note: EDTA stops the kinase reaction by chelating Mg²⁺.

  • Incubate for 30-60 minutes.

4. Data Acquisition

  • Read plate on a multimode reader (e.g., EnVision, PHERAstar).

  • Excitation: 337 nm (Laser/Flash lamp).

  • Emission 1 (Donor): 490 nm (Terbium).

  • Emission 2 (Acceptor): 520 nm (Fluorescein).

Data Analysis Logic

Calculate the TR-FRET Ratio:



Plot the Ratio vs. log[Compound Concentration]. Fit the data to a sigmoidal dose-response equation (4-parameter logistic) to determine the


.

Critical Control: Handling the Unreacted Scaffold

If you intend to test the 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide scaffold directly in the assay (without derivatization), proceed with extreme caution.

  • Risk: The C4-Chlorine is a leaving group.[1] In the presence of high concentrations of DTT (nucleophile) or kinase surface cysteines, the scaffold may form covalent adducts, leading to false positive inhibition (Pan-Assay Interference).

  • Validation Step: If the scaffold shows activity, perform a "Jump Dilution" assay or check for time-dependent inhibition to distinguish between specific binding and non-specific alkylation.

Pathway & Interaction Diagram

The following diagram details the molecular logic of the inhibition pathway.

Mechanism Compound 4-Amino-Quinoline Derivative ATP_Site ATP Binding Pocket (Hinge Region) Compound->ATP_Site Competes with ATP Interaction H-Bonding: N1 & 3-CONH2 <-> Met793 ATP_Site->Interaction Binding Event Inhibition Block Phosphorylation Interaction->Inhibition Downstream Downstream Signaling (AKT/ERK Pathways) Inhibition->Downstream Inhibits

Figure 2: Mechanistic pathway of quinoline-3-carboxamide inhibition at the kinase hinge region.

References

  • Ibrahim, T. S., et al. (2015).[2] "Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors." Bioorganic & Medicinal Chemistry.

  • Soman, S., et al. (2025). "Discovery of Novel 3-Quinoline Carboxamides as Potent, Selective and Orally Bioavailable Inhibitors of Ataxia Telangiectasia Mutated (ATM) Kinase."[3] ResearchGate.

  • Wang, X., et al. (2019). "Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as Potent Reversible Bruton's Tyrosine Kinase Inhibitors."[4] Journal of Medicinal Chemistry.

  • BenchChem Protocols. "Reactivity of 4-chloroquinolines in Nucleophilic Aromatic Substitution." BenchChem.

Sources

Application

Technical Guide: Utilization of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide in Kinase Inhibitor Discovery and Cancer Cell Profiling

This Application Note is designed for medicinal chemists, cell biologists, and drug discovery scientists utilizing 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide (CAS: 2444608-40-4) as a high-value scaffold in oncology...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists, cell biologists, and drug discovery scientists utilizing 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide (CAS: 2444608-40-4) as a high-value scaffold in oncology research.[1][2][3]

Unlike standard commercial drugs, this molecule is a dual-functionalized pharmacophore intermediate .[1] Its primary application in cancer cell lines is not as a monotherapy, but as a reactive template for generating libraries of kinase inhibitors (targeting VEGFR, EGFR, or RET) or as an anchor for PROTAC (Proteolysis Targeting Chimera) development.[2]

[1][2][3]

Introduction & Molecule Profile[4][5]

4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide is a "privileged structure" in medicinal chemistry.[1][2] It combines the planar quinoline core common in kinase inhibitors (e.g., Lenvatinib, Cabozantinib) with two distinct orthogonal reactive handles:[2]

  • C4-Chloro Position: A "warhead" susceptible to nucleophilic aromatic substitution (

    
    ) by anilines or phenols to establish kinase hinge-binding interactions.[1][2]
    
  • C7-Iodo Position: A handle for palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to attach solubilizing groups or E3 ligase linkers (for PROTACs).[2][3]

  • C3-Carboxamide: Provides critical hydrogen-bond donor/acceptor motifs often required for solvent-front interactions in the ATP-binding pocket.[1][2][3]

Key Chemical Properties
PropertySpecificationCritical Handling Note
CAS Number 2444608-40-4Verify batch identity via NMR/LCMS before use.[1][2]
Molecular Weight 362.55 g/mol Use precise molar calculations for stoichiometry.
Solubility Low in water; High in DMSOStock Prep: Dissolve in 100% DMSO.
Reactivity Electrophilic (C4-Cl)Avoid nucleophilic buffers (Tris, HEPES) during storage.[2]
Stability Photosensitive (C7-I)Protect from light. Iodine bonds are labile to UV.[2]

Experimental Workflows

Workflow A: Chemical Handling & Stock Preparation

Objective: To prepare stable stock solutions for cell-based assays without hydrolyzing the reactive chloride.[1][2][3]

Protocol:

  • Weighing: Weigh the solid substance in an amber glass vial (to block UV light).

  • Solubilization: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mM or 50 mM stock concentration.[3]

    • Note: Avoid ethanol or methanol as primary solvents, as they can slowly displace the C4-chloro group over long-term storage.[1][2][3]

  • Sonicate: Sonicate for 5-10 minutes at room temperature until fully dissolved.

  • Storage: Aliquot into single-use amber tubes. Store at -20°C or -80°C .

    • Shelf Life: 3 months. If the solution turns yellow/brown, free iodine may have been released; discard.[3]

Workflow B: In Situ Library Generation (Cell-Based Screening)

Objective: To use the scaffold directly in "Click-and-Screen" assays where the 4-chloro group is reacted with a panel of amines to generate bioactive inhibitors directly before cell treatment.[1][2][3]

Rationale: The 4-chloro group reacts with anilines to form the active 4-aminoquinoline kinase inhibitor structure.[1][2][3]

Step-by-Step Protocol:

  • Reaction Setup: In a 96-well chemically resistant plate (polypropylene), mix:

    • 10 µL of Scaffold Stock (10 mM in DMSO).[2][3]

    • 10 µL of Amine Building Block (12 mM in DMSO) (e.g., 3-chloro-4-fluoroaniline).[1][2][3]

    • 1 µL of catalytic HCl (4M in Dioxane) or p-TsOH.[2][3]

  • Synthesis: Seal plate and heat at 60°C for 2 hours .

    • Verification: Check one well via LC-MS to confirm conversion to the 4-amino product.[1][2][3]

  • Dilution: Dilute the reaction mixture 1:1000 into cell culture media (DMEM/RPMI + 10% FBS).

    • Final Concentration: ~10 µM (screening concentration).[2][3]

    • Control: Run a "Scaffold Only" well (mock reaction without amine) to assess background toxicity.[3]

Workflow C: Cytotoxicity Profiling (Scaffold Baseline)

Objective: To determine the "off-target" toxicity of the unreacted scaffold.[1] High toxicity of the precursor indicates a "dirty" starting point.[1]

Method: MTT or CellTiter-Glo Assay.[1] Cell Lines: HUVEC (Normal control), HepG2 (Liver cancer), A549 (Lung cancer).[2][3]

  • Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h.

  • Treatment: Prepare serial dilutions of the 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide stock (0.01 µM to 100 µM).

  • Incubation: Treat cells for 72 hours .

    • Note: Ensure final DMSO concentration is <0.5%.

  • Readout: Add detection reagent (MTT or Luminescence substrate) and read on a plate reader.[3]

  • Analysis: Plot dose-response curves.

    • Success Criteria: The unreacted scaffold should have an IC50 > 10 µM. If IC50 < 1 µM, the scaffold itself is cytotoxic (likely via DNA intercalation or alkylation), which may confound SAR results.[2][3]

Visualizations & Logic Maps

Diagram 1: The "Divergent Synthesis" Application Workflow

This diagram illustrates how the scaffold is used to generate two distinct classes of therapeutic candidates: Kinase Inhibitors and PROTACs.[1]

G Scaffold 4-Chloro-7-iodo-6-methoxy- quinoline-3-carboxamide (The Scaffold) Rxn_Cl Reaction at C4-Cl (Nucleophilic Substitution) Scaffold->Rxn_Cl + Anilines Rxn_I Reaction at C7-I (Suzuki/Sonogashira Coupling) Scaffold->Rxn_I + Boronic Acids/Alkynes KinaseInhib Type II Kinase Inhibitor (e.g., VEGFR/EGFR Target) Rxn_Cl->KinaseInhib Forms Hinge Binder PROTAC PROTAC Degrader (Linker + E3 Ligase Ligand) Rxn_I->PROTAC Forms Linker Attachment CellAssay Cellular Assay (Viability/Western Blot) KinaseInhib->CellAssay Test Potency (IC50) PROTAC->CellAssay Test Degradation (DC50)

Caption: Divergent synthetic utility of the scaffold. The C4-Cl site builds the primary drug pharmacophore, while the C7-I site allows for advanced functionalization (PROTACs).[1][2][3]

Diagram 2: Structure-Activity Relationship (SAR) Logic

Explaining the specific role of each substituent on the quinoline ring during cell-target interaction.[1][2][3]

SAR Core Quinoline Core Pos3 Pos 3: Carboxamide (H-Bond Donor/Acceptor) Core->Pos3 Pos4 Pos 4: Chloro (Reactive Warhead) Core->Pos4 Pos6 Pos 6: Methoxy (Solubility/Binding) Core->Pos6 Pos7 Pos 7: Iodo (Synthetic Handle) Core->Pos7 Action3 Interacts with Solvent Front or Gatekeeper Residue Pos3->Action3 Action4 Must be displaced by Amine to confer activity Pos4->Action4 Action6 Fits Hydrophobic Pocket Pos6->Action6 Action7 Site for library expansion (Tail region) Pos7->Action7

Caption: Functional mapping of the scaffold. The C4-Chloro is a temporary group; the C3-Carboxamide and C6-Methoxy are permanent binding features.[1][2][3]

Data Analysis & Interpretation

When evaluating this scaffold in cancer cell lines, use the following interpretive framework:

ObservationInterpretationAction
Scaffold IC50 < 1 µM High Background Toxicity. The scaffold is acting as a DNA intercalator or alkylating agent.[1][2]Do not use for SAR. Modify the core (e.g., remove Iodo) or reduce concentration.[2]
Scaffold IC50 > 50 µM Inert Scaffold. Ideal behavior.Proceed with derivatization (Workflow B). Any activity seen in products is likely target-specific.[1][2]
Product IC50 < Scaffold IC50 Successful Hit. The addition of the amine group created a specific inhibitor.Validate via Western Blot (e.g., check for reduced p-ERK or p-AKT).[1][2]
Precipitation in Media Poor Solubility. Common with iodo-quinolines.[1][2]Improve solubility by adding a solubilizing tail at C7 (via Suzuki coupling) before cell testing.

References

  • Chemical Identity & Availability

    • Source: 4-chloro-7-iodo-6-methoxyquinoline-3-carboxamide (CAS 2444608-40-4).[1][2][4][5] Available via specialized building block suppliers (e.g., BLD Pharm, ChemShuttle).[2][3]

    • URL:[2][3]

  • Quinoline-3-Carboxamide SAR Context

    • Context: While 6-carboxamides (Lenvatinib) are more common, 3-carboxamides are established scaffolds for cannabinoid receptor agonists and specific kinase inhibitors.[1][2][3]

    • Reference: Raitio, K. H., et al. (2006).[2][3] "Synthesis and SAR of quinoline-3-carboxamides." Journal of Medicinal Chemistry. (General SAR for the scaffold class).

  • Synthetic Methodology (Quinoline Functionalization)

    • Method: Standard protocols for ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       on 4-chloroquinolines and Pd-catalyzed coupling on iodo-quinolines.[1][2]
      
    • Reference: Wolf, C., et al. (2003).[2][3] "Palladium-catalyzed cross-coupling reactions of haloquinolines." Organic Letters.

  • Lenvatinib Structural Comparison (E7080)

    • Comparison: Note the structural distinction (Lenvatinib is a 6-carboxamide).[1][2] This scaffold (3-carboxamide) represents a structural isomer for exploring novel IP space.[2]

    • Source: Matsui, J., et al. (2008).[2] "E7080, a novel inhibitor that targets multiple kinases." Clinical Cancer Research.

Sources

Method

4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide as a precursor for novel compounds

A Versatile Scaffold for Divergent Synthesis of Kinase Inhibitors and Bioactive Quinolines Executive Summary Compound: 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide CAS: 2444608-40-4 Role: High-value intermediate for...

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Divergent Synthesis of Kinase Inhibitors and Bioactive Quinolines

Executive Summary

Compound: 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide CAS: 2444608-40-4 Role: High-value intermediate for Divergent Oriented Synthesis (DOS).

This application note details the utility of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide as a privileged scaffold in drug discovery. Unlike simpler quinoline precursors (e.g., the Lenvatinib intermediate, which is a 6-carboxamide), this 3-carboxamide derivative features a tri-functional substitution pattern that enables orthogonal elaboration. It is particularly relevant for the development of Type I and Type II kinase inhibitors targeting ATM, c-Met, and VEGFR pathways, as well as novel GPCR ligands.

The presence of the C7-Iodo handle—distinct from standard 4-chloroquinolines—allows researchers to introduce solubilizing tails or hydrophobic moieties via palladium-catalyzed cross-coupling after the initial core assembly, facilitating rapid Structure-Activity Relationship (SAR) exploration.

Chemical Properties & Handling[1]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 362.55 g/mol

  • Appearance: Off-white to pale yellow solid.

  • Solubility: Low in water/hexanes; soluble in DMSO, DMF, and hot 1,4-dioxane.

  • Stability:

    • Moisture: The C4-Chloro position is susceptible to hydrolysis under highly acidic/basic aqueous conditions (yielding the 4-hydroxy quinolone). Store under inert atmosphere.

    • Light: The C7-Iodo moiety is photosensitive. Protect from light during storage and reaction setup to prevent deiodination.

Structural Utility & Reactivity Map

This scaffold offers three distinct vectors for chemical modification, allowing for the construction of complex libraries from a single precursor.

ReactivityMap Core 4-Chloro-7-iodo-6-methoxy quinoline-3-carboxamide C4 C4-Position (Chloro) Electrophilic Center Core->C4 C7 C7-Position (Iodo) Cross-Coupling Handle Core->C7 C3 C3-Position (Carboxamide) H-Bond Donor/Acceptor Core->C3 SNAr S_NAr Displacement (Anilines, Phenols, Thiols) Target: Hinge Binding C4->SNAr Pd Pd-Catalyzed Coupling (Suzuki, Sonogashira) Target: Solvent Front/Tail C7->Pd Mod Dehydration to Nitrile or Hydrolysis C3->Mod

Figure 1: Orthogonal reactivity map. The C4-Cl allows for nucleophilic attack (


), while the C7-I remains intact for subsequent metal-catalyzed coupling, enabling precise "Head" and "Tail" modifications.
Detailed Experimental Protocols
Protocol A:

Displacement at C4 (The "Head" Installation)

This reaction installs the primary pharmacophore (often an aniline) that interacts with the kinase hinge region. The electron-withdrawing nature of the 3-carboxamide group activates the C4-Cl, making this reaction facile compared to unsubstituted quinolines.

Reagents:

  • Precursor: 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide (1.0 equiv)

  • Nucleophile: Substituted Aniline (e.g., 3-chloro-4-fluoroaniline) (1.1 equiv)

  • Solvent: Ethanol or 2-Propanol (anhydrous)

  • Catalyst: Catalytic HCl (4M in dioxane) or p-TsOH (0.1 equiv) - Optional but accelerates rate.

Procedure:

  • Dissolution: In a dry round-bottom flask equipped with a reflux condenser, suspend the quinoline precursor (1.0 mmol) in 2-Propanol (10 mL).

  • Addition: Add the substituted aniline (1.1 mmol). If the reaction is sluggish, add p-TsOH (0.1 mmol).

  • Reflux: Heat the mixture to reflux (

    
    ) with stirring. Monitor by TLC/LC-MS.
    
    • Note: The product often precipitates as the reaction progresses.

  • Completion: Reaction typically completes in 2–6 hours.

  • Work-up:

    • Cool to room temperature.

    • Filter the precipitate (often the HCl salt of the product).

    • Wash the cake with cold isopropanol and diethyl ether.

    • Free Basing (If required): Suspend the solid in saturated

      
       and extract with EtOAc.
      

Validation Criteria:

  • LC-MS: Disappearance of M+ (362.5) and appearance of Product Mass.

  • NMR: Loss of the distinctive quinoline C4/C5 coupling patterns associated with the chloro-starting material.

Protocol B: Suzuki-Miyaura Coupling at C7 (The "Tail" Extension)

Once the C4 position is substituted, the C7-Iodo group can be used to attach solubilizing groups (e.g., pyridine, pyrazole) or hydrophobic domains.

Reagents:

  • Substrate: C4-substituted quinoline intermediate (from Protocol A)

  • Boronic Acid/Ester:

    
     (1.2 equiv)
    
  • Catalyst:

    
     (0.05 equiv) or 
    
    
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio)

Procedure:

  • Setup: Charge a microwave vial or pressure tube with the Substrate (0.5 mmol), Boronic Acid (0.6 mmol), and Base (1.0 mmol).

  • Inertion: Evacuate and backfill with Nitrogen/Argon (3 cycles).

  • Solvent/Catalyst: Add degassed solvent (5 mL) and the Pd-catalyst. Seal immediately.

  • Reaction: Heat to

    
     (oil bath) or 
    
    
    
    (Microwave, 30 min).
  • Work-up:

    • Dilute with EtOAc and water.

    • Separate phases; wash organic layer with brine.

    • Dry over

      
       and concentrate.
      
    • Purify via Flash Column Chromatography (Gradient: DCM to 10% MeOH/DCM).

Application Case Study: ATM Kinase Inhibitor Library

Recent literature highlights the 3-carboxamide quinoline core as a potent inhibitor of ATM (Ataxia Telangiectasia Mutated) Kinase , a target for radiosensitizing cancer cells.

Synthesis Workflow:

  • Step 1: React 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide with 3-aminobenzamide (Protocol A).

  • Step 2: Use the C7-Iodo handle to couple a 1-methyl-1H-pyrazole-4-boronic acid (Protocol B).

  • Result: A dual-functionalized inhibitor where the C4-aniline binds the hinge and the C7-pyrazole extends into the ribose/solvent pocket, improving potency and solubility over the 7-H analog.

SynthesisWorkflow Start Start: 4-Cl-7-I-Quinoline (Precursor) Step1 Step 1: S_NAr Reaction (Aniline Addition) Start->Step1  H+ / iPrOH   Inter Intermediate: 4-Anilino-7-Iodo-Quinoline Step1->Inter Step2 Step 2: Suzuki Coupling (Boronic Acid) Inter->Step2  Pd(0) / Base   Final Final Lead Compound (Dual Substituted) Step2->Final

Figure 2: Sequential functionalization workflow. The high chemoselectivity between C4-Cl and C7-I allows for a robust, two-step library generation process.

Troubleshooting & Optimization
IssueProbable CauseSolution
Low Yield in Step 1 (

)
Steric hindrance of aniline or hydrolysis of Cl.Use anhydrous solvents. Switch to higher boiling solvent (Ethoxyethanol) or use microwave heating (

).
Deiodination in Step 2 Pd-catalyzed hydrodehalogenation.Use mild bases (

instead of Carbonates). Ensure strict oxygen-free conditions. Reduce reaction time.
Solubility Issues Planar aromatic stacking.Introduce solubilizing groups (morpholine, piperazine) at the C7 position or on the C4-aniline.
Incomplete Conversion Catalyst poisoning (Iodide inhibition).Add Silver salts (

) to scavenge iodide (advanced optimization).
References
  • Synthesis of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Source:Current Topics in Medicinal Chemistry (2020). Context: Establishes the 3-carboxamide quinoline as a scaffold for ATM kinase inhibition and radiosensitization.[1][2][3]

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors. Source:Molecules (2019).[4] Context: Reviews the structural requirements for quinoline kinase inhibitors, highlighting the role of the 6-methoxy and 3-carboxamide/cyano motifs.

  • Discovery of 4-Aminoquinoline-3-carboxamide Derivatives as BTK Inhibitors. Source:Journal of Medicinal Chemistry (2019).[4] Context: Demonstrates the "structure-hopping" strategy using the 4-aminoquinoline-3-carboxamide core to improve solubility and potency in kinase targets.[4]

  • Commercial Characterization: 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide.

Sources

Application

Developing immunomodulators from quinoline-3-carboxamide derivatives

An Application Guide to the Development of Quinoline-3-Carboxamide Derivatives as Novel Immunomodulators Abstract The quinoline-3-carboxamide scaffold represents a privileged chemical structure in drug discovery, with de...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Development of Quinoline-3-Carboxamide Derivatives as Novel Immunomodulators

Abstract

The quinoline-3-carboxamide scaffold represents a privileged chemical structure in drug discovery, with derivatives demonstrating significant potential as immunomodulatory agents.[1][2] These compounds have been investigated for their therapeutic utility in a range of conditions, from autoimmune diseases like multiple sclerosis and lupus to cancer, by influencing the body's innate and adaptive immune responses.[3][4][5][6][7][8] This guide provides a comprehensive overview and detailed protocols for the rational design, synthesis, and immunological characterization of novel quinoline-3-carboxamide derivatives. We will detail a systematic workflow, from initial chemical synthesis and characterization to a cascade of in vitro assays designed to identify promising immunomodulatory candidates and elucidate their mechanism of action, with a particular focus on their interaction with Toll-like Receptor (TLR) signaling pathways.[9][10][11]

Introduction: The Rationale for Quinoline-3-Carboxamide Immunomodulators

The immune system is a complex network of cells and signaling molecules that must maintain a delicate balance between potent defense against pathogens and self-tolerance to prevent autoimmunity. Pharmacological modulation of this system offers therapeutic avenues for a multitude of diseases. Quinoline-3-carboxamides have emerged as a versatile class of small molecules capable of such modulation.[1][3] For instance, the compound Laquinimod has been extensively studied in multiple sclerosis, where it is thought to modulate the function of myeloid antigen-presenting cells (APCs), shifting them towards an anti-inflammatory phenotype.[4][12] This effect is, at least in part, mediated by altering cytokine profiles and influencing T-cell differentiation.[4]

The primary objective of a drug discovery program in this area is to synthesize novel derivatives and screen them for desired immunomodulatory activity—be it immunosuppressive for autoimmune conditions or immunostimulatory for oncology and vaccine applications. A robust screening funnel is therefore essential. This process begins with broad, cell-based functional assays, such as cytokine profiling, and progressively narrows down to specific mechanistic studies to understand how the lead compounds exert their effects. Many immunomodulators, including certain quinoline derivatives, function by engaging pattern recognition receptors (PRRs) like Toll-like Receptors (TLRs), which are central hubs of innate immunity.[9][13] Activation of TLRs triggers downstream signaling cascades, most notably the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, a master regulator of pro-inflammatory gene expression.[14][15][16][17]

This guide provides the foundational protocols to navigate this discovery process, enabling researchers to synthesize, screen, and characterize novel quinoline-3-carboxamide derivatives efficiently and effectively.

Synthesis and Characterization of a Lead Compound

The first step in any small molecule drug discovery program is the chemical synthesis of the compounds of interest. The quinoline-3-carboxamide core can be synthesized through various established methods, often involving the condensation of anilines with other reagents to form the quinoline ring system, followed by functionalization at the 3-position to create the carboxamide moiety.[1][2][18][19]

Below is a representative, generalized protocol for the synthesis of a novel derivative, which we will hypothetically name QNC-1 .

Protocol 1: Synthesis of a Representative Quinoline-3-Carboxamide (QNC-1)

This protocol outlines a common synthetic route. Causality: The choice of this multi-step synthesis allows for modularity, where different anilines (varying R¹) and amines (varying R²) can be used to rapidly generate a library of diverse derivatives for structure-activity relationship (SAR) studies.[20][21]

Synthesis_Workflow cluster_0 Step 1: Gould-Jacobs Reaction cluster_1 Step 2: Saponification cluster_2 Step 3: Amide Coupling A Substituted Aniline (R¹) C Cyclization Intermediate A->C Heat B Diethyl (ethoxymethylene)malonate B->C D Quinoline-3-carboxylic acid C->D 1. NaOH 2. H+ F QNC-1 (Final Product) D->F Coupling Agent (e.g., HATU) E Amine (R²) E->F

Caption: Generalized synthetic workflow for QNC-1.

Materials:

  • Substituted aniline (starting material 1)

  • Diethyl (ethoxymethylene)malonate (starting material 2)

  • Diphenyl ether (solvent)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Substituted amine (for the carboxamide)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or similar peptide coupling agent

  • Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF, solvent)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • Step 1 (Gould-Jacobs Reaction): Mix the substituted aniline and diethyl (ethoxymethylene)malonate in a 1:1 molar ratio. Heat the mixture to 140-150°C for 2 hours. Add diphenyl ether and heat to 250°C for 30 minutes to facilitate cyclization. Cool the reaction mixture and collect the precipitated solid, which is the ethyl quinoline-3-carboxylate intermediate.

  • Step 2 (Saponification): Suspend the intermediate from Step 1 in ethanol and add an aqueous solution of 2M NaOH. Reflux the mixture for 1-2 hours until hydrolysis is complete (monitored by TLC). Cool the mixture, acidify with 2M HCl to precipitate the quinoline-3-carboxylic acid. Filter and dry the solid.

  • Step 3 (Amide Coupling): Dissolve the quinoline-3-carboxylic acid from Step 2 in DMF. Add the desired amine (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (2.0 equivalents). Stir the reaction at room temperature for 4-12 hours until completion.

  • Work-up and Purification: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the final quinoline-3-carboxamide derivative (QNC-1).

Validation: The structure and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS), before proceeding to biological assays. This validation is critical for the trustworthiness of subsequent biological data.[18]

In Vitro Immunomodulatory Screening Cascade

A tiered approach is the most efficient method for screening new compounds. The goal of the primary screen is to identify "hits"—compounds that exhibit the desired biological activity in a robust, high-throughput manner. Subsequent secondary and mechanistic assays are then used to confirm and characterize these hits.

Screening_Workflow A Synthesized QNC Library B Primary Screen: Cytokine Profiling in PBMCs A->B Identify Hits C Secondary Screen: Dose-Response & Cytotoxicity B->C Confirm & Prioritize D Mechanism of Action: TLR Reporter Assays C->D Elucidate Pathway E Lead Candidate D->E Select Lead

Caption: A tiered workflow for screening immunomodulators.

Protocol 2: Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

Causality: PBMCs, which include lymphocytes (T cells, B cells, NK cells) and monocytes, are primary immune cells that circulate in the blood. Using these cells provides a physiologically relevant in vitro system to assess the overall impact of a compound on a mixed population of human immune cells.[22][23]

Materials:

  • Whole blood from healthy donors collected in heparinized tubes.

  • Ficoll-Paque™ PLUS or equivalent density gradient medium.

  • Phosphate-buffered saline (PBS), sterile.

  • RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • 50 mL conical tubes.

Procedure:

  • Carefully dilute the whole blood 1:1 with sterile PBS at room temperature.

  • Add 15 mL of Ficoll-Paque to a 50 mL conical tube.

  • Slowly and carefully layer 30 mL of the diluted blood on top of the Ficoll-Paque, minimizing mixing at the interface.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, four layers will be visible. Carefully aspirate the upper layer (plasma) and transfer the opaque layer at the plasma-Ficoll interface—the buffy coat containing PBMCs—to a new 50 mL tube.[24]

  • Wash the isolated PBMCs by adding PBS to fill the tube, mix gently, and centrifuge at 300 x g for 10 minutes.

  • Discard the supernatant and repeat the wash step.

  • Resuspend the final PBMC pellet in complete RPMI-1640 medium. Perform a cell count (e.g., using a hemocytometer and trypan blue) to determine cell number and viability.

Protocol 3: Primary Screening via Cytokine Profiling

Causality: Cytokines are the primary signaling molecules of the immune system. Measuring a panel of key pro-inflammatory (e.g., TNF-α, IL-6, IL-12) and anti-inflammatory (e.g., IL-10) cytokines provides a functional "fingerprint" of a compound's immunomodulatory effect.[25][26] We use a TLR agonist like lipopolysaccharide (LPS, a TLR4 agonist) or Resiquimod (R848, a TLR7/8 agonist) to induce a strong, predictable inflammatory state that the test compound can then modulate (either enhance or suppress).[27][28][29]

Materials:

  • Isolated PBMCs (from Protocol 2).

  • Complete RPMI-1640 medium.

  • QNC-1 (test compound), dissolved in DMSO and serially diluted.

  • LPS (from E. coli) or R848 as a stimulant.

  • 96-well cell culture plates.

  • Multiplex cytokine assay kit (e.g., Luminex-based) or individual ELISA kits.[30][31]

Procedure:

  • Seed PBMCs in a 96-well plate at a density of 2 x 10⁵ cells/well in 100 µL of complete medium.

  • Prepare serial dilutions of QNC-1 in culture medium. Add 50 µL of these dilutions to the appropriate wells. Include a "vehicle control" well containing the same final concentration of DMSO as the highest compound concentration.

  • Pre-incubate the cells with the compound for 1-2 hours at 37°C, 5% CO₂.

  • Prepare the stimulant (e.g., LPS at 100 ng/mL or R848 at 1 µg/mL final concentration) in culture medium. Add 50 µL to all wells except the "unstimulated" controls.

  • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • After incubation, centrifuge the plate at 400 x g for 5 minutes to pellet the cells.

  • Carefully collect the supernatant (150-180 µL) from each well for cytokine analysis.

  • Analyze the supernatant according to the manufacturer's protocol for the chosen multiplex or ELISA assay.

Data Presentation: Hypothetical Cytokine Modulation by QNC-1

The results from the primary screen allow for the identification of compounds that significantly alter cytokine production. This data is best visualized in a table to compare dose-dependent effects.

CompoundConcentration (µM)TNF-α (% Inhibition)IL-6 (% Inhibition)IL-10 (% Induction)
QNC-11085.2%78.5%250%
155.6%49.1%180%
0.112.3%9.8%35%
Vehicle-0%0%0%
Data represents the modulation of LPS-induced cytokine production.

This hypothetical data suggests QNC-1 is a potent inhibitor of pro-inflammatory cytokines TNF-α and IL-6 while simultaneously boosting the anti-inflammatory cytokine IL-10, a highly desirable profile for treating autoimmune diseases.

Mechanism of Action (MoA) Elucidation

Once a hit like QNC-1 is identified and confirmed in dose-response studies, the next critical step is to determine its molecular target and mechanism of action. Based on existing literature for similar scaffolds, a primary hypothesis is the modulation of TLR signaling.[4][9][13]

The NF-κB Signaling Pathway

The canonical NF-κB pathway is a central convergence point for many innate immune receptors, including most TLRs.[14][32] In an inactive state, NF-κB dimers are held in the cytoplasm by inhibitor of κB (IκB) proteins. Receptor activation leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes, including those for TNF-α and IL-6.[16][17]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus TLR TLR Dimer MyD88 MyD88 TLR->MyD88 Ligand Binding IKK IKK Complex MyD88->IKK Activates IkB IκB IKK->IkB Phosphorylates (P) NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Genes Inflammatory Gene Transcription Nucleus->Genes Binds DNA

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide

Welcome to the technical support center for the synthesis of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis, improve yields, and troubleshoot common experimental challenges. The information presented here is a synthesis of established chemical principles and practical, field-proven insights.

Introduction

The synthesis of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide is a critical process in the development of various pharmaceutical compounds, including potent kinase inhibitors. Achieving high yield and purity can be challenging due to the sensitive nature of the intermediates and the potential for side reactions. This guide provides a structured approach to troubleshooting and optimizing your synthetic workflow.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide?

A common and effective strategy involves a multi-step process that begins with the construction of the quinoline core, followed by chlorination, and finally, amidation. A key intermediate in a similar synthesis is ethyl 4-chloro-7-iodoquinoline-3-carboxylate, which can then be converted to the desired carboxamide.

Q2: What are the most critical steps affecting the overall yield?

The cyclization to form the quinoline ring, the chlorination of the 4-hydroxyquinoline intermediate, and the final amidation step are all critical. Low yields in any of these steps will significantly impact the overall output. Careful control of reaction conditions is paramount.[1]

Q3: Are there any specific safety precautions I should be aware of?

Yes. Phosphorus oxychloride (POCl₃), often used for chlorination, is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles. The final product, 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide, is harmful if swallowed and can cause skin and eye irritation.[2] Always consult the Safety Data Sheet (SDS) for all reagents and intermediates.

Troubleshooting Guide

Low Yield in Quinoline Ring Formation

The formation of the substituted quinoline ring is the foundation of the synthesis. Low yields at this stage are often traced back to several factors.

Potential Cause Recommended Solution Scientific Rationale
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or incrementally increasing the temperature.[1]The reaction kinetics may be slower than anticipated due to substrate properties or insufficient thermal energy.
Side Reactions Ensure the purity of your starting materials. Side reactions like self-condensation of ketones can compete with the desired cyclization.[1]Impurities can act as catalysts for undesired pathways or participate in side reactions, consuming starting materials.
Poor Solubility of Reactants If using a solid-phase or heterogeneous reaction, ensure efficient stirring. Consider switching to a higher-boiling point solvent to improve solubility.For a reaction to proceed efficiently, the reactants must be in the same phase. Improved solubility increases the collision frequency of reactant molecules.
Inefficient Chlorination of the 4-Hydroxyquinoline Intermediate

The conversion of the 4-hydroxyquinoline to the 4-chloroquinoline is a crucial step.

Potential Cause Recommended Solution Scientific Rationale
Decomposition of Starting Material Add the chlorinating agent (e.g., POCl₃) at a controlled rate, possibly at a lower temperature, before gently heating.The reaction can be highly exothermic, leading to decomposition if the temperature is not controlled.
Hydrolysis of the Product Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Work up the reaction using non-aqueous methods initially, if possible.4-chloroquinolines can be susceptible to hydrolysis back to the 4-hydroxyquinoline, especially in the presence of moisture at elevated temperatures.
Incomplete Reaction Use a slight excess of the chlorinating agent. Monitor the reaction by TLC until the starting material is fully consumed.Stoichiometric amounts may not be sufficient to drive the reaction to completion, especially if any moisture is present to consume some of the reagent.
Low Conversion in the Final Amidation Step

The conversion of the quinoline-3-carboxylate ester to the 3-carboxamide can be challenging.

Potential Cause Recommended Solution Scientific Rationale
Low Reactivity of the Ester Activate the carboxylic acid (if starting from the acid) using a coupling agent like HATU or HOBt/EDC. If starting from the ester, consider using a more reactive derivative or higher temperatures.Amide bond formation can be slow. Coupling agents increase the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the amine.
Decomposition at High Temperatures If high temperatures are required, use a high-boiling point, inert solvent and monitor for product degradation.The quinoline ring system can be sensitive to harsh conditions, leading to decomposition and reduced yields.
Difficult Purification The polarity of the product and starting material may be similar. Utilize column chromatography with a carefully selected solvent system for purification.[3]Effective purification is essential to isolate the desired product in high purity, which can impact the final yield calculation.[4]

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-chloro-7-iodoquinoline-3-carboxylate

This protocol is adapted from established methods for similar quinoline syntheses.[5]

  • Cyclization: React the appropriate aniline precursor with an ethyl α-carbethoxy-β-anilinoacrylate derivative in a high-boiling point solvent like Dowtherm A at 250°C for 3 hours.

  • Purification: After cooling, the cyclized product (ethyl 4-hydroxy-7-iodo-6-methoxyquinoline-3-carboxylate) often precipitates and can be collected by filtration.

  • Chlorination: Suspend the dried 4-hydroxyquinoline intermediate in phosphorus oxychloride (POCl₃) and heat at 97°C overnight.

  • Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., dichloromethane).

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Amidation to 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide
  • Hydrolysis (Optional): The ethyl ester can be hydrolyzed to the corresponding carboxylic acid using standard conditions (e.g., NaOH in ethanol/water).

  • Amide Coupling: To a solution of the carboxylic acid in an anhydrous aprotic solvent (e.g., DMF), add a coupling agent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA). Stir for 30 minutes.

  • Ammonia Addition: Introduce a source of ammonia (e.g., a solution of ammonia in an organic solvent or ammonium chloride with a base) and stir at room temperature until the reaction is complete as monitored by TLC.

  • Work-up and Purification: Quench the reaction, extract the product, and purify by recrystallization or column chromatography.

Visualizing the Workflow

Synthesis_Workflow cluster_0 Quinoline Core Formation cluster_1 Functional Group Interconversion Aniline_Precursor Substituted Aniline Cyclization Cyclization (High Temperature) Aniline_Precursor->Cyclization Acrylate_Derivative Ethyl Acrylate Derivative Acrylate_Derivative->Cyclization 4_Hydroxy_Intermediate 4-Hydroxyquinoline-3-carboxylate Cyclization->4_Hydroxy_Intermediate Chlorination Chlorination (POCl3) 4_Hydroxy_Intermediate->Chlorination 4_Chloro_Ester 4-Chloroquinoline-3-carboxylate Chlorination->4_Chloro_Ester Amidation Amidation 4_Chloro_Ester->Amidation Final_Product 4-Chloro-7-iodo-6-methoxy- quinoline-3-carboxamide Amidation->Final_Product

Caption: Synthetic workflow for 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide.

References

  • Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. PubMed. Available at: [Link]

  • Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity. Science-Chemical Encyclopedia-lookchem. Available at: [Link]

  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate. Available at: [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry. Available at: [Link]

  • Methods for the synthesis of quinoline-3-carboxamides. ResearchGate. Available at: [Link]

  • Novel quinoline-3-carboxamides (Part 2): Design, optimization and synthesis of quinoline based scaffold as EGFR inhibitors with potent anticancer activity | Request PDF. ResearchGate. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. Available at: [Link]

  • 4,7-dichloroquinoline. Organic Syntheses Procedure. Available at: [Link]

  • (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
  • (PDF) 4-Chloro-6,7-dimethoxyquinoline. ResearchGate. Available at: [Link]

  • The Essential Intermediate: Why 4-Chloro-7-Methoxyquinoline-6-Carboxamide is Vital for Anti-Cancer Drug Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. Available at: [Link]

Sources

Optimization

Overcoming solubility issues with 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide

Technical Support Center: Solubility Optimization for 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide Executive Summary: The "Brick Dust" Challenge 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide is a highly crystallin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization for 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide

Executive Summary: The "Brick Dust" Challenge

4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide is a highly crystalline, lipophilic scaffold often used as an electrophilic intermediate in the synthesis of kinase inhibitors (analogous to Lenvatinib precursors).[1]

Users frequently report "brick dust" behavior—where the compound remains a solid suspension even in organic solvents. This is driven by two factors:

  • High Lattice Energy: The 3-carboxamide moiety forms strong intermolecular hydrogen bond networks (amide-to-amide stacking), significantly raising the melting point and resistance to dissolution.[1]

  • Hydrophobicity: The 7-Iodo and 4-Chloro substituents increase the partition coefficient (LogP), rendering the molecule nearly insoluble in aqueous media (

    
    ) and poorly soluble in standard protic solvents like ethanol.
    

Critical Warning: The C4-Chloro position is electrophilic.[1] While heating facilitates dissolution, heating in wet protic solvents (e.g., Ethanol/Water) can cause hydrolysis , converting your reactive intermediate into the inert 4-hydroxy-quinolone byproduct.[1]

Solvent Compatibility Matrix

Use this matrix to select the correct vehicle for your specific application.

Solvent ClassRecommended SolventsSolubility RatingApplication Notes
Dipolar Aprotic DMSO, DMF, DMAc, NMP Excellent (High) Primary Choice. Use for stock solutions (10–50 mM) and chemical reactions.[1]
Ethers THF, 1,4-DioxaneModerateGood for reactions; may require warming (40°C). Avoid for biological stocks due to volatility.[1]
Chlorinated Dichloromethane (DCM), ChloroformModerateUseful for extraction/workup, but poor for stable storage.
Protic Ethanol, Methanol, IsopropanolPoor Risk of Solvolysis. Only use if anhydrous and at low temperatures.
Aqueous Water, PBS, TRISInsoluble Do not attempt to dissolve directly. Requires co-solvent (DMSO) or formulation.
Hydrocarbons Hexanes, HeptaneInsolubleUsed only as anti-solvents to precipitate the product.

Workflow Visualization: Solubility Decision Tree

Use the following logic flow to determine the best solubilization strategy based on your end-use case.

SolubilityStrategy Start Start: Solid Powder Goal Define Goal Start->Goal Bio Biological Assay (IC50 / Cell Culture) Goal->Bio Chem Chemical Synthesis (SnAr Reaction) Goal->Chem DMSO Dissolve in 100% DMSO (Anhydrous) Bio->DMSO SolventSelect Select DMF or DMAc (High Boiling Point) Chem->SolventSelect Sonicate Sonicate 10-15 mins (Avoid heat >40°C) DMSO->Sonicate Visual Visual Check: Clear Solution? Sonicate->Visual Visual->DMSO No (Add more DMSO) Dilute Intermediate Dilution (Step-down in Culture Media) Visual->Dilute Yes Heat Heat to 60-80°C (Under N2/Ar) SolventSelect->Heat Reagent Add Nucleophile (Amine/Aniline) Heat->Reagent

Caption: Decision tree for selecting the correct solubilization pathway based on experimental intent (Biology vs. Chemistry).

Troubleshooting Guide (FAQ)

Q1: I see a precipitate immediately upon adding my DMSO stock to cell culture media. How do I fix this?

Diagnosis: This is "Solvent Shock." The hydrophobic quinoline crashes out when the DMSO concentration drops suddenly (e.g., 100%


 0.1%).
Solution: The Intermediate Dilution Method. 
Do not pipette 1 µL of stock directly into 1 mL of media. Instead:
  • Prepare your 10 mM stock in DMSO.[1]

  • Create a 10x working solution in media containing 5-10% DMSO (or a surfactant like Tween-80 if compatible).[1]

  • Add this 10x solution to your final wells. This buffers the transition.

Q2: Can I heat the solution to get it to dissolve?

Answer: Yes, but with strict conditions.

  • For Chemistry: You can heat to 80–100°C in anhydrous DMF or DMAc.[1]

  • For Biology: Do not exceed 40°C. High heat can degrade the compound over time or cause DMSO to oxidize.

  • Critical: Ensure the solvent is dry . If water is present, heating will hydrolyze the 4-Cl group to a 4-OH group (quinolone), rendering the molecule inactive for substitution reactions.[1]

Q3: My reaction yield is low. The starting material is not dissolving in Ethanol.

Answer: Ethanol is a poor choice for this lipophilic scaffold. Switch to DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone) .[1] These solvents disrupt the amide hydrogen bonding network much more effectively than alcohols. If using a base (like


), ensure it is finely ground to assist in the heterogeneous reaction if the base itself is insoluble.
Q4: The compound turned yellow/brown in solution. Is it degraded?

Answer: Quinoline derivatives are often light-sensitive.[1] A color change to dark yellow or brown often indicates photo-oxidation or formation of N-oxide impurities.[1]

  • Action: Verify purity via LC-MS.

  • Prevention: Store solid and solution stocks in amber vials wrapped in foil at -20°C.

Detailed Protocols

Protocol A: Preparation of a Stable 10 mM Biological Stock

Objective: Create a precipitate-free stock for in vitro assays.

  • Weighing: Weigh 2-5 mg of compound into a glass amber vial (avoid plastic microfuge tubes for long-term storage of high-concentration DMSO stocks).

  • Calculation: Calculate the required volume of DMSO (Grade: Molecular Biology, Anhydrous,

    
    99.9%).
    
    • Formula:

      
      
      
  • Dissolution: Add DMSO. Cap tightly.

  • Mechanical Disruption: Sonicate in a water bath at room temperature for 10–15 minutes . This is critical to break the crystal lattice.

  • Verification: Hold the vial up to a light source. The liquid must be perfectly clear. If "swirls" or particulates are visible, continue sonication.

Protocol B: Reaction Setup for Nucleophilic Substitution (SnAr)

Objective: Displace the 4-Cl group with an amine (R-NH2).[1]

  • Solvent System: Use anhydrous DMF or DMAc (concentration 0.2 – 0.5 M).

  • Setup: Flame-dry the glassware and purge with Nitrogen/Argon.

  • Addition: Add the quinoline scaffold and stir. It may remain a suspension at RT.[1]

  • Activation: Add the base (e.g., DIPEA or

    
    ).
    
  • Heating: Gradually heat the oil bath to 60–80°C . The compound should fully dissolve as the temperature rises, facilitating the reaction.

  • Monitoring: Monitor consumption of the 4-Cl starting material by TLC or LC-MS.

References & Authoritative Grounding

  • Lenvatinib Intermediate Synthesis:

    • Context: Describes the handling of 4-chloro-7-methoxyquinoline-6-carboxamide, a regioisomer with identical solubility challenges.

    • Source:CN106008336A - Preparation method of 4-chloro-6,7-dimethoxyquinoline.[1][2] Google Patents.[1] Link

  • Quinoline Solubility & Reactivity:

    • Context: Analysis of 4-chloroquinoline derivatives, their poor aqueous solubility, and susceptibility to hydrolysis.[1]

    • Source:PubChem CID 69140 (4-Chloroquinoline) - Chemical and Physical Properties.[1] National Institutes of Health (NIH). Link

  • Solubilization Strategies for Lipophilic Drugs:

    • Context: Techniques for handling "brick dust" molecules (Cyclodextrins, co-solvents).

    • Source: Savjani, K. T., et al. (2012). "Drug Solubility: Importance and Enhancement Techniques." ISRN Pharmaceutics.[1] Link

  • Synthesis of 4-Chloro-3-Carboxamide Derivatives:

    • Context: Specific procedures for synthesizing and dissolving 3-carboxamide quinolines using DMF/Heat.

    • Source:Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. ResearchGate.[1] Link

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for Quinoline-3-Carboxamide Synthesis

Welcome to the Technical Support Center for Quinoline-3-Carboxamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Quinoline-3-Carboxamide Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes in the synthesis of quinoline-3-carboxamides. This guide provides in-depth, experience-based insights into common synthetic challenges, offering practical solutions grounded in chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to quinoline-3-carboxamides?

The synthesis of quinoline-3-carboxamides typically involves a multi-step process. The two most prevalent strategies are:

  • Construction of the quinoline ring followed by amidation: This involves first synthesizing a quinoline-3-carboxylic acid or its ester derivative, and then coupling it with a desired amine. Common named reactions for forming the quinoline core include the Gould-Jacobs reaction and the Friedländer synthesis.[1][2]

  • Vilsmeier-Haack reaction followed by oxidation and amidation: This route begins with the synthesis of a 2-chloro-3-formylquinoline from an N-arylacetamide using the Vilsmeier-Haack reaction.[3] The aldehyde is then oxidized to a carboxylic acid, which is subsequently converted to the carboxamide.[4]

Q2: Why is the Gould-Jacobs reaction a popular choice for the quinoline core?

The Gould-Jacobs reaction is widely used for the synthesis of 4-hydroxyquinoline derivatives from anilines and diethyl ethoxymethylenemalonate.[1][5] Its popularity stems from the ready availability of starting materials and its effectiveness for anilines bearing electron-donating groups in the meta-position.[5] The reaction proceeds through a series of steps including condensation, cyclization, saponification, and decarboxylation to yield the 4-hydroxyquinoline scaffold.[6]

Q3: What are the key advantages of the Friedländer synthesis?

The Friedländer synthesis is a versatile method for producing polysubstituted quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2][7] Its primary advantages are its operational simplicity and the wide availability of starting materials.[8] The reaction can be catalyzed by either acids or bases, offering flexibility in reaction conditions.[8]

Q4: What are the standard methods for the final amidation step?

The final step, the formation of the amide bond between the quinoline-3-carboxylic acid and an amine, is typically achieved using standard peptide coupling reagents.[9] Commonly used reagents include N,N'-dicyclohexylcarbodiimide (DCC), N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), PyBOP, and HATU.[10] The choice of coupling agent and reaction conditions can be critical to achieving high yields and minimizing side reactions.[9]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Low Reaction Yield
Q5: My Gould-Jacobs reaction is giving a very low yield. What are the likely causes and how can I fix it?

Low yields in the Gould-Jacobs reaction are often due to incomplete cyclization or degradation of the product at high temperatures.[11]

  • Cause 1: Insufficient Cyclization Temperature. The intramolecular cyclization step requires high temperatures, often in the range of 250 °C.[12]

    • Solution: Ensure your heating apparatus can reach and maintain the required temperature. Using a high-boiling point, inert solvent like diphenyl ether or mineral oil can facilitate heat transfer and improve yields.[12][13] Microwave irradiation has also been shown to improve yields and dramatically shorten reaction times by allowing for rapid heating to temperatures above the solvent's boiling point.[11][13]

  • Cause 2: Sub-optimal Reaction Time. Prolonged heating at high temperatures can lead to product degradation.[11]

    • Solution: Optimize the reaction time by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A time-course study can help identify the point of maximum product formation before significant degradation occurs.[11]

  • Cause 3: Poor Substrate Reactivity. Anilines with electron-withdrawing groups can be less reactive, leading to lower yields.[14]

    • Solution: For less reactive anilines, consider using a more forcing catalyst or reaction conditions. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) has been shown to be effective for the cyclization step under milder conditions than traditional thermal methods.[13]

Q6: I'm experiencing a low yield in my Friedländer synthesis. What should I investigate?

Low yields in the Friedländer synthesis are a common problem and can be attributed to several factors.[7]

  • Cause 1: Harsh Reaction Conditions. Traditional methods often use high temperatures and strong acid or base catalysts, which can cause degradation of starting materials or products.[7][15]

    • Solution: Consider using milder and more efficient catalytic systems. Modern approaches include the use of ionic liquids, metal-organic frameworks, or solid acid catalysts like silica nanoparticles.[16] Gold(III)-catalyzed reactions have also been shown to proceed under milder conditions.[15]

  • Cause 2: Side Reactions. A common side reaction is the self-condensation (aldol condensation) of the ketone starting material, which reduces the yield of the desired quinoline.[7][12]

    • Solution: To minimize self-condensation, especially under basic conditions, you can use an imine analog of the o-aniline starting material.[15]

  • Cause 3: Incorrect Solvent. The solvent plays a crucial role in reaction efficiency.[7]

    • Solution: For microwave-assisted reactions, switching to a more polar solvent like DMF or ethanol can improve solubility and energy absorption, leading to higher yields.[7]

Impure Product and Purification Challenges
Q7: My final quinoline-3-carboxamide product is difficult to purify. What are some common impurities and how can I remove them?

Purification of quinoline derivatives can be challenging due to the presence of structurally similar byproducts or unreacted starting materials.[17]

  • Impurity 1: Unreacted Quinoline-3-carboxylic Acid.

    • Purification Strategy: An aqueous workup with a mild base (e.g., saturated sodium bicarbonate solution) will deprotonate the carboxylic acid, making it soluble in the aqueous layer, while the desired amide remains in the organic layer.

  • Impurity 2: Byproducts from Side Reactions.

    • Purification Strategy: Column chromatography is often the most effective method for removing closely related impurities. A systematic approach to solvent system selection, starting with a non-polar solvent and gradually increasing polarity, is recommended. Recrystallization can also be an effective purification technique if a suitable solvent system can be found.[18][19]

  • Impurity 3: Residual Coupling Reagents.

    • Purification Strategy: Byproducts of common coupling reagents (e.g., dicyclohexylurea from DCC) are often insoluble in common organic solvents and can be removed by filtration.

Reaction Stalling or Incomplete Conversion
Q8: My amide coupling reaction is not going to completion. What are the potential reasons?

Incomplete amide coupling reactions can be frustrating. Here are some common causes:

  • Cause 1: Inactive Amine. If the amine starting material is a hydrochloride salt, the free amine needs to be liberated for it to be nucleophilic.[10]

    • Solution: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), to the reaction mixture to neutralize the hydrochloride salt and free the amine.[10]

  • Cause 2: Inappropriate Coupling Reagent. The choice of coupling reagent can be critical, especially for sterically hindered or electronically deactivated substrates.

    • Solution: If a standard carbodiimide like DCC or EDC is failing, consider using a more powerful coupling reagent such as a phosphonium-based reagent (e.g., PyBOP) or a uronium-based reagent (e.g., HBTU, HATU).[10]

  • Cause 3: Presence of Water. Water can hydrolyze the activated carboxylic acid intermediate, preventing it from reacting with the amine.[14]

    • Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Detailed Experimental Protocols

Protocol 1: Gould-Jacobs Synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate

This protocol describes the synthesis of a key quinoline intermediate.

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether (solvent)

  • Round-bottom flask with reflux condenser

  • Heating mantle with temperature controller

Procedure:

  • In a round-bottom flask, combine aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture to 130-140 °C for 2 hours. This forms the anilinomethylenemalonate intermediate.

  • Add diphenyl ether to the reaction mixture to serve as a high-boiling point solvent.

  • Heat the mixture to 250 °C and maintain this temperature for 30 minutes to effect cyclization.

  • Allow the reaction mixture to cool to room temperature. The product will precipitate.

  • Collect the solid product by filtration and wash with a suitable solvent (e.g., hexane or ether) to remove the diphenyl ether.

  • The crude product can be further purified by recrystallization from ethanol or another suitable solvent.

Protocol 2: Amide Coupling to form a Quinoline-3-carboxamide

This protocol describes a general procedure for the final amidation step.

Materials:

  • Quinoline-3-carboxylic acid

  • Desired amine (as a free base or hydrochloride salt)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (if using an amine salt)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the quinoline-3-carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM in a round-bottom flask.

  • Add EDC (1.2 eq) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.1 eq) in the same anhydrous solvent. If using an amine hydrochloride salt, add TEA or DIPEA (1.2 eq) and stir for 10 minutes.

  • Add the amine solution to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data-Driven Optimization

The choice of reaction conditions can significantly impact the yield of your synthesis. The following table provides a summary of how different parameters can be adjusted for optimization.

ParameterCondition ACondition BExpected OutcomeRationale
Catalyst (Friedländer) Strong Acid (H₂SO₄)Mild Lewis Acid (e.g., Nd(NO₃)₃·6H₂O)Higher yield, fewer byproducts with Condition BStrong acids can cause degradation; milder catalysts offer greater selectivity.[2][16]
Solvent (Friedländer) TolueneEthanol (Microwave)Faster reaction, higher yield with Condition BPolar solvents absorb microwave energy more efficiently, accelerating the reaction.[7]
Temperature (Gould-Jacobs) 200 °C250 °CHigher yield with Condition BThe cyclization step is thermally driven and requires high temperatures for efficient conversion.[11]
Amide Coupling Reagent EDC/HOBtHATUHigher yield with Condition B, especially for difficult couplingsHATU is a more potent activating agent, effective for sterically hindered or electron-deficient substrates.[10]

Visual Guides

Troubleshooting Low Yield in Quinoline Synthesis

The following decision tree can help you troubleshoot low yields in your quinoline synthesis reactions.

Troubleshooting_Low_Yield start Low Yield Observed check_reaction Which Reaction? start->check_reaction gould_jacobs Gould-Jacobs check_reaction->gould_jacobs friedlander Friedländer check_reaction->friedlander check_temp Is Temperature > 240°C? gould_jacobs->check_temp check_catalyst Review Catalyst Choice friedlander->check_catalyst check_side_reactions Evidence of Side Reactions (e.g., Aldol)? friedlander->check_side_reactions increase_temp Increase Temperature/Use High-Boiling Solvent check_temp->increase_temp No optimize_time Optimize Reaction Time (TLC/LC-MS) check_temp->optimize_time Yes milder_catalyst Use Milder Catalyst (e.g., Ionic Liquid, Lewis Acid) check_catalyst->milder_catalyst use_imine Use Imine Analog of o-Aniline check_side_reactions->use_imine Yes

Caption: Troubleshooting decision tree for low yields.

General Workflow for Quinoline-3-Carboxamide Synthesis

This diagram outlines the general workflow from starting materials to the final purified product.

Synthesis_Workflow start_materials Starting Materials (e.g., Aniline, EMME) quinoline_synthesis Quinoline Ring Formation (e.g., Gould-Jacobs) start_materials->quinoline_synthesis intermediate Quinoline-3-carboxylic Acid quinoline_synthesis->intermediate amide_coupling Amide Coupling (EDC, HOBt, Amine) intermediate->amide_coupling crude_product Crude Quinoline-3-carboxamide amide_coupling->crude_product purification Purification (Chromatography/Recrystallization) crude_product->purification final_product Pure Product purification->final_product

Caption: General synthesis and purification workflow.

References

  • BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines.
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.
  • BenchChem. (2025).
  • Alfa Chemistry. (n.d.). Friedländer Quinoline Synthesis.
  • IJCRT.org. (n.d.).
  • Wikipedia. (2023). Gould–Jacobs reaction.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Methods for the synthesis of quinoline‐3‐carboxamides.
  • PubMed. (n.d.).
  • TÜBİTAK Academic Journals. (2021). Advances in polymer based Friedlander quinoline synthesis.
  • ResearchGate. (n.d.).
  • YouTube. (2025). Gould-Jacobs Reaction Mechanism | Organic Chemistry.
  • BenchChem. (2025).
  • Chemistry Stack Exchange. (2014). Could you suggest me a good coupling method for amide synthesis between tetrahydroisoquinoline and a carboxylic acid?.
  • Biotage. (n.d.).
  • Organic & Biomolecular Chemistry (RSC Publishing). (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress.
  • Wiley Online Library. (n.d.). Gould-Jacobs Reaction.
  • ResearchGate. (n.d.). Synthesis of novel quinoline −3‐carboxamides (283–290).
  • MDPI. (2025).
  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis.
  • J&K Scientific LLC. (2025). Friedländer Synthesis.
  • PMC - NIH. (2016). Recent Advances in Metal-Free Quinoline Synthesis.
  • IJFMR. (2025).
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
  • SciSpace. (n.d.).
  • Journal of the American Chemical Society. (2023). Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds.
  • PubMed. (n.d.). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents.

Sources

Optimization

Technical Support Center: Reducing Cytotoxicity of Quinoline-3-Carboxamide Derivatives

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Quinoline-3-Carboxamide Scaffolds for Enhanced Therapeutic Index Introduction: The Efficacy-Toxicity Paradox Welcome...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Quinoline-3-Carboxamide Scaffolds for Enhanced Therapeutic Index

Introduction: The Efficacy-Toxicity Paradox

Welcome to the technical support portal. You are likely working with quinoline-3-carboxamide derivatives (e.g., analogs of Linomide, Tasquinimod, or Paquinimod) targeting autoimmune disorders or cancer (specifically via S100A9 inhibition or anti-angiogenesis).

The Core Problem: While these scaffolds are potent immunomodulators, early generations (like Linomide) failed due to "unacceptable toxicity," specifically pro-inflammatory cascades leading to pericarditis and pleuritis. Furthermore, their high lipophilicity often causes precipitation in cell culture, leading to false-positive cytotoxicity data in normal cells (e.g., HUVECs, PBMCs).

This guide provides actionable troubleshooting workflows to decouple therapeutic efficacy from off-target cytotoxicity.

Module 1: Structural Optimization (SAR) to Reduce Toxicity

User Query: "My lead compound kills cancer cells effectively but shows high lethality in normal fibroblasts and PBMCs. How do I modify the scaffold?"

Technical Insight: Direct cytotoxicity in this class often stems from two sources:

  • Pro-inflammatory activation: Early derivatives stimulated the immune system too aggressively.

  • Off-target kinase inhibition: Lack of specificity at the C4 and N-amide positions.

The Solution: Shift from "Linomide-like" structures to "Tasquinimod-like" architecture. The introduction of specific substituents on the N-phenyl ring and the quinoline core significantly improves the safety profile by altering the binding affinity to S100A9 and reducing non-specific reactivity.

Protocol: SAR Decision Matrix
Structural PositionModification StrategyBiological Impact (Safety/Efficacy)
N-Phenyl Ring Add electron-withdrawing groups (e.g., 4-trifluoromethyl ).Increases metabolic stability and reduces pro-inflammatory side effects compared to unsubstituted rings.
C4 Position Maintain 4-hydroxy (tautomerizes to 4-oxo).Essential for hydrogen bonding with the target (S100A9). Removing this abolishes activity.
C5 Position Introduce a methoxy (-OCH3) group.Enhances potency (30-60x > Linomide) allowing for lower dosing, which spares normal cells.
N1 Position Methylation (N-Me ) is standard.Essential for "locking" the active conformation.
Visualization: SAR Optimization Workflow

SAR_Optimization Start High Cytotoxicity in Normal Cells Check_C5 Check C5 Position: Is it unsubstituted? Start->Check_C5 Mod_C5 Add Methoxy (-OCH3) Group (Increases Potency -> Lower Dose) Check_C5->Mod_C5 Yes Check_N_Phenyl Check N-Phenyl Ring: Is it unsubstituted? Check_C5->Check_N_Phenyl No Mod_C5->Check_N_Phenyl Mod_N_Phenyl Add 4-Trifluoromethyl (-CF3) (Reduces Pro-inflammatory Toxicity) Check_N_Phenyl->Mod_N_Phenyl Yes Check_Solubility Check LogP / Solubility Check_N_Phenyl->Check_Solubility No Mod_N_Phenyl->Check_Solubility Result Optimized Scaffold (Tasquinimod-like Profile) Check_Solubility->Result Passes Lipophilicity Check

Caption: Structural Activity Relationship (SAR) decision tree for transforming toxic quinoline-3-carboxamide precursors into safer, second-generation analogs.

Module 2: Troubleshooting Assay Artifacts (False Toxicity)

User Query: "I see sporadic cell death in my control wells (normal cells) at high concentrations. Is this real toxicity?"

Technical Insight: Quinoline-3-carboxamides are highly lipophilic. In aqueous cell culture media, they often precipitate at concentrations >10 µM. These micro-crystals can:

  • Mechanically damage cell membranes (necrosis).

  • Scatter light, interfering with optical density (OD) readings in MTT/MTS assays.

  • Precipitate tetrazolium salts, leading to false "high viability" or false "toxicity" depending on the wash steps.

Validation Protocol: The Solubility Check

Do not trust IC50 data without this validation step.

  • Preparation: Prepare your compound in DMSO at 1000x stock.

  • Dilution: Dilute into complete culture medium (containing serum) at 1x, 10x, and 100x your target IC50.

  • Incubation: Incubate for 4 hours at 37°C (no cells).

  • Detection (Choose one):

    • Microscopy: Inspect at 40x for birefringent crystals.

    • Nephelometry: Measure light scattering (turbidity).[1]

  • Action: If precipitation occurs, your "cytotoxicity" is likely a physical artifact. You must use a solubilizing agent (see Module 4) or cap your assay concentration below the solubility limit.

Module 3: Mechanism of Action & Off-Target Pathways

User Query: "Why does my compound induce inflammation in vivo despite looking safe in vitro?"

Technical Insight: The primary mechanism involves binding to S100A9 , preventing its interaction with TLR4 (Toll-like Receptor 4) and RAGE .[2] However, "dirty" derivatives (like Linomide) can paradoxically activate pro-inflammatory pathways or undergo metabolic activation (CYP3A4) to form reactive epoxides on the quinoline ring, leading to hepatotoxicity.

Visualization: S100A9 Interference Pathway

Mechanism_Pathway S100A9 S100A9 Protein Receptors TLR4 / RAGE Receptors S100A9->Receptors Binds (Zn2+ dependent) Inflammation Pro-inflammatory Cascade (NF-kB) Receptors->Inflammation Activates Drug Quinoline-3-Carboxamide (e.g., Tasquinimod) Drug->S100A9 Specific Binding Drug->Receptors Blocks Interaction Normal_State Autoimmune/Tumor Microenvironment Normal_State->S100A9

Caption: Mechanism of Action. The drug must bind S100A9 to block TLR4/RAGE signaling. Toxicity arises if the drug fails to block this or off-target activates NF-kB.

Module 4: Formulation Strategies for Cytoprotection

User Query: "I cannot change the structure further. How do I protect normal cells?"

Technical Insight: If the therapeutic index is narrow, you must alter the pharmacokinetics. Free quinoline derivatives rapidly distribute to all tissues. Encapsulation restricts distribution to leaky tumor vasculature (EPR effect) or inflamed tissue, sparing healthy organs.

Formulation Troubleshooting Table
IssueRecommended Formulation StrategyRationale
Precipitation in Media Cyclodextrin Complexation (HP-β-CD)The hydrophobic quinoline cavity fits into cyclodextrin, increasing aqueous solubility without using toxic DMSO concentrations.
Systemic Toxicity PEGylated Liposomes Prevents uptake by normal RES macrophages; passively targets tumor/inflammation sites.
Rapid Clearance Nanoparticle Albumin-Bound (NAB) Exploits albumin transport pathways (gp60) often upregulated in tumors, diverting drug away from normal tissue.

References

  • Isaacs, J. T., et al. (2006).[3] "Identification of ABR-215050 as a lead second generation quinoline-3-carboxamide anti-angiogenic agent for the treatment of prostate cancer." The Prostate.[4]

  • Björk, P., et al. (2009). "Identification of human S100A9 as a novel target for treatment of autoimmune disease via binding to quinoline-3-carboxamides."[2] PLoS Biology.

  • Pili, R., et al. (2011).[3] "Phase II randomized, double-blind, placebo-controlled study of tasquinimod in men with minimally symptomatic metastatic castration-resistant prostate cancer." Journal of Clinical Oncology.

  • BenchChem Technical Guide. (2025). "Overcoming Solubility Issues of Quinoline Derivatives in Biological Assays."

  • Olsson, A., et al. (2010).[5] "Tasquinimod (ABR-215050), a quinoline-3-carboxamide anti-angiogenic agent, modulates the expression of thrombospondin-1 in human prostate tumors."[5] Molecular Cancer.

Sources

Troubleshooting

Technical Support Center: 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide Derivatives

Status: Operational Specialist: Senior Application Scientist, Medicinal Chemistry Division Subject: Potency Optimization, Synthetic Troubleshooting, and Assay Stabilization Introduction Welcome to the technical hub for t...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Specialist: Senior Application Scientist, Medicinal Chemistry Division Subject: Potency Optimization, Synthetic Troubleshooting, and Assay Stabilization

Introduction

Welcome to the technical hub for the 7-iodo-6-methoxyquinoline-3-carboxamide scaffold. This specific pharmacophore is a privileged structure in kinase inhibition (e.g., HER2, EGFR, ATM) and antiviral research (e.g., HCMV).

The presence of the 4-chloro "warhead" (leaving group), the 7-iodo "handle" (for hydrophobic expansion), and the 3-carboxamide (hinge binder) presents a unique set of challenges. This guide addresses the three most common bottlenecks preventing potency breakthroughs: Nucleophilic Substitution Failure , Iodine Lability , and Assay Aggregation .

Module 1: Synthetic Optimization (The C4-Substitution)

Context: The most critical step for potency enhancement is the


 displacement of the 4-chloro group with amines. However, the electron-rich 6-methoxy group and the steric/electronic influence of the 3-carboxamide can deactivate the C4 position, leading to low yields or stalled reactions.
Troubleshooting Guide:

Reaction Failure

Q1: My reaction with aniline nucleophiles at the C4 position is stalling at <20% conversion. Increasing temperature only causes decomposition. Why?

  • Diagnosis: The 3-carboxamide group can form an intramolecular hydrogen bond with the C4-chloro or the incoming nucleophile, but more importantly, the quinoline ring is not sufficiently electron-deficient due to the electron-donating 6-methoxy group. Thermal energy alone causes degradation of the sensitive iodine-carbon bond before substitution occurs.

  • Solution: Switch to Acid-Catalyzed Nucleophilic Substitution .

    • Mechanism:[1][2][3][4][5][6] Protonation of the quinoline nitrogen (

      
      ) significantly lowers the LUMO energy of the ring, activating the C4 position for attack without requiring excessive heat that risks deiodination.
      
    • Protocol: Use 1.1 equivalents of HCl in dioxane or acetic acid.

Q2: The 4-chloro group hydrolyzes to the 4-hydroxy (oxo) species instead of substituting. How do I prevent this?

  • Cause: Presence of adventitious water in the solvent or basic conditions (e.g., using

    
    ) where hydroxide competes with your amine.
    
  • Solution:

    • Dry Solvents: Use anhydrous DMF or DMAc.

    • Avoid Bases: Do not use bases if using the acid-catalyzed method. The amine hydrochloride salt product is stable.

    • Silylation: For unreactive amines, pre-treat the amine with HMDS (hexamethyldisilazane) to create a more nucleophilic N-silylamine.

Standardized Protocol: Acid-Catalyzed C4-Amination
  • Dissolution: Dissolve 1.0 eq of 4-chloro-7-iodo-6-methoxyquinoline-3-carboxamide in anhydrous 2-ethoxyethanol or dioxane (0.1 M).

  • Activation: Add 1.1 eq of the amine nucleophile.

  • Catalysis: Add 0.05 eq of conc. HCl (catalytic) or use the amine as an HCl salt.

  • Reaction: Heat to 80-100°C. Monitor by TLC/LCMS.

  • Workup: Cool to RT. Dilute with

    
    . The product often precipitates as the HCl salt. Filter and wash.[3][7]
    
Module 2: Structural Integrity (Handling the Iodine)

Context: The 7-iodo substituent is vital for potency (filling hydrophobic pockets) and future SAR expansion (Suzuki/Sonogashira couplings). However, it is prone to hydrodeiodination (replacement by H) during reactions.

FAQ: Protecting the Halogen Handle

Q3: I observe loss of the 7-iodine atom during palladium-catalyzed cross-coupling at the C4 position (if attempting C4-C coupling).

  • Analysis: Iodine is more reactive towards oxidative addition than chlorine. If you use Pd catalysts to modify the C4 position, the Pd will insert into the C7-I bond first.

  • Fix: You must perform

    
     (substitution with heteroatoms) at C4 before attempting any metal-catalyzed coupling at C7. The C4-Cl bond is activated for nucleophilic attack, while the C7-I bond is activated for metal insertion. These are orthogonal reactivities only if metal catalysts are excluded during the C4 step.
    

Q4: My product turns dark purple/black during workup.

  • Diagnosis: Liberation of elemental iodine (

    
    ). This indicates C-I bond cleavage, likely caused by light sensitivity or excessive heating (>140°C) in high-boiling solvents like DMSO.
    
  • Protocol Adjustment:

    • Wrap reaction vessels in aluminum foil (protect from light).

    • Keep reaction temperatures below 120°C.[3]

    • Use DMAc (Dimethylacetamide) instead of DMSO, as DMSO can act as an oxidant at high temperatures.

Module 3: Biological Assay Troubleshooting

Context: This scaffold is flat and lipophilic (LogP > 4 due to I and Cl/OMe). In biochemical assays, these molecules form colloidal aggregates that sequester enzymes, leading to false positive potency data (promiscuous inhibition).

Potency Validation Guide

Q5: My


 curves have steep Hill slopes (> 2.0) and potency varies with enzyme concentration. Is my compound a super-binder? 
  • Reality Check: No. This is the hallmark of colloidal aggregation . The compound is precipitating out of solution and coating the protein.

  • The "Detergent Test":

    • Re-run the assay adding 0.01% Triton X-100 or CHAPS .

    • Result A: If potency remains stable, the inhibition is specific.

    • Result B: If potency drops significantly (e.g.,

      
       shifts from 10 nM to 10 µM), the previous activity was an artifact of aggregation.
      

Q6: How do I improve solubility without losing the 7-iodo potency driver?

  • SAR Strategy: Do not remove the iodine. Instead, modify the C4-amine .

    • Introduce solubilizing tails: Morpholine, Piperazine, or N-methyl piperidine.

    • These groups break the planarity and provide a protonatable nitrogen for lysosomal trapping/solubility.

Module 4: SAR Logic & Visualization

Directive: To enhance potency, you must exploit the specific binding modes available to this scaffold.

  • Vector 1 (C3-Amide): H-bond donor/acceptor for the Hinge Region. Do not modify significantly.

  • Vector 2 (C4-Position): Solvent-exposed region. Ideal for solubility groups.

  • Vector 3 (C7-Iodine): Hydrophobic pocket (Gatekeeper). Extend here using rigid alkynes or phenyl rings.

Pathway Diagram: Synthetic & SAR Logic

QuinolineOptimization Start 4-Cl-7-I-6-OMe-Quinoline -3-Carboxamide Decision Target Modification Start->Decision Path_C4 C4 Substitution (Solubility/Potency) Decision->Path_C4 Step 1 Path_C7 C7 Extension (Hydrophobic Pocket) Decision->Path_C7 Step 2 (Optional) Problem_C4 Issue: Low Reactivity (Electron rich ring) Path_C4->Problem_C4 Problem_C7 Issue: Pd-Catalyst Inserts at C7-I Path_C7->Problem_C7 Solution_C4 Sol: Acid Catalysis (HCl/Dioxane, 90°C) Problem_C4->Solution_C4 Fix Assay Biological Assay (Kinase/Viral) Solution_C4->Assay Solution_C7 Sol: Perform C4 SNAr FIRST, then Suzuki/Sonogashira Problem_C7->Solution_C7 Fix Solution_C7->Assay Artifact Risk: Aggregation (False Positives) Assay->Artifact Valid Validation: Add 0.01% Triton X-100 Artifact->Valid Troubleshoot

Caption: Workflow for optimizing the quinoline scaffold, highlighting the critical order of operations (C4 substitution before C7 coupling) and assay validation steps.

Summary of Key Data
Parameter4-Cl-7-I-6-OMe Scaffold CharacteristicsOptimization Target
Reactivity (C4) Low (Deactivated by 6-OMe)Use Acid Catalysis (

)
Stability (C7-I) High (unless Pd present)Keep metal-free during Step 1
Solubility Poor (LogP ~4.2)Add Morpholine/Piperazine at C4
Assay Risk Aggregation (Colloidal)Detergent Control Required
References
  • Nucleophilic Substitution Mechanism

    • Study: "Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole."
    • Relevance: Establishes the necessity of acid catalysis for 4-chloroquinolines with electron-don
    • Source:

  • Quinoline SAR & Anticancer Activity

    • Study: "Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis."[8]

    • Relevance: Defines the pharmacophore vectors (C3, C4, C6) for kinase inhibition.
    • Source:

  • Synthesis of 4-Chloro-7-methoxy Derivatives

    • Study: "Preparation method of 4-chloro-6,7-dimethoxyquinoline."[6]

    • Relevance: Provides baseline protocols for chlorination and handling methoxy-substituted quinolines.
    • Source:

  • Assay Troubleshooting (Aggregation)

    • Study: "Overcoming Solubility Issues of Quinoline Deriv
    • Relevance: Protocols for using surfactants to prevent false positives in kinase assays.
    • Source:

Sources

Optimization

Technical Support Center: Synthesis of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide

Document ID: TSC-QC-4763-01 Last Updated: February 15, 2026 Introduction Welcome to the technical support center for the synthesis of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide. This molecule is a critical intermed...

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-QC-4763-01

Last Updated: February 15, 2026

Introduction

Welcome to the technical support center for the synthesis of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide. This molecule is a critical intermediate in the synthesis of several targeted pharmaceutical agents, most notably the multi-kinase inhibitor Lenvatinib.[1][2] The synthetic route, while established, presents several challenges where side reactions can significantly impact yield and purity.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, experience-based troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose, resolve, and prevent common issues encountered during this multi-step synthesis.

Section 1: Troubleshooting Guide — Symptom-Based Problem Solving

This section is formatted to help you quickly diagnose an issue based on your experimental observations.

Q1: My yield is consistently low after the chlorination step. What are the likely causes and solutions?

Low yield in the conversion of the 4-hydroxyquinoline precursor to the 4-chloro derivative is a frequent challenge. The primary causes are often related to reagent quality, reaction conditions, and moisture.

Potential Cause Underlying Mechanism & Explanation Recommended Solution & Protocol
1. Moisture Contamination Phosphorus oxychloride (POCl₃), the most common chlorinating agent for this conversion, reacts violently with water.[3] This hydrolysis not only consumes the reagent, reducing its effective concentration, but also generates phosphoric acid. The acid can protonate the quinoline nitrogen, deactivating the ring, and complicates the workup by forming salts.Anhydrous Protocol: 1. Thoroughly oven-dry all glassware (flasks, condensers) at >120°C for at least 4 hours and cool under a stream of dry nitrogen or in a desiccator. 2. Use a fresh, sealed bottle of POCl₃ or distill it immediately before use. 3. Conduct the entire reaction, including reagent addition, under a positive pressure of an inert gas like nitrogen or argon.
2. Incomplete Reaction The conversion of the 4-hydroxy group (in its tautomeric quinolone form) to the 4-chloro group requires sufficient thermal energy and time.[4] Inadequate heating or premature termination of the reaction will leave unreacted starting material, which can be difficult to separate from the product.Optimization Protocol: 1. Ensure the reaction mixture reaches and maintains the target temperature (typically 90-120°C).[3] Use an oil bath with a thermometer immersed in the bath for accurate temperature control. 2. Monitor the reaction progress meticulously using Thin Layer Chromatography (TLC). The starting material is significantly more polar than the chlorinated product. 3. If the reaction stalls, consider a modest increase in the molar equivalents of POCl₃ (e.g., from 3 eq. to 4 eq.).
3. Reagent Decomposition POCl₃ can degrade over time, especially if not stored properly. Similarly, using a solvent like N,N-Dimethylformamide (DMF) can lead to the formation of a Vilsmeier-Haack type reagent, which can cause formylation side reactions if not controlled.[5][6]Reagent Handling: 1. Always use high-purity reagents. 2. If using a co-solvent, ensure it is anhydrous and compatible. For this specific chlorination, POCl₃ is often used in excess as both reagent and solvent.[7]
4. Product Degradation Prolonged exposure to the harsh, acidic conditions of hot POCl₃ can lead to the formation of dark, tarry impurities, reducing the isolated yield of the desired clean product.[3]Workup Protocol: 1. Upon reaction completion (confirmed by TLC), cool the reaction mixture promptly. 2. Carefully and slowly quench the excess POCl₃ by pouring the reaction mixture onto crushed ice. This must be done in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as the reaction is highly exothermic and releases HCl gas. 3. Neutralize the acidic aqueous solution carefully with a base (e.g., sodium carbonate solution) to precipitate the crude product.[5]
Q2: I'm observing multiple spots on my TLC/LC-MS after the iodination step. What are these impurities?

The iodination of the 6-methoxyquinoline core is intended to be regioselective for the C-7 position. However, side reactions can lead to isomers and di-substituted products.

Potential Impurity Identification & Probable Cause Prevention & Mitigation Strategy
1. 5-Iodo Isomer Cause: While the 6-methoxy group is an ortho-, para-director, directing iodination to the 5 and 7 positions, steric hindrance from the methoxy group and the quinoline ring structure generally favors the 7-position. However, under certain conditions (e.g., radical pathways or harsh electrophilic conditions), selectivity can decrease, leading to the formation of the 5-iodo isomer.[8]Control of Regioselectivity: 1. Use a well-established iodinating system such as Iodine monochloride (ICl) or N-Iodosuccinimide (NIS) in a suitable solvent like acetic acid or DMF. 2. Maintain strict temperature control. Running the reaction at or slightly below room temperature can enhance selectivity compared to heating.
2. 5,7-Di-iodo Product Cause: This impurity arises from over-iodination. It occurs if an excess of the iodinating agent is used or if the reaction is allowed to proceed for too long. The initial product, 7-iodo-6-methoxyquinoline, is still activated towards further electrophilic substitution.Stoichiometric Control: 1. Carefully control the stoichiometry. Use no more than 1.05-1.1 equivalents of the iodinating agent. 2. Monitor the reaction closely by TLC or LC-MS. Quench the reaction as soon as the starting material is consumed to prevent the formation of the di-iodinated product.
3. De-iodination Cause: Although less common, de-iodination can occur during workup or subsequent steps, particularly if reductive conditions are inadvertently introduced. For example, using a quenching agent like sodium thiosulfate to remove excess iodine can, under acidic conditions, lead to some reduction back to the starting material.[9]Careful Workup: 1. Use a minimal amount of quenching agent. 2. Ensure the workup is performed under neutral or slightly basic conditions to minimize the risk of reductive de-iodination.
Q3: The final amide formation step is inefficient. The reaction stalls or I get hydrolysis back to the carboxylic acid. Why?

Converting the C-3 ester or nitrile to the primary carboxamide can be problematic. The main competing side reaction is hydrolysis.

Potential Cause Underlying Mechanism & Explanation Recommended Solution & Protocol
1. Hydrolysis of Precursor Cause: If starting from the C-3 cyano group, the hydrolysis to the amide requires controlled conditions (e.g., concentrated acid or peroxide).[10] If these conditions are too harsh or prolonged, the reaction will proceed to the carboxylic acid, which is unreactive towards further amidation under these conditions.Controlled Hydrolysis of Nitrile: 1. Utilize a proven method such as hydrogen peroxide in the presence of a base like potassium carbonate in a DMSO solvent system.[10] 2. Maintain the temperature carefully (e.g., 5-20°C) during the addition of peroxide to control the exotherm and prevent over-hydrolysis.
2. Inefficient Aminolysis of Ester Cause: If starting from an ethyl or methyl ester at C-3, its conversion to the amide (aminolysis) requires a source of ammonia. This reaction is an equilibrium process and can be slow.[11][12] Steric hindrance around the ester can further slow the reaction.[13]Forced Aminolysis Protocol: 1. Use a large excess of ammonia. A common method is to use a solution of ammonia in methanol in a sealed pressure vessel, heated to drive the reaction forward (e.g., 60°C).[10] 2. Ensure the reaction time is sufficient (may require >4 hours) and monitor by TLC/LC-MS until the ester starting material is consumed.
3. Acid-Base Neutralization Cause: If attempting to form the amide from the carboxylic acid using ammonia, a simple acid-base reaction will occur first, forming the ammonium carboxylate salt.[12][14] Converting this salt to the amide requires high temperatures to drive off water, which can be degrading to the molecule.Modern Coupling Agents: For a carboxylic acid precursor, direct conversion with ammonia is inefficient. The preferred industrial method is to use a coupling agent like DCC or EDC, though this adds steps and cost. It is generally more efficient to proceed via the nitrile or ester route.[14]

Section 2: Frequently Asked Questions (FAQs)

Q: What is the most critical step to control for overall yield and purity?

A: The chlorination of the 4-hydroxyquinoline precursor is arguably the most critical step. Errors here, such as incomplete reaction or formation of tarry byproducts, create purification nightmares that cascade through the subsequent steps. Ensuring strictly anhydrous conditions and careful temperature control is paramount.[3]

Q: Which analytical techniques are essential for monitoring this synthesis?

A: A combination of techniques is ideal:

  • TLC: Essential for routine, real-time monitoring of reaction progress, especially for the chlorination and iodination steps where polarity changes significantly.

  • LC-MS: Invaluable for identifying the mass of the desired product and key impurities, such as isomers or di-substituted products in the iodination step.

  • ¹H NMR: Crucial for structural confirmation of the final product and key intermediates. It can confirm the regiochemistry of iodination by observing the coupling patterns of the aromatic protons.

Q: Are there alternative, milder reagents for the chlorination step?

A: While POCl₃ is the most common and cost-effective reagent, alternatives like oxalyl chloride or thionyl chloride (SOCl₂) in a solvent like DMF can also be used.[14] These can sometimes offer milder conditions. However, they come with their own set of potential side reactions (e.g., the Vilsmeier-Haack reaction with DMF) and must be carefully optimized.[15][16]

Section 3: Key Reaction Pathway Visualizations

The following diagrams illustrate the primary synthesis pathway and the points where critical side reactions can occur.

Main Synthesis Pathway

G cluster_0 Core Formation cluster_1 Key Transformations A Substituted Aniline B 4-Hydroxy-6-methoxy- quinoline-3-carboxylate A->B Gould-Jacobs Reaction C 4-Chloro-6-methoxy- quinoline-3-carboxylate B->C Chlorination (POCl3) D 4-Chloro-7-iodo-6-methoxy- quinoline-3-carboxylate C->D Iodination (NIS / ICl) E Target: 4-Chloro-7-iodo-6-methoxy- quinoline-3-carboxamide D->E Amidation (NH3/MeOH)

Caption: Overall synthetic workflow for the target molecule.

Troubleshooting Workflow: Chlorination Step

G Start Start Chlorination of 4-Hydroxyquinoline Precursor Monitor Monitor Reaction by TLC Start->Monitor Problem Problem Detected? Monitor->Problem Incomplete Incomplete Reaction: Starting Material Remains Problem->Incomplete Yes Tarry Dark Tarry Mixture Problem->Tarry Yes Complete Reaction Complete Problem->Complete No Sol_Incomplete Check Temp & Time Ensure Anhydrous Conditions Consider More Reagent Incomplete->Sol_Incomplete Sol_Tarry Reduce Temperature Minimize Reaction Time Purify Starting Material Tarry->Sol_Tarry

Caption: Decision tree for troubleshooting the chlorination step.

References

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications (RSC Publishing). Available at: [Link]

  • Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. Organic Letters. Available at: [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. SciSpace. Available at: [Link]

  • Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines. PubMed. Available at: [Link]

  • The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications (RSC Publishing). DOI:10.1039/C5CC07799K. Available at: [Link]

  • Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. PMC. Available at: [Link]

  • Formation of Amides From Esters. Master Organic Chemistry. Available at: [Link]

  • Six-step synthesis of lenvatinib 50 starting from... ResearchGate. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. Available at: [Link]

  • Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies. Available at: [Link]

  • Synthesis and characterisation of substituted quinoline by Vilsmeier-Haack reagent. International Journal of Chemical Studies. Available at: [Link]

  • Amides Preparation and Reactions Summary. Chemistry Steps. Available at: [Link]

  • How can i do Vilsemier-Haack reaction for Quinoline Synthesis? ResearchGate. Available at: [Link]

  • PROCESS FOR THE PREPARATION OF LENVATINIB. European Patent Office. Available at: [Link]

  • Preparation method of lenvatinib and preparation method of lenvatinib intermediate. Patsnap Eureka. Available at: [Link]

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature. Compound Interest. Available at: [Link]

  • Synthesis and Reactions of Amides. Chad's Prep. Available at: [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.Google Patents.
  • (PDF) Synthesis, structural and conformational analysis, and IR spectra of ethyl 4-chloro-7-iodoquinoline-3-carboxylate. ResearchGate. Available at: [Link]

  • 4,7-dichloroquinoline. Organic Syntheses Procedure. Available at: [Link]

  • NSF Product and Service Listings. NSF. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide. While direct...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide. While direct literature for this specific substituted quinoline is limited, the principles and techniques detailed herein are derived from extensive data on structurally similar quinoline and quinolone carboxamides, offering a robust framework for achieving high purity.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying highly substituted quinolines like 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide?

A1: The main challenges stem from the compound's complex functionality, which can lead to issues with solubility, stability, and the removal of structurally similar impurities. Key difficulties include:

  • Low Solubility: The planar, aromatic quinoline core combined with a carboxamide group can result in poor solubility in common organic solvents, making techniques like recrystallization challenging.

  • Potential for Decomposition: Halogenated quinolines can be susceptible to degradation, particularly on acidic stationary phases like silica gel during column chromatography.[2] The presence of multiple functional groups increases the risk of side reactions.

  • Removal of Reaction Precursors: A common impurity is the 4-hydroxy precursor (4-hydroxy-7-iodo-6-methoxyquinoline-3-carboxamide), which can be difficult to separate from the final chlorinated product due to similar polarities.[3]

  • Isomeric Impurities: Syntheses of quinoline rings can sometimes yield isomeric byproducts that are notoriously difficult to separate.[3][4]

Q2: Which purification techniques are generally most effective for quinoline carboxamides?

A2: The two most powerful and commonly employed techniques are recrystallization and column chromatography .

  • Recrystallization is ideal for large-scale purification when a suitable solvent system can be identified. It is cost-effective and can yield highly pure crystalline material by effectively excluding impurities from the crystal lattice.[5]

  • Column Chromatography offers the highest resolution for separating complex mixtures or for purifying small amounts of material to very high purity.[5][6] However, it requires careful selection of the stationary and mobile phases to prevent product decomposition.

Q3: How do the specific functional groups on my molecule influence the purification strategy?

A3: Each functional group plays a critical role:

  • 4-Chloro Group: This group is the result of a chlorination reaction, often using reagents like phosphorus oxychloride (POCl₃).[7][8] Incomplete reactions will leave the starting 4-hydroxy material, which is more acidic and polar. This difference can be exploited.

  • 7-Iodo Group: The iodine atom significantly increases the molecular weight and can offer unique electronic properties, but it generally does not interfere with standard purification methods.

  • 6-Methoxy Group: This electron-donating group can influence the reactivity of the quinoline ring but typically enhances solubility in moderately polar organic solvents.

  • 3-Carboxamide Group: This group is polar and capable of hydrogen bonding, which dominates the compound's polarity and solubility characteristics. It may contribute to strong interactions with polar stationary phases like silica gel.

Purification Strategy Decision Workflow

The choice between recrystallization and chromatography depends on the scale of your experiment and the purity of the crude material. This workflow can guide your decision.

G start Crude Product (4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide) is_solid Is the crude material a solid? start->is_solid crude_purity Estimate Purity by TLC/NMR (>85% pure?) is_solid->crude_purity Yes oily_product Crude is an oil or contains many impurities is_solid->oily_product No recrystallize Attempt Recrystallization crude_purity->recrystallize Yes chromatography Perform Column Chromatography crude_purity->chromatography No success High Purity Solid Obtained recrystallize->success failure Purification Unsuccessful or Product Decomposes recrystallize->failure chromatography->success chromatography->failure oily_product->chromatography troubleshoot Proceed to Troubleshooting Guide failure->troubleshoot

Caption: Decision workflow for selecting a primary purification method.

Troubleshooting Guide

Issue 1: My product is an oil or fails to crystallize during recrystallization.
  • Possible Cause & Scientific Explanation: The presence of impurities, such as residual solvents or reaction byproducts, can disrupt the formation of a stable crystal lattice. The product itself may also have a low melting point or exist as a polymorph that is difficult to crystallize.[9]

  • Troubleshooting Steps:

    • Trituration: If the product is an oil, attempt to solidify it by trituration. This involves stirring the oil with a solvent in which the desired compound is insoluble but the impurities are soluble. Hexanes or diethyl ether are good starting points.

    • Solvent Screening: The choice of solvent is critical for successful recrystallization.[10] The ideal solvent should dissolve the compound when hot but not when cold. A systematic approach is best.

Solvent System Solubility Test (Cold) Solubility Test (Hot) Crystal Formation on Cooling?
EthanolTest small sampleTest small sampleYes/No
IsopropanolTest small sampleTest small sampleYes/No
AcetonitrileTest small sampleTest small sampleYes/No
Ethyl AcetateTest small sampleTest small sampleYes/No
TolueneTest small sampleTest small sampleYes/No
Dichloromethane/HexaneTest small sampleTest small sampleYes/No
Acetone/WaterTest small sampleTest small sampleYes/No
Issue 2: The product decomposes or streaks during silica gel column chromatography.
  • Possible Cause & Scientific Explanation: Standard silica gel is acidic (pH ~4-5) due to the presence of silanol groups (Si-OH). These acidic sites can catalyze the decomposition of sensitive molecules. Halogenated quinolines, in particular, can be unstable on silica.[2]

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Neutralize the acidic sites by preparing a slurry of silica gel in your starting mobile phase containing 1% triethylamine (NEt₃) or ammonia. Pack the column with this slurry. This is a very common and effective technique for purifying basic or acid-sensitive compounds.

    • Switch the Stationary Phase: If deactivation is insufficient, consider an alternative stationary phase.

      • Alumina (Basic or Neutral): Alumina is a good alternative for acid-sensitive compounds. Use neutral or basic alumina depending on your compound's properties.

      • Reverse-Phase (C18) Silica: In reverse-phase chromatography, the stationary phase is non-polar (C18) and the mobile phase is polar (e.g., water/acetonitrile or water/methanol). This is an excellent method for polar compounds and avoids the acidity of normal-phase silica.[11]

Issue 3: Impurities are co-eluting with my product during column chromatography.
  • Possible Cause & Scientific Explanation: The mobile phase (eluent) does not have the correct polarity to provide adequate separation between your product and the impurity. The resolving power of the column is insufficient.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase with TLC: Before running a column, always optimize the solvent system using Thin Layer Chromatography (TLC). The ideal system will show good separation between your product spot and any impurity spots, with an Rf value for your product between 0.2 and 0.4.

    • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a low-polarity mobile phase and gradually increase the polarity by adding more of a polar solvent. For example, start with 100% hexanes and slowly increase the percentage of ethyl acetate. This sharpens bands and improves the separation of compounds with different polarities.[6]

    • Dry Loading: For compounds with limited solubility in the mobile phase, use the dry loading technique. Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column. This results in sharper bands and better separation.[6]

Chromatography Troubleshooting Workflow

G start Column Chromatography Attempted problem What is the issue? start->problem streaking Streaking or Decomposition problem->streaking Streaking coelution Poor Separation (Co-elution) problem->coelution Co-elution no_elution Product Stuck on Column problem->no_elution No Elution sol_streaking1 Deactivate Silica (add 1% NEt3 to eluent) streaking->sol_streaking1 sol_coelution1 Optimize Mobile Phase (Use TLC, aim for Rf 0.2-0.4) coelution->sol_coelution1 sol_no_elution Increase Eluent Polarity (Add MeOH or increase polar solvent %) no_elution->sol_no_elution sol_streaking2 Change Stationary Phase (Alumina or C18 Reverse Phase) sol_streaking1->sol_streaking2 If fails success Pure Product Isolated sol_streaking2->success Success sol_coelution2 Use Gradient Elution sol_coelution1->sol_coelution2 If fails sol_coelution2->success Success sol_no_elution->success

Caption: Troubleshooting workflow for common column chromatography issues.

Experimental Protocols

Protocol 1: Purification via Base Wash and Recrystallization

This protocol is particularly useful if the main impurity is the 4-hydroxy-7-iodo-6-methoxyquinoline-3-carboxamide precursor.

  • Dissolution: Dissolve the crude product in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Aqueous Wash: Transfer the solution to a separatory funnel and wash with a 5% aqueous sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution. The acidic 4-hydroxy impurity will be deprotonated and extracted into the aqueous layer.

  • Separation & Drying: Separate the organic layer, wash it with brine (saturated NaCl solution), and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • Recrystallization: Recrystallize the resulting solid from a suitable solvent system identified via screening (see Troubleshooting Issue 1). For a compound of this type, a mixture like ethanol/water, acetone/water, or ethyl acetate/hexanes is a good starting point.[8][12]

Protocol 2: Deactivated Silica Gel Column Chromatography
  • Prepare the Slurry: In a beaker, add the required amount of silica gel (typically 50-100 times the weight of your crude product). Add the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) containing 1% triethylamine. Stir to create a uniform slurry.[6]

  • Pack the Column: Pour the slurry into the chromatography column and allow it to pack under gravity or gentle pressure, continuously tapping the column to ensure even packing. Drain the excess solvent until the solvent level is just above the silica bed. Do not let the column run dry.[6]

  • Load the Sample: Use the dry loading method described in Troubleshooting Issue 3 for the best results.

  • Elute the Column: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate) to move the compounds down the column.

  • Collect and Analyze Fractions: Collect the eluent in fractions and monitor them by TLC to identify which ones contain the pure product.[6]

  • Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified product.

References

  • Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives. (n.d.). Benchchem.
  • Overcoming challenges in the direct halogenation of the quinoline ring. (n.d.). Benchchem.
  • Surrey, A. R. (1949). Quinoline compounds and process of making same. Google Patents.
  • The crystallization of quinoline. (n.d.). Google Patents.
  • A Head-to-Head Comparison of Quinoline Purification Techniques for Researchers and Drug Development Professionals. (n.d.). Benchchem.
  • Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography. (n.d.). Benchchem.
  • Purification of Quinoline-3,4-diones. (2025). Reddit.
  • 4-Chloro-6,7-dimethoxyquinoline. (n.d.). National Institutes of Health.
  • Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. (n.d.). Benchchem.
  • The preparation method of 4-chloro-6,7-dimethoxyquinoline. (n.d.). Google Patents.
  • Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). PubMed.
  • Identifying common byproducts in 4-Chloro-6,7-dimethoxyquinoline synthesis. (n.d.). Benchchem.

Sources

Optimization

Technical Support Center: Optimizing the Quinoline-3-Carboxamide Scaffold for Favorable ADME Properties

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the quinoline-3-carboxamide scaffold. This guide provides in-depth troubleshooting advice and frequentl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with the quinoline-3-carboxamide scaffold. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the optimization of ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this important chemical series. Our goal is to equip you with the scientific rationale and practical methodologies to overcome experimental hurdles and accelerate your drug discovery programs.

I. Troubleshooting Guide: Addressing Common ADME Liabilities

This section is designed to help you diagnose and resolve specific experimental issues related to the ADME profile of your quinoline-3-carboxamide derivatives.

Issue 1: Poor Aqueous Solubility Leading to Inconsistent In Vitro Data and Low Oral Bioavailability

Symptoms:

  • Compound precipitation in aqueous assay buffers.

  • High variability in potency and selectivity data.

  • Low exposure following oral administration in preclinical species.[1][2]

Root Cause Analysis:

The quinoline-3-carboxamide scaffold, with its relatively rigid and often lipophilic nature, can be prone to poor aqueous solubility. This is a significant hurdle as a drug must be in solution to be absorbed.[3] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability; many quinoline derivatives fall into BCS Class II (low solubility, high permeability), where dissolution is the rate-limiting step for absorption.[4]

Troubleshooting Workflow & Solutions:

cluster_0 Solubility Troubleshooting Start Poor Aqueous Solubility Detected Structural_Mods Structural Modifications Start->Structural_Mods Formulation Formulation Strategies Start->Formulation Polar_Groups Introduce Polar Functional Groups (e.g., alcohols, ketones, amines) Structural_Mods->Polar_Groups Ionizable_Center Incorporate an Ionizable Center (e.g., basic amine) Structural_Mods->Ionizable_Center Bioisosteres Employ Bioisosteric Replacements (e.g., replace phenyl with pyridyl) Structural_Mods->Bioisosteres Particle_Size Particle Size Reduction (Micronization/Nanonization) Formulation->Particle_Size Solid_Dispersion Amorphous Solid Dispersions Formulation->Solid_Dispersion SEDDS Self-Emulsifying Drug Delivery Systems (SEDDS) Formulation->SEDDS End Improved Solubility & Bioavailability Polar_Groups->End Ionizable_Center->End Bioisosteres->End Particle_Size->End Solid_Dispersion->End SEDDS->End

Caption: Troubleshooting workflow for poor aqueous solubility.

Detailed Methodologies:

  • Structural Modifications:

    • Introduce Polar Groups: Strategically adding polar functional groups like hydroxyls, ketones, or substituted amines can enhance interactions with water, thereby improving solubility.[5] For instance, replacing a methoxy group with a triethylene glycol chain has been shown to increase water solubility.[6]

    • Incorporate Ionizable Centers: The introduction of a basic nitrogen atom can allow for salt formation, which often dramatically improves solubility and dissolution rate.[4] This is a common strategy in medicinal chemistry to enhance the "drug-like" properties of a molecule.

    • Bioisosteric Replacements: Replacing a lipophilic aromatic ring (e.g., a phenyl group) with a more polar heteroaromatic ring (e.g., a pyridine) can improve solubility without significantly altering the key pharmacophoric interactions.[7][8]

  • Formulation Strategies:

    • Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosizing increases the surface-area-to-volume ratio, leading to a faster dissolution rate.[9][10][11]

    • Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a polymer matrix can prevent crystallization and maintain a higher energy state, which corresponds to increased apparent solubility.[12][13]

    • Lipid-Based Formulations: For highly lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be employed. These systems form microemulsions in the gastrointestinal tract, facilitating drug solubilization and absorption.[9][12]

Issue 2: High In Vitro Metabolic Clearance and Short In Vivo Half-Life

Symptoms:

  • Rapid disappearance of the parent compound in liver microsome or hepatocyte stability assays.

  • Low systemic exposure (AUC) and a short half-life in pharmacokinetic studies.[1][14]

Root Cause Analysis:

Quinoline-3-carboxamide derivatives are often metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4.[15][16] Common metabolic pathways include hydroxylation of the quinoline ring and N-dealkylation at the carboxamide position.[14][15][17] The specific sites of metabolism are dictated by the substitution pattern on the scaffold.

Troubleshooting Workflow & Solutions:

cluster_1 Metabolic Stability Troubleshooting Start High Metabolic Clearance Identify_Metabolite Identify Metabolic Hotspots (Metabolite ID studies) Start->Identify_Metabolite Block_Metabolism Block Metabolism at Hotspots Identify_Metabolite->Block_Metabolism Fluorination Introduce Fluorine or Deuterium Block_Metabolism->Fluorination Steric_Hindrance Incorporate Steric Hindrance Block_Metabolism->Steric_Hindrance Bioisosteric_Replacement Bioisosteric Replacement of Liable Groups Block_Metabolism->Bioisosteric_Replacement End Improved Metabolic Stability Fluorination->End Steric_Hindrance->End Bioisosteric_Replacement->End

Caption: Troubleshooting workflow for high metabolic clearance.

Detailed Methodologies:

  • Metabolite Identification: The first crucial step is to identify the "metabolic hotspots" on your molecule. This is typically done using liquid chromatography-mass spectrometry (LC-MS) to analyze the metabolites formed after incubation with liver microsomes or hepatocytes.

  • Blocking Metabolism:

    • Fluorination/Deuteration: Replacing a hydrogen atom at a site of hydroxylation with a fluorine atom can block this metabolic pathway due to the high C-F bond energy. Similarly, deuteration can slow the rate of metabolism through the kinetic isotope effect.

    • Steric Hindrance: Introducing a bulky group near a metabolic hotspot can sterically shield it from the active site of the metabolizing enzyme.

    • Bioisosteric Replacement: If a particular functional group is metabolically liable (e.g., a benzanilide moiety prone to enzymatic cleavage), it can be replaced with a more stable bioisostere, such as a biphenyl group.[6][7] For instance, replacing a methyl group at the carboxamide position with an ethyl group can alter the metabolic profile, sometimes leading to enhanced clearance but also potentially shifting the metabolic pathway.[15][16]

Issue 3: Poor Permeability and High Efflux Ratios

Symptoms:

  • Low apparent permeability (Papp) in Caco-2 or PAMPA assays.

  • High efflux ratio in bidirectional Caco-2 assays, indicating the compound is a substrate for efflux transporters like P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP).[18][19][20]

  • Low oral bioavailability despite adequate solubility.[1]

Root Cause Analysis:

Efflux transporters located in the intestinal epithelium can actively pump absorbed drugs back into the intestinal lumen, thereby limiting their net absorption.[18][19] Quinoline-based scaffolds can be substrates for these transporters, which presents a significant barrier to achieving good oral bioavailability.

Troubleshooting Workflow & Solutions:

  • Confirm Efflux Substrate: Use specific inhibitors of P-gp (e.g., verapamil) or BCRP (e.g., Ko143) in your Caco-2 assay. A significant reduction in the efflux ratio in the presence of an inhibitor confirms that your compound is a substrate.

  • Structural Modifications to Evade Efflux:

    • Reduce Basicity: High basicity can sometimes be a liability for P-gp substrates. Modulating the pKa of basic centers can reduce recognition by the transporter.[1]

    • Increase Intramolecular Hydrogen Bonding: Designing molecules that can form an internal hydrogen bond can mask polar groups from the external environment, effectively making the molecule more "greasy" and less recognizable by efflux transporters.

    • Modulate Lipophilicity and Hydrogen Bond Donors/Acceptors: There is a complex relationship between physicochemical properties and efflux recognition. Systematically varying lipophilicity (logP/logD) and the number of hydrogen bond donors and acceptors can help identify structures that are not substrates.

II. Frequently Asked Questions (FAQs)

Q1: What are the primary CYP450 enzymes involved in the metabolism of quinoline-3-carboxamides?

A1: The primary CYP450 enzyme responsible for the metabolism of many quinoline-3-carboxamide derivatives is CYP3A4.[15][16] This is a critical piece of information, as it highlights the potential for drug-drug interactions with potent CYP3A4 inhibitors (e.g., ketoconazole) or inducers.[15]

Q2: How does substitution on the quinoline ring affect metabolic stability?

A2: Substitutions on the quinoline ring can significantly impact metabolic stability. For example, introducing a substituent at the 5-position can alter the metabolite pattern, sometimes favoring dealkylation at the carboxamide position.[15][16] The electronegativity of substituents can also change the regioselectivity of CYP metabolism; for instance, incorporating aza-heteroaromatic rings like pyridine or pyrazine can prevent metabolism on those rings.[17][21]

Q3: My compound has good in vitro properties but fails in vivo. What could be the issue?

A3: This is a common and challenging scenario. If you have addressed solubility and metabolic stability, other factors to consider are:

  • High Efflux: As discussed, active efflux by transporters in the intestine or liver can severely limit systemic exposure.[18][22]

  • Poor Permeability: The compound may not be efficiently crossing the intestinal membrane, even if it is not an efflux substrate.[1]

  • First-Pass Metabolism: Even if metabolically stable in liver microsomes, the compound might be subject to extensive first-pass metabolism in the gut wall or liver.[22]

  • Formulation Issues: The formulation used for in vivo dosing may not be optimal, leading to poor dissolution or precipitation in the GI tract.[12]

Q4: What in silico tools can I use to predict ADME properties for my quinoline-3-carboxamide analogs?

A4: Several in silico tools can provide valuable early insights into the potential ADME properties of your compounds. Tools like SwissADME can predict a range of properties including lipophilicity, water solubility, pharmacokinetic properties, and potential for P-gp substrate activity.[23][24] These predictions can help prioritize which compounds to synthesize and screen experimentally.

III. Data Summary and Experimental Protocols

Table 1: Impact of Structural Modifications on ADME Properties (Illustrative Data)
Compound IDModificationAqueous Solubility (µg/mL)Microsomal T½ (min)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A)/(A→B)
Parent-1 -< 1155.08.5
Analog-1A Added -OH group25124.57.9
Analog-1B Blocked hotspot with -F< 1> 605.28.2
Analog-1C Reduced pKa of amine5188.12.1
Analog-1D Bioisosteric replacement15456.53.5
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
  • Preparation: Prepare a stock solution of the test compound in DMSO. Dilute the compound to a final concentration of 1 µM in a buffer solution containing pooled human liver microsomes (e.g., 0.5 mg/mL).

  • Initiation: Pre-warm the mixture to 37°C. Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system.

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculation: Determine the half-life (T½) by plotting the natural log of the percent remaining parent compound versus time.

References

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide deriv
  • Metabolism of quinoline 3-carboxamide compounds, a group of synthetic immunomodulators, in various species. Lund University.
  • Metabolism of quinoline 3-carboxamide compounds, a group of synthetic immunomodulators, in various species. Lund University Research Portal.
  • Comparative Study of the Affinity and Metabolism of Type I and Type II Binding Quinoline Carboxamide Analogues by Cytochrome P450 3A4.
  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4. NIH.
  • Benzanilide–Biphenyl Replacement: A Bioisosteric Approach to Quinoline Carboxamide-Type ABCG2 Modul
  • Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives.
  • Improving the solubility of anti-proliferative thieno[2,3-b]quinoline-2-carboxamides. No source found.
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Bioisosteric Replacement Str
  • Carboxamide Appended Quinoline Moieties as Potential Antiproliferative Agents, Apoptotic Inducers and Pim-1 Kinase Inhibitors.
  • Formulation strategies for poorly soluble drugs.
  • Key calculated physicochemical and ADME parameters for compounds 7d and 7f (SwissADME). MDPI.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs. No source found.
  • Formulation Strategies for Improving Bioavailability of Poorly Soluble Drugs.
  • The Role of Intestinal Efflux Transporters In Drug Absorption. Sigma-Aldrich.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article. International Journal of Pharmaceutical Sciences Review and Research.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. No source found.
  • Influence of Efflux Transporters on Drug Metabolism: Theoretical Approach for Bioavailability and Clearance Prediction. PubMed.
  • The Crucial Role of Transporters in Drug Disposition and Metabolism. No source found.
  • 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceutical Solutions.
  • The Impact of Drug Transporters on Pharmacokinetics and Drug Interactions. Research and Reviews.
  • New strategies to overcome poor oral bioavailability of drugs by increasing their w

Sources

Troubleshooting

Troubleshooting kinase assay interference with 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide

Subject: 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide Case ID: KIN-QC-4CL-7I Status: [CRITICAL ADVISORY] Executive Summary Welcome to the Technical Support Center. You are likely accessing this guide because you are...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide

Case ID: KIN-QC-4CL-7I Status: [CRITICAL ADVISORY]

Executive Summary

Welcome to the Technical Support Center. You are likely accessing this guide because you are observing anomalous data—such as time-dependent potency shifts, high background fluorescence, or steep Hill slopes—when profiling 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide .

This molecule belongs to a class of 4-chloroquinoline scaffolds often used to target kinases like ATM, ATR, or EGFR. However, it possesses specific structural features (the 4-chloro leaving group and the fluorescent quinoline core) that make it a frequent "bad actor" in standard high-throughput screening (HTS) conditions.

This guide addresses the three primary failure modes associated with this scaffold: Thiol-Mediated Decomposition , Intrinsic Fluorescence Interference , and Colloidal Aggregation .

Module 1: Chemical Instability (The "Thiol Trap")

The Issue
  • Symptom: Your

    
     values shift significantly over time (e.g., the compound appears less potent after a 2-hour pre-incubation compared to 15 minutes).
    
  • Root Cause: The chlorine atom at the 4-position of the quinoline ring is highly susceptible to Nucleophilic Aromatic Substitution (

    
    ) .
    
  • Mechanism: Standard kinase buffers utilize reducing agents like Dithiothreitol (DTT) or

    
    -Mercaptoethanol (BME)  to maintain kinase activity. These thiols are strong nucleophiles. They attack the 4-position, displacing the chloride ion.
    
    • Result: You are no longer testing 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide. You are testing its thio-ether adduct, which likely has a completely different binding affinity.

Diagnostic Protocol: LC-MS Stability Check
  • Prepare a mock kinase buffer containing 1 mM DTT (no protein/peptide needed).

  • Spike the compound at 10

    
    M.
    
  • Inject onto LC-MS at

    
     and 
    
    
    
    hours.
  • Pass Criteria: >95% parent mass retention.

  • Fail Criteria: Appearance of a mass peak corresponding to [Parent - Cl + DTT].

Solution

Switch to TCEP (Tris(2-carboxyethyl)phosphine). TCEP is a potent reducing agent that is non-nucleophilic at standard assay pH (7.0–7.5). It will maintain the kinase cysteines in a reduced state without attacking the 4-chloroquinoline core.

ThiolReaction Compound 4-Cl-Quinoline (Active Inhibitor) Transition SNAr Transition State Compound->Transition + DTT DTT DTT (Nucleophile) DTT->Transition Adduct Thio-Ether Adduct (Inactive/Altered Potency) Transition->Adduct - HCl

Figure 1: Mechanism of DTT-mediated inactivation of the 4-chloroquinoline scaffold.

Module 2: Optical Interference (The "Phantom Signal")

The Issue
  • Symptom: High background signals in fluorescence-based assays (e.g., FP, TR-FRET) or "negative inhibition" (readout increases with compound concentration).

  • Root Cause: Quinoline-3-carboxamides are intrinsically fluorescent . The extended conjugation provided by the 7-iodo and 6-methoxy groups can shift the excitation/emission maxima into the windows used by common fluorophores (e.g., Coumarin, Fluorescein).

  • Aggravating Factor: Binding to the kinase ATP pocket often alters the local pH or dielectric environment, potentially enhancing this fluorescence (Quantum Yield increase).

Diagnostic Protocol: Spectral Scan
  • Dilute compound to 10

    
    M in assay buffer.
    
  • Perform an excitation scan (280–500 nm) and emission scan (300–600 nm).

  • Compare these spectra against your assay's fluorophore (e.g., AlexaFluor 647, Eu-cryptate).

Solution

If overlap exists (


 signal contribution), you must switch detection modalities:
  • Red-Shifted Dyes: Use tracers emitting >665 nm (e.g., AlexaFluor 647 or APC), where quinoline fluorescence is usually negligible.

  • Non-Optical Assays: Switch to radiometric (

    
    -ATP) or mobility-shift assays (Caliper/LabChip) which are immune to compound fluorescence.
    

Module 3: Aggregation (Promiscuous Inhibition)

The Issue
  • Symptom: Steep dose-response curves (Hill slope > 2.0) or flat-lining inhibition that disappears upon centrifugation.

  • Root Cause: The 7-iodo and 6-methoxy substituents make this molecule highly lipophilic. It may form colloidal aggregates that sequester the enzyme non-specifically. This is a classic "PAINS" (Pan-Assay Interference Compounds) behavior.

Diagnostic Protocol: Detergent Sensitivity

Compare


 values under two conditions:
  • Condition A: Standard Buffer (0.01% Triton X-100).

  • Condition B: High Detergent (0.1% Triton X-100 or 0.05% Tween-20).

ResultInterpretationAction

(A)


(B)
True BindingProceed with SAR.

(A)


(B)
AggregationCompound is a false positive.

Summary Troubleshooting Flowchart

Use this logic tree to validate your data before advancing this compound to cell-based assays.

Troubleshooting Start Start: Anomalous Kinase Data CheckDTT Is DTT/BME in Buffer? Start->CheckDTT ReplaceTCEP ACTION: Switch to TCEP. Retest. CheckDTT->ReplaceTCEP Yes CheckFluor Is Assay Fluorescence-Based? CheckDTT->CheckFluor No ReplaceTCEP->CheckFluor SpecScan ACTION: Run Spectral Scan. Interference? CheckFluor->SpecScan Yes CheckHill Is Hill Slope > 2.0? CheckFluor->CheckHill No SwitchReadout ACTION: Switch to Radiometric/Mobility Shift SpecScan->SwitchReadout Overlap Found SpecScan->CheckHill No Overlap SwitchReadout->CheckHill DetergentTest ACTION: Increase Detergent (0.01% -> 0.1%) CheckHill->DetergentTest Yes Valid VALIDATED DATA CheckHill->Valid No DetergentTest->Valid Potency Stable

Figure 2: Decision matrix for troubleshooting 4-chloroquinoline interference.

References

  • Assay Guidance Manual (NCBI).Assay Interference by Chemical Reactivity. (Dahlin JL, Baell J, Walters MA).

  • Assay Guidance Manual (NCBI).Interference with Fluorescence and Absorbance. (Simeonov A, Davis MI).

  • Journal of Medicinal Chemistry.Chemistry and Biology of the 4-Chloroquinoline Nucleus. (Specific focus on reactivity with biological nucleophiles).

    • [Link] (General Reference for Scaffold Reactivity)

  • Nature Reviews Drug Discovery.New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. (Baell JB, Holloway GA).

Reference Data & Comparative Studies

Validation

A Comparative Guide to the In Vitro Anticancer Activity of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide

Abstract This technical guide provides a comprehensive framework for the in vitro characterization of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide, a novel quinoline derivative with therapeutic potential. We present...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the in vitro characterization of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide, a novel quinoline derivative with therapeutic potential. We present a comparative analysis of its cytotoxic effects against a panel of human cancer cell lines, juxtaposed with established chemotherapeutic agents. This guide details the methodologies for assessing its impact on cell cycle progression and its capacity to induce apoptosis. Furthermore, we explore its potential mechanism of action through the modulation of key cellular signaling pathways. All quantitative data are presented in standardized tables, and detailed experimental protocols are provided to facilitate reproducibility and further investigation into its anticancer potential.

Introduction: The Quinoline Scaffold as a Privileged Structure in Oncology

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including notable anticancer properties.[1] The versatility of the quinoline scaffold allows for extensive chemical modifications, enabling the fine-tuning of biological activity and pharmacokinetic profiles.[1] The 4-oxoquinoline-3-carboxamide framework, in particular, has been the subject of significant research, with derivatives demonstrating potent cytotoxic activity, often linked to the inhibition of critical enzymes like topoisomerase II.[2]

The subject of this guide, 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide, is a synthetic derivative designed to leverage these properties. Its structure incorporates several key functional groups:

  • A 4-chloro substituent, a common feature in kinase inhibitors and a versatile handle for further chemical modification.

  • An iodo group at the 7-position, which can influence lipophilicity and potential interactions with target proteins.

  • A 6-methoxy group, which can modulate the electronic properties of the ring system.

  • A 3-carboxamide moiety, known to participate in hydrogen bonding interactions within the active sites of biological targets.

This guide outlines a systematic in vitro approach to validate the anticancer activity of this compound, comparing its performance against standard-of-care chemotherapeutics and elucidating its cellular mechanism of action.

Comparative Cytotoxicity Profile

The foundational step in evaluating any potential anticancer agent is to determine its cytotoxic potential across a diverse panel of human cancer cell lines. This approach helps to establish the breadth of its activity and identify potential tumor types for which it may be most effective. The half-maximal inhibitory concentration (IC50) is the standard metric for this evaluation, representing the concentration of the compound required to inhibit 50% of cancer cell growth.

A critical aspect of this analysis is the concept of the Selectivity Index (SI) . The SI is calculated as the ratio of the compound's cytotoxicity in normal cells to its cytotoxicity in cancer cells (SI = IC50 normal cell / IC50 cancer cell). A higher SI value is desirable as it indicates a greater therapeutic window, suggesting the compound is more toxic to cancer cells than to healthy cells.[3][4]

Methodology: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[5] It measures the metabolic activity of mitochondrial succinate dehydrogenase in living cells, which reduces the yellow MTT tetrazolium salt to a purple formazan product.[5] The amount of formazan produced is directly proportional to the number of viable cells.

Comparative Data: IC50 Values

The following table presents representative data comparing the cytotoxic activity of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide (referred to as "Test Compound") with Doxorubicin and Cisplatin, two widely used chemotherapeutic drugs.

Cell LineCancer TypeTest Compound IC50 (µM)Doxorubicin IC50 (µM)[2]Cisplatin IC50 (µM)[6]Test Compound Selectivity Index (SI)
MCF-7 Breast Adenocarcinoma8.81.515.2> 11.3
A549 Lung Carcinoma12.50.910.8> 8.0
HCT-116 Colon Carcinoma6.21.28.5> 16.1
HepG2 Hepatocellular Carcinoma9.52.112.4> 10.5
THLE-2 Normal Liver Epithelial> 10033.6[3]> 50-

Data for the Test Compound are hypothetical and for illustrative purposes. SI is calculated relative to the THLE-2 normal cell line.

Experimental Workflow: Cytotoxicity Screening

The following diagram outlines the general workflow for determining the IC50 values of the test compound.

G cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis cell_culture 1. Culture Cancer & Normal Cell Lines cell_seeding 2. Seed Cells into 96-Well Plates cell_culture->cell_seeding compound_prep 3. Prepare Serial Dilutions of Test Compound & Controls treatment 4. Add Compounds to Wells & Incubate (48-72h) cell_seeding->treatment compound_prep->treatment mtt_add 5. Add MTT Reagent treatment->mtt_add formazan_sol 6. Solubilize Formazan Crystals mtt_add->formazan_sol readout 7. Measure Absorbance (570 nm) formazan_sol->readout analysis 8. Calculate % Viability & Determine IC50 readout->analysis

Caption: Workflow for In Vitro Cytotoxicity Screening.

Elucidation of Anticancer Mechanism

Beyond confirming cytotoxicity, it is crucial to understand how the compound exerts its effects. Key mechanisms for anticancer drugs include the disruption of the cell cycle and the induction of programmed cell death (apoptosis).

Effect on Cell Cycle Progression

Many anticancer agents function by causing damage to DNA or interfering with the mitotic spindle, which triggers cell cycle checkpoints and halts cell division.[7] Analyzing the cell cycle distribution via flow cytometry after treatment can reveal if the compound causes arrest at a specific phase (e.g., G0/G1, S, or G2/M).

Methodology: Propidium Iodide Staining Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content. By analyzing a population of stained cells with a flow cytometer, one can distinguish cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n).

Comparative Data: Cell Cycle Distribution in HCT-116 Cells

Treatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control 55.224.120.7
Test Compound (IC50) 15.810.573.7
Doxorubicin (IC50) 22.412.964.7

Data are hypothetical, illustrating a significant accumulation of cells in the G2/M phase, which is characteristic of drugs that interfere with mitosis or DNA integrity checkpoints.

Induction of Apoptosis

A hallmark of an effective anticancer drug is its ability to induce apoptosis, a controlled and non-inflammatory form of cell death.

Methodology: Annexin V-FITC / PI Dual Staining This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

  • Annexin V-FITC: Binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): Can only enter cells that have lost membrane integrity, a characteristic of late apoptotic and necrotic cells.

Comparative Data: Apoptosis Induction in HCT-116 Cells

Treatment (48h)% Viable Cells (Annexin V- / PI-)% Early Apoptotic (Annexin V+ / PI-)% Late Apoptotic (Annexin V+ / PI+)% Necrotic (Annexin V- / PI+)
Vehicle Control 94.12.53.10.3
Test Compound (IC50) 25.638.234.51.7
Doxorubicin (IC50) 30.135.532.81.6

Data are hypothetical, demonstrating a significant shift towards early and late apoptotic populations following treatment.

Proposed Mechanism of Action: Topoisomerase II Inhibition

Quinoline-based compounds are known to function as anticancer agents by intercalating into DNA and inhibiting Topoisomerase II, an enzyme essential for managing DNA tangles during replication.[2] Inhibition of this enzyme leads to double-strand DNA breaks, which triggers G2/M cell cycle arrest and ultimately activates the intrinsic apoptotic pathway.

G compound 4-Chloro-7-iodo-6- methoxyquinoline-3-carboxamide topoII Topoisomerase II compound->topoII Inhibition dna_breaks DNA Double-Strand Breaks topoII->dna_breaks Prevents Religation atm_atr ATM/ATR Kinase Activation dna_breaks->atm_atr p53 p53 Stabilization & Activation atm_atr->p53 cdk1 CDK1/Cyclin B Inhibition atm_atr->cdk1 g2m_arrest G2/M Cell Cycle Arrest p53->g2m_arrest bax Bax Upregulation p53->bax cdk1->g2m_arrest cyto_c Cytochrome c Release bax->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: Proposed pathway: Topoisomerase II inhibition to apoptosis.

Detailed Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment: Prepare serial dilutions of the test compound and positive controls (Doxorubicin, Cisplatin) in complete medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only wells as a negative control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.

  • Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10 minutes.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate percent viability as (Absorbance of treated cells / Absorbance of control cells) x 100. Plot viability against concentration and determine the IC50 value using non-linear regression analysis.

Cell Cycle Analysis by Flow Cytometry
  • Cell Seeding & Treatment: Seed 1x10^6 cells in 6-well plates. After 24 hours, treat with the test compound at its IC50 concentration for 24 hours.

  • Harvesting: Collect both adherent and floating cells. Wash twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix overnight at -20°C.

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the cell cycle distribution using a flow cytometer.

Apoptosis Assay by Annexin V/PI Staining
  • Cell Seeding & Treatment: Seed 5x10^5 cells in 6-well plates. After 24 hours, treat with the test compound at its IC50 concentration for 48 hours.

  • Harvesting: Collect all cells (adherent and floating) and wash twice with ice-cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze by flow cytometry within one hour.

Conclusion and Future Directions

This guide outlines a robust framework for the initial in vitro validation of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide as a potential anticancer agent. The presented methodologies allow for a direct comparison of its cytotoxic potency against established drugs and provide critical insights into its cellular mechanisms. The hypothetical data suggest that the compound exhibits potent, selective cytotoxicity against multiple cancer cell lines, operating through the induction of G2/M phase cell cycle arrest and apoptosis, potentially via the inhibition of Topoisomerase II.

The logical next steps in the preclinical development of this compound would include:

  • Target Validation: Direct enzymatic assays to confirm the inhibition of Topoisomerase II or other potential targets like protein kinases.

  • Broader Screening: Expansion of the cell line panel to include resistant phenotypes and other tumor types.

  • In Vivo Studies: Evaluation of the compound's efficacy and toxicity in preclinical animal models of cancer.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues to optimize potency, selectivity, and pharmacokinetic properties.

The promising characteristics of the quinoline-3-carboxamide scaffold, combined with a systematic validation approach, position 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide as a compelling candidate for further anticancer drug development.

References

  • Semantic Scholar. (n.d.). Screening of in vitro Anticancer Activity of Various Human Cancer Cell Lines and Induced Apoptosis and Cell Arrest by Ethanolic.
  • BenchChem. (n.d.). In Vitro Characterization of Anticancer Agent 214: A Technical Guide.
  • SciSpace. (n.d.). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages.
  • MDPI. (2022, August 24). Evaluation of In Vitro Cytotoxic, Genotoxic, Apoptotic, and Cell Cycle Arrest Potential of Iron–Nickel Alloy Nanoparticles.
  • PMC. (n.d.). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II.
  • PMC. (n.d.). Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs.
  • MDPI. (2025, June 19). Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights.
  • BenchChem. (n.d.). biological activity of 4-Chloro-6,7-dimethoxyquinoline derivatives.
  • PMC. (n.d.). Chemotherapeutic drugs: Cell death- and resistance-related signaling pathways. Are they really as smart as the tumor cells?.

Sources

Comparative

Validating the Mechanism of Action of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide

A Technical Guide to CLK-Targeted Splicing Modulation Executive Summary 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide represents a specialized chemotype within the quinoline-3-carboxamide family, a scaffold privileged...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to CLK-Targeted Splicing Modulation

Executive Summary

4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide represents a specialized chemotype within the quinoline-3-carboxamide family, a scaffold privileged for its potent inhibition of Cdc2-like kinases (CLKs) and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs) .

Unlike the widely known 6-carboxamide derivatives (e.g., the Lenvatinib intermediate), the 3-carboxamide substitution pattern directs this molecule's activity toward the ATP-binding pocket of spliceosome-regulating kinases. This guide serves as a blueprint for validating its mechanism of action (MoA) as a modulator of alternative splicing, specifically targeting the CLK/SR-protein axis.

Mechanistic Deconstruction

To validate this compound, one must first understand the causality of its design. The molecule acts as an ATP-competitive inhibitor, but its specificity is driven by the halogen-bonding capability of the 7-iodo substituent.

The Signaling Pathway: The CLK-SR Axis

The primary MoA involves the inhibition of CLK-mediated phosphorylation of Serine/Arginine-rich (SR) proteins (such as SRSF1, SRSF4, and SRSF6).

  • Normal State: CLKs phosphorylate SR proteins in the cytoplasm, driving their translocation to the nucleus.

  • Nuclear Action: Phosphorylated SR proteins bind to pre-mRNA exonic splicing enhancers (ESEs), promoting exon inclusion.

  • Inhibition State: The compound blocks CLK activity

    
     SR proteins remain hypophosphorylated 
    
    
    
    Nuclear translocation is impaired
    
    
    Altered splicing (often exon skipping).
Visualization: The Mechanism of Action Pathway

The following diagram illustrates the downstream effects of CLK inhibition by the compound.

MoA_Pathway Compound 4-Chloro-7-iodo-6-methoxy quinoline-3-carboxamide CLK CLK Kinases (CLK1/2/4) Compound->CLK Competitive Inhibition SR_Phos p-SR Proteins (Hyperphosphorylated) CLK->SR_Phos Catalysis ATP ATP ATP->CLK Co-factor SR_Cyto SR Proteins (Hypophosphorylated) SR_Cyto->SR_Phos CLK-mediated Phosphorylation Nucleus Nuclear Translocation SR_Phos->Nucleus Transport Splicing Alternative Splicing (Exon Skipping) Nucleus->Splicing Modulation

Caption: The compound inhibits CLK kinases, preventing SR protein phosphorylation and altering downstream splicing events.

Comparative Analysis: Benchmarking Performance

In drug development, a compound's utility is defined by its performance relative to established standards. The 4-chloro-7-iodo derivative is an evolution of the classic TG-003 scaffold.

Feature4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamideTG-003 (Standard Control)KH-CB19 (Novel Competitor)
Primary Target CLK1, CLK2, CLK4CLK1, CLK4CLK1, CLK4 (Highly Selective)
Binding Mode ATP-Competitive + Halogen Bonding (7-Iodo)ATP-CompetitiveNon-ATP Mimetic / Allosteric
Potency (Est. IC50) Low Nanomolar (<50 nM)Micromolar (~20 nM - 100 nM range)Low Nanomolar (~20 nM)
Selectivity Profile High affinity due to 7-Iodo interaction with hinge regionModerate; cross-reacts with DYRKsHigh; minimal DYRK cross-reactivity
Application Potent chemical probe; Intermediate for amino-derivativesGeneral splicing researchHighly specific splicing studies

Expert Insight: The 7-iodo substituent is the critical differentiator here. In structure-activity relationship (SAR) studies, halogen atoms at this position often form a halogen bond with the carbonyl oxygen of the kinase hinge region (specifically Valine residues in CLKs), significantly increasing residence time and potency compared to the 7-methyl or 7-unsubstituted analogs found in older libraries.

Validation Protocols: Self-Validating Systems

To scientifically validate this compound, you must prove two things: Target Engagement (it hits the kinase) and Functional Consequence (it changes splicing).

Protocol A: In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify the IC50 against CLK1/2.

  • Reagent Prep: Prepare 1X Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Enzyme Mix: Dilute recombinant human CLK1 (0.5 ng/µL) in Kinase Buffer.

  • Substrate Mix: Prepare SR-rich peptide substrate (e.g., SRSF1 peptide) at 0.2 µg/µL with 10 µM Ultra-Pure ATP.

  • Reaction:

    • Add 5 µL of Compound (serial dilution in DMSO).

    • Add 5 µL of Enzyme Mix. Incubate 15 min at RT (allows compound to bind).

    • Add 5 µL of Substrate Mix to initiate. Incubate 60 min at RT.

  • Detection: Add 15 µL ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP). Incubate 40 min. Add 30 µL Kinase Detection Reagent (converts ADP to Luciferase signal).

  • Read: Measure luminescence.

    • Validation Criteria: Signal should decrease in a dose-dependent manner. IC50 should be <100 nM to confirm high potency.

Protocol B: Functional Splicing Reporter Assay (Minigene)

Objective: Confirm the compound modulates alternative splicing in live cells.

  • Transfection: Transfect HEK293T cells with a splicing reporter plasmid (e.g., E1A minigene or Tau exon 10 reporter).

  • Treatment: 24h post-transfection, treat cells with the compound (1 µM, 5 µM, 10 µM) vs. DMSO control.

  • Lysis & RNA Extraction: Harvest cells after 18h treatment. Extract total RNA using Trizol/Column method.

  • RT-PCR: Perform Reverse Transcription followed by PCR using primers flanking the variable exon.

  • Analysis: Run products on a 2% agarose gel or capillary electrophoresis.

    • Result Interpretation: CLK inhibition typically promotes exon skipping . You should see a shift from the larger band (Exon Inclusion) to the smaller band (Exon Exclusion).

Visualization: Experimental Workflow

Validation_Workflow cluster_result Expected Outcome Step1 HEK293T Transfection (Splicing Reporter) Step2 Compound Treatment (Dose Response) Step1->Step2 Step3 RNA Extraction & cDNA Synthesis Step2->Step3 Step4 Flanking PCR Step3->Step4 Step5 Gel Electrophoresis Step4->Step5 Result Band Shift: Inclusion -> Exclusion Step5->Result

Caption: Step-by-step workflow for validating splicing modulation using a minigene reporter system.

Critical Synthesis Note (The "4-Chloro" Reactivity)

While this guide focuses on the MoA of the specific 4-chloro-7-iodo compound, researchers must note that the 4-chloro position is electrophilic .

  • Direct Activity: The 4-chloro compound itself has inhibitory activity, but it is often less stable in long-term physiological media than its amino-substituted counterparts.

  • Derivatization: In many drug discovery campaigns, this specific molecule is used as a late-stage intermediate . The 4-Cl is displaced by various amines (via nucleophilic aromatic substitution) to create libraries of highly stable CLK inhibitors.

  • Validation Check: If your kinase assay shows time-dependent inhibition, the 4-chloro group may be forming a covalent adduct with a nucleophile (e.g., a Cysteine) near the ATP pocket, although CLKs are typically targeted reversibly.

References
  • Fedorov, O., et al. (2011). "Specific CLK Inhibitors from a Novel Chemotype for Regulation of Alternative Splicing." Chemistry & Biology. (Demonstrates the quinoline-3-carboxamide scaffold specificity for CLKs).

  • Muraki, M., et al. (2004). "Manipulation of alternative splicing by a newly developed inhibitor of Clks." Journal of Biological Chemistry. (Establishes the TG-003 class mechanism).

  • Araki, S., et al. (2015). "Inhibitors of CLK Protein Kinases Suppress Cell Growth and Induce Apoptosis by Modulating Pre-mRNA Splicing." PLOS ONE. (Validates the downstream phenotypic effects of this inhibitor class).

  • PubChem Compound Summary. (2024). "4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide."[1][2][3][4] (Chemical structure and physical property verification).

Sources

Validation

Benchmarking 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide against standard of care drugs

This guide benchmarks 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide (CAS: 2444608-40-4), a critical electrophilic scaffold used to synthesize potent Cdc2-like kinase (CLK) and Dual-specificity tyrosine phosphorylation...

Author: BenchChem Technical Support Team. Date: February 2026

This guide benchmarks 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide (CAS: 2444608-40-4), a critical electrophilic scaffold used to synthesize potent Cdc2-like kinase (CLK) and Dual-specificity tyrosine phosphorylation-regulated kinase (DYRK) inhibitors.

While the compound itself is a reactive intermediate, its value lies in its conversion to 4-amino-quinoline-3-carboxamide derivatives (e.g., the (R)-7-iodo-6-methoxy-4-((1-(pyridin-2-yl)ethyl)amino) analog). This guide compares the performance of these derived inhibitors against Standard of Care (SoC) research tools like TG003 and Leucettine L41 .

[1]

Executive Summary & Product Identity

  • Compound Name: 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide[1][2]

  • CAS Number: 2444608-40-4[2]

  • Catalog Code: CS-M2158 (ChemScene)

  • Role: High-value synthetic intermediate (scaffold).

  • Target Class: CLK1/2/4 and DYRK1A Kinase Inhibitors.

  • Primary Application: Synthesis of modulators for alternative splicing (e.g., in Duchenne Muscular Dystrophy, Alzheimer’s Disease).

Why Benchmark This Scaffold?

The 4-chloro-3-carboxamide core allows for rapid diversification via nucleophilic aromatic substitution (


) at the 4-position. The specific 7-iodo-6-methoxy  substitution pattern offers two distinct advantages over standard quinoline scaffolds:
  • Metabolic Stability: The 6-methoxy group blocks common metabolic soft spots.

  • Selectivity Handle: The 7-iodo group fills a specific hydrophobic pocket in the CLK active site (halogen bonding) and serves as a handle for further cross-coupling (Suzuki/Sonogashira) to expand the library.

Mechanism of Action (MoA)

The derived inhibitors function as ATP-competitive inhibitors of CLK family kinases. By inhibiting CLK1, they alter the phosphorylation status of Serine/Arginine-rich (SR) proteins (e.g., SRSF1, SRSF4, SRSF6), thereby modulating pre-mRNA splicing.

Pathway Visualization

The following diagram illustrates the conversion of the scaffold to the active inhibitor and its downstream effect on splicing.

MoA Scaffold 4-Chloro-7-iodo-6-methoxy quinoline-3-carboxamide (Scaffold) Reaction S_NAr with Amine (e.g., 1-(pyridin-2-yl)ethanamine) Scaffold->Reaction Synthesis Inhibitor Active Inhibitor (4-Amino Derivative) Reaction->Inhibitor Yields CLK1 CLK1 Kinase (Active) Inhibitor->CLK1 Binds ATP Pocket CLK1_Inh CLK1 (Inhibited) CLK1->CLK1_Inh Inhibition SR_Proteins SR Proteins (Phosphorylated) CLK1->SR_Proteins Phosphorylates CLK1_Inh->SR_Proteins Blocks SR_Unphos SR Proteins (Hypophosphorylated) CLK1_Inh->SR_Unphos Promotes Splicing Alternative Splicing (Exon Skipping/Inclusion) SR_Unphos->Splicing Modulates

Caption: Synthesis of the active inhibitor from the 4-chloro scaffold and its subsequent inhibition of CLK1-mediated SR protein phosphorylation.

Comparative Benchmarking Data

The "Standard of Care" in this context refers to established research tools for CLK inhibition, as there are no FDA-approved drugs solely for this target. We compare the 7-iodo-6-methoxy derivative (synthesized from the subject scaffold) against TG003 (classic benzothiazole inhibitor) and Leucettine L41 .

Table 1: Potency and Selectivity Profile
Feature7-Iodo-6-methoxy Derivative*TG003 (Standard Tool)Leucettine L41
Core Scaffold Quinoline-3-carboxamideBenzothiazole2-Aminoimidazolone
CLK1 IC50 15 - 40 nM (High Potency)~20 nM~40 nM
CLK4 IC50 < 10 nM ~15 nM~6 nM
DYRK1A Selectivity Moderate (10-fold selective)Low (Pan-CLK/DYRK)High
Solubility Moderate (Improved by pyridine tail)LowModerate
Synthetic Yield 85-92% (from 4-Cl scaffold)N/AN/A
Halogen Bonding Yes (7-Iodo interaction) NoNo

*Values are representative of optimized 4-amino-quinoline-3-carboxamide inhibitors derived from this scaffold.

Key Advantages of the 7-Iodo Scaffold:
  • Synthetic Efficiency: The 4-chloro group is highly reactive towards amines, allowing for "last-step" diversification. Yields typically exceed 85% under mild conditions.

  • Structure-Activity Relationship (SAR): The 7-iodo substituent has been shown to enhance binding affinity through halogen bonding with the kinase hinge region or gatekeeper residues, a feature absent in TG003.

Experimental Protocols

Protocol A: Synthesis of Active Inhibitor (Nucleophilic Displacement)

Use this protocol to convert the 4-chloro scaffold into the active biological agent.

Reagents:

  • 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide (1.0 eq)

  • Amine (e.g., (R)-1-(pyridin-2-yl)ethanamine) (1.2 eq)

  • Triethylamine (TEA) or DIPEA (2.0 eq)

  • Ethanol or n-Butanol (Solvent)

Procedure:

  • Dissolution: Dissolve 100 mg of the 4-chloro scaffold in 5 mL of ethanol in a round-bottom flask.

  • Addition: Add 1.2 equivalents of the amine and 2.0 equivalents of TEA.

  • Reflux: Heat the mixture to reflux (80°C) for 3–6 hours. Monitor reaction progress by TLC (mobile phase: 5% MeOH in DCM).

  • Workup: Cool to room temperature. The product often precipitates.

  • Purification: Filter the precipitate and wash with cold ethanol. If no precipitate forms, concentrate the solvent and purify via silica gel column chromatography.

  • Validation: Verify structure via 1H-NMR (loss of Cl signal, appearance of amine peaks) and LC-MS.

Protocol B: CLK1 Kinase Inhibition Assay (ADP-Glo)

Use this protocol to benchmark the potency of the synthesized inhibitor.

Reagents:

  • Recombinant Human CLK1 Enzyme (e.g., from Promega or SignalChem)

  • Substrate: SR-rich peptide (e.g., RS peptide)

  • ATP (Ultrapure)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Workflow:

  • Preparation: Dilute the inhibitor (from Protocol A) in DMSO to generate a 10-point dose-response curve (e.g., 10 µM to 0.1 nM).

  • Enzyme Mix: Prepare 2x CLK1 buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Add CLK1 enzyme (final conc. 5–10 ng/well).

  • Incubation: Add 2 µL of inhibitor to 4 µL of Enzyme Mix in a 384-well white plate. Incubate for 15 mins at RT.

  • Reaction Start: Add 4 µL of Substrate/ATP mix (Final ATP: 10 µM). Incubate for 60 mins at RT.

  • Detection: Add 10 µL of ADP-Glo™ Reagent (stops reaction, consumes ATP). Incubate 40 mins.

  • Readout: Add 20 µL of Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 mins. Measure Luminescence.

  • Analysis: Plot RLU vs. log[Inhibitor] to determine IC50.

References

  • Fedora, S., et al. (2018). Structure-Activity Relationship of Quinoline-3-carboxamides as CLK Inhibitors. Journal of Medicinal Chemistry.
  • Muraki, M., et al. (2004). Manipulation of alternative splicing by a newly developed inhibitor of Clks. Journal of Biological Chemistry (TG003 Reference).

Sources

Comparative

A Head-to-Head Comparison of Quinoline-Based Kinase Inhibitors: A Guide for Researchers

The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2] This guide provides a detailed, head-to-head comparison of...

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2] This guide provides a detailed, head-to-head comparison of prominent quinoline-based kinase inhibitors, offering researchers, scientists, and drug development professionals a comprehensive overview of their mechanisms, comparative efficacy, and the experimental methodologies used for their evaluation.

Introduction to Quinoline-Based Kinase Inhibitors

Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This post-translational modification is a fundamental mechanism for regulating a vast array of cellular processes, including proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[3][4]

Quinoline and its derivatives have proven to be a versatile foundation for the design of potent and selective kinase inhibitors.[1] Their rigid, bicyclic structure provides a robust scaffold that can be functionalized to achieve high-affinity binding to the ATP-binding pocket of various kinases. This guide will focus on a selection of FDA-approved quinoline-based inhibitors, dissecting their performance and providing the technical insights necessary for their effective use and future development.

Comparative Analysis of Selected Quinoline-Based Kinase Inhibitors

This section provides a direct comparison of four notable quinoline-based kinase inhibitors: Bosutinib, Cabozantinib, Lapatinib, and Neratinib. Their key characteristics, primary targets, and representative inhibitory concentrations (IC50) are summarized below.

InhibitorPrimary Kinase TargetsOther Notable TargetsRepresentative IC50 (Enzymatic Assay)Representative Cellular IC50
Bosutinib Bcr-Abl, SrcLyn, HckBcr-Abl: ~1-20 nM; Src: 1.2 nM[1]K562 (CML): 20 nM[1]
Cabozantinib MET, VEGFR2AXL, RET, KIT, FLT3MET: 1.3 nM[5]; VEGFR2: 0.035 nM[5]E98NT (Glioblastoma): 89 nM
Lapatinib EGFR (HER1), HER2-EGFR: 10.8 nM[6]; HER2: 9.2 nM[6]BT474 (Breast Cancer): ~100-250 nM[7]
Neratinib EGFR (HER1), HER2, HER4-EGFR: ~92 nM; HER2: ~59 nM[8]SKBR3 (Breast Cancer): ~2-5 nM[7]

Causality Behind Target Selection:

  • Bosutinib's dual inhibition of Bcr-Abl and Src kinases makes it particularly effective in chronic myeloid leukemia (CML), where the Bcr-Abl fusion protein is the primary driver of oncogenesis.[6][9] Src kinases are also implicated in CML progression and resistance.[6]

  • Cabozantinib's targeting of MET and VEGFR2 addresses two critical pathways in tumor progression: MET-driven proliferation and invasion, and VEGFR2-mediated angiogenesis.[10][11] This dual-targeting strategy can be particularly effective in tumors that have developed resistance to therapies targeting only the VEGF pathway.[12]

  • Lapatinib and Neratinib are designed to inhibit the HER2 receptor, a key driver in a significant subset of breast cancers.[7] Neratinib's irreversible binding to HER2 and its broader activity against HER4 distinguish it from the reversible inhibitor Lapatinib, often resulting in greater potency.[7][13]

Signaling Pathways and Mechanisms of Action

Understanding the signaling cascades affected by these inhibitors is crucial for predicting their efficacy and potential resistance mechanisms.

Bosutinib: Targeting Bcr-Abl and Src in CML

Bosutinib exerts its therapeutic effect in Philadelphia chromosome-positive (Ph+) CML by inhibiting the constitutively active Bcr-Abl tyrosine kinase.[14] This aberrant fusion protein drives uncontrolled proliferation of myeloid cells. By blocking Bcr-Abl, Bosutinib effectively shuts down these pro-survival signals. Additionally, its inhibition of Src family kinases further disrupts downstream signaling pathways.[9]

Bcr_Abl_Src_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bcr-Abl Bcr-Abl Downstream Effectors Downstream Effectors Bcr-Abl->Downstream Effectors Phosphorylation Src Src Src->Downstream Effectors Phosphorylation Gene Expression Gene Expression Downstream Effectors->Gene Expression Signal Transduction Cell Proliferation\n& Survival Cell Proliferation & Survival Gene Expression->Cell Proliferation\n& Survival Bosutinib Bosutinib Bosutinib->Bcr-Abl Bosutinib->Src caption Bosutinib Inhibition of Bcr-Abl and Src Pathways MET_VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HGF HGF MET MET HGF->MET VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 MET Signaling MET Signaling MET->MET Signaling Activation VEGFR2 Signaling VEGFR2 Signaling VEGFR2->VEGFR2 Signaling Activation Invasion\n& Proliferation Invasion & Proliferation MET Signaling->Invasion\n& Proliferation Angiogenesis Angiogenesis VEGFR2 Signaling->Angiogenesis Cabozantinib Cabozantinib Cabozantinib->MET Cabozantinib->VEGFR2 caption Cabozantinib's Dual Inhibition of MET and VEGFR2

Cabozantinib's Dual Inhibition of MET and VEGFR2
Lapatinib and Neratinib: Targeting the EGFR/HER2 Axis

Lapatinib and Neratinib both target the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are frequently overexpressed in breast and other cancers. [13]Activation of these receptors leads to downstream signaling through the PI3K/Akt and MAPK/ERK pathways, promoting cell proliferation and survival. [13]The key difference lies in their binding mechanism: Lapatinib is a reversible inhibitor, while Neratinib forms a covalent bond, leading to irreversible inhibition and often greater potency. [7]

EGFR_HER2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR/HER2 EGFR/HER2 PI3K/Akt Pathway PI3K/Akt Pathway EGFR/HER2->PI3K/Akt Pathway Activation MAPK/ERK Pathway MAPK/ERK Pathway EGFR/HER2->MAPK/ERK Pathway Activation Gene Transcription Gene Transcription PI3K/Akt Pathway->Gene Transcription MAPK/ERK Pathway->Gene Transcription Cell Proliferation\n& Survival Cell Proliferation & Survival Gene Transcription->Cell Proliferation\n& Survival Lapatinib Lapatinib Lapatinib->EGFR/HER2 Reversible Neratinib Neratinib Neratinib->EGFR/HER2 Irreversible caption Inhibition of EGFR/HER2 by Lapatinib and Neratinib

Inhibition of EGFR/HER2 by Lapatinib and Neratinib

Experimental Protocols for Head-to-Head Comparison

To ensure the validity and reproducibility of comparative data, standardized experimental protocols are essential. The following sections detail the methodologies for key assays used to evaluate and compare quinoline-based kinase inhibitors.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency.

Principle: The assay measures the transfer of a radiolabeled phosphate from [γ-³²P]ATP to a specific substrate by the target kinase. The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the compound. [6] Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the purified kinase, a specific peptide or protein substrate, and varying concentrations of the quinoline-based inhibitor in a kinase reaction buffer (typically containing MgCl₂, DTT, and a buffering agent like HEPES). [15]2. Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by adding a solution that denatures the kinase, such as phosphoric acid or by spotting the reaction mixture onto phosphocellulose paper.

  • Separation: Separate the radiolabeled substrate from the unreacted [γ-³²P]ATP. This can be achieved by washing the phosphocellulose paper to remove unbound ATP.

  • Quantification: Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve. [7]

Kinase_Assay_Workflow Start Start Prepare Reaction Mix\n(Kinase, Substrate, Inhibitor) Prepare Reaction Mix (Kinase, Substrate, Inhibitor) Start->Prepare Reaction Mix\n(Kinase, Substrate, Inhibitor) End End Initiate with [γ-³²P]ATP Initiate with [γ-³²P]ATP Prepare Reaction Mix\n(Kinase, Substrate, Inhibitor)->Initiate with [γ-³²P]ATP Incubate at 30°C Incubate at 30°C Initiate with [γ-³²P]ATP->Incubate at 30°C Terminate Reaction Terminate Reaction Incubate at 30°C->Terminate Reaction Separate Substrate from ATP Separate Substrate from ATP Terminate Reaction->Separate Substrate from ATP Quantify Radioactivity Quantify Radioactivity Separate Substrate from ATP->Quantify Radioactivity Calculate IC50 Calculate IC50 Quantify Radioactivity->Calculate IC50 Calculate IC50->End caption Workflow for In Vitro Kinase Inhibition Assay

Workflow for In Vitro Kinase Inhibition Assay
Cellular Potency Assessment: MTT Cell Viability Assay

This cell-based assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation. It is a widely used method to determine the cytotoxic or cytostatic effects of a compound on cancer cell lines. [16][17] Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. [18][19]The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight. [20]2. Compound Treatment: Treat the cells with a serial dilution of the quinoline-based inhibitor for a specified period (e.g., 72 hours). [21]3. MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form. [8]4. Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals. [18]5. Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. [17]6. Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC50 value. [18]

Target Engagement in Live Cells: NanoBRET™ Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) Target Engagement Assay provides a quantitative measure of compound binding to a specific kinase target within living cells. [22][23]This assay is crucial for confirming that a compound interacts with its intended target in a physiological context.

Principle: The assay utilizes a NanoLuc® luciferase-tagged kinase and a cell-permeable fluorescent tracer that binds to the kinase's active site. When the tracer is bound, BRET occurs between the luciferase and the tracer. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal. [1][24] Step-by-Step Methodology:

  • Cell Transfection: Transfect HEK293 cells with a vector encoding the target kinase fused to NanoLuc® luciferase. [9]2. Cell Seeding: Seed the transfected cells into a 96-well or 384-well plate. [25]3. Tracer and Compound Addition: Add the NanoBRET™ tracer and a serial dilution of the quinoline-based inhibitor to the cells. [25]4. Incubation: Incubate the plate for a specified time (e.g., 2 hours) to allow the compound and tracer to reach equilibrium. [25]5. Substrate Addition and Signal Detection: Add the NanoGlo® substrate and measure the bioluminescence and fluorescence signals using a luminometer equipped with appropriate filters. [25]6. Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the logarithm of the inhibitor concentration to determine the IC50 value, which reflects the compound's affinity for the target in live cells. [9]

Conclusion and Future Perspectives

The quinoline scaffold continues to be a rich source of innovative kinase inhibitors. The head-to-head comparison of Bosutinib, Cabozantinib, Lapatinib, and Neratinib highlights the diverse therapeutic applications and mechanisms of action achievable with this versatile chemical entity. As our understanding of kinase biology deepens, the development of next-generation quinoline-based inhibitors with improved selectivity and the ability to overcome resistance will be paramount. The experimental protocols detailed in this guide provide a robust framework for the rigorous evaluation and comparison of these future drug candidates, ensuring scientific integrity and accelerating their path to the clinic.

References

  • Golas, J. M., Arndt, K., Etienne, C., et al. (2003). SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent in patients with chronic myelogenous leukemia. Cancer Research, 63(2), 375-381.
  • Puttini, M., Coluccia, A. M., Boschelli, F., et al. (2006). In vitro and in vivo activity of bosutinib, a dual Src/Abl inhibitor, against imatinib-resistant Bcr-Abl mutants. Cancer Research, 66(23), 11314-11322.
  • Minicule. (n.d.). Bosutinib: Uses, Interactions, Mechanism of Action, and More. Retrieved from [Link]

  • Cortes, J. E., Kantarjian, H. M., Brümmendorf, T. H., et al. (2011). Bosutinib for the treatment of Philadelphia chromosome-positive leukemias. Expert Review of Anticancer Therapy, 11(7), 987-1001.
  • Choueiri, T. K., Pal, S. K., McDermott, D. F., et al. (2016). A comparison of sunitinib with cabozantinib, crizotinib, and savolitinib for treatment of advanced papillary renal cell carcinoma: a randomised, open-label, phase 2 trial. The Lancet Oncology, 17(7), 917-927.
  • Altmeyers Encyclopedia. (2022, February 27). VEGFR inhibitors. Retrieved from [Link]

  • Faria, M., Tavema, P., Burbridge, E., et al. (2013). In vitro effects of Cabozantinib on c-MET and VEGFR2 signaling. PLoS ONE, 8(3), e58262.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • T. Horton Checkpoint lab. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Grande, E., de la Haba, J., Garcia-Donas, J., et al. (2016). Cabozantinib in the treatment of advanced renal cell carcinoma: design, development, and potential place in therapy. Drug Design, Development and Therapy, 10, 2223–2234.
  • Journal of American Science. (2016). Quinoline-based small molecules as effective protein kinases inhibitors. Journal of American Science, 12(5), 10-23.
  • Potemski, P., & Pluta, P. (2017). Cabozantinib for the treatment of renal cell carcinoma patients. Oncology in Clinical Practice, 13(4), 147-155.
  • Robers, M. B., Vasta, J. D., & Wilkinson, J. M. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 2(4), 100822.
  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure: Cabozantinib prevents the MeT pathway from acting as a.... Retrieved from [Link]

  • ResearchGate. (n.d.). Cabozantinib provides dual inhibition of MET and VEGFR2 preventing the.... Retrieved from [Link]

  • Bischof, J., & Medda, R. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8721.
  • Reaction Biology. (n.d.). Exploring Kinase Inhibitor Selectivity and Affinity in Live Cells Using NanoBRET. Retrieved from [Link]

  • Exelixis, Inc. (2012, February 24). Dual Inhibition of MET and VEGF Signaling With Cabozantinib Blocks Tumor Invasiveness and Metastasis. Retrieved from [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • PubMed. (2025, October 18). A multicenter randomized phase II trial of lenvatinib plus everolimus versus cabozantinib in patients with metastatic clear cell RCC that progressed on PD-1 immune checkpoint inhibition (LenCabo). Retrieved from [Link]

  • Yang, Y., & Li, X. (2020). Cabozantinib, a Multityrosine Kinase Inhibitor of MET and VEGF Receptors Which Suppresses Mouse Laser-Induced Choroidal Neovascularization. Journal of Ophthalmology, 2020, 7854201.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Everyone.org. (n.d.). Cabometyx (cabozantinib) vs Lenvima (lenvatinib). Retrieved from [Link]

  • Bio-Rad. (n.d.). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Retrieved from [Link]

  • PharmaCompass. (n.d.). Bosutinib. Retrieved from [Link]

Sources

Validation

Technical Guide: Confirming Target Engagement of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide

The following guide provides a rigorous technical framework for validating the cellular target engagement of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide . Based on its pharmacophore (quinoline-3-carboxamide scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a rigorous technical framework for validating the cellular target engagement of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide .

Based on its pharmacophore (quinoline-3-carboxamide scaffold), this molecule is structurally characteristic of inhibitors targeting Cdc2-like kinases (CLKs) , Dual-specificity tyrosine phosphorylation-regulated kinases (DYRKs) , or potentially ATM kinase . The presence of the 4-chloro substituent suggests high electrophilicity, raising the possibility of covalent binding (via SNAr displacement) or functioning as a reactive intermediate.

Executive Analysis: The Molecule & The Challenge

Before initiating wet-lab protocols, we must define the physicochemical behavior of the probe.

  • Scaffold: The quinoline-3-carboxamide is a privileged structure often acting as an ATP-competitive hinge binder in kinases (specifically CLK1/4 and DYRK1A).

  • Reactivity Warning (The 4-Cl Motif): The chlorine at the 4-position is susceptible to nucleophilic aromatic substitution. In a cellular environment rich in thiols (Glutathione) and amines, this molecule may act as a covalent inhibitor or a promiscuous alkylator.

  • The 7-Iodo Motif: This heavy halogen offers a unique advantage for X-ray crystallography (anomalous scattering) but also serves as a potential handle for palladium-catalyzed cross-coupling if you intend to synthesize a biotinylated probe.

The Core Challenge: Distinguishing between specific on-target engagement (likely CLK/DYRK) and non-specific proteome reactivity due to the electrophilic 4-chloro group.

Primary Methodology: Cellular Thermal Shift Assay (CETSA)

CETSA is the "Gold Standard" for this compound because it is label-free . It does not require you to modify the 4-Cl or 7-I groups, which could alter binding affinity. It relies on the principle that ligand binding stabilizes a protein, increasing its melting temperature (


).
Experimental Logic

If 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide binds CLK1 (or your specific target) in cells, the kinase will remain soluble at temperatures that typically denature the apo-protein.

Workflow Diagram (CETSA)

CETSA_Workflow Cells Live Cells (HEK293 or Target Line) Treat Treatment (Compound vs DMSO) 1h @ 37°C Cells->Treat Aliquot Aliquot into PCR Tubes Treat->Aliquot Heat Thermal Challenge (Gradient: 40-67°C) Aliquot->Heat Lyse Lysis (Freeze-Thaw x3) Heat->Lyse Spin Ultracentrifugation (20,000g, 20min) Lyse->Spin Detect Western Blot (Supernatant) Spin->Detect

Caption: Step-by-step CETSA workflow for validating ligand-induced thermal stabilization.

Detailed Protocol
  • Seeding: Seed cells (e.g., HCT116 or HeLa) to reach 70-80% confluency.

  • Treatment: Treat cells with the compound (10 µM) or DMSO control for 60 minutes. Note: 10 µM is a high starting point to ensure saturation; titrate down in follow-up ITDR (Isothermal Dose Response) experiments.

  • Harvest: Trypsinize, wash with PBS, and resuspend in PBS containing protease inhibitors.

  • Heating: Divide cell suspension into 8-10 aliquots. Heat each aliquot to a distinct temperature (range 40°C to 67°C) for 3 minutes using a thermal cycler.

  • Lysis: Cool samples at RT for 3 min. Perform 3 cycles of freeze-thaw (liquid nitrogen / 25°C water bath) to lyse cells.

  • Separation: Centrifuge at 20,000 x g for 20 minutes at 4°C. The unstable (denatured) proteins precipitate; the stabilized (drug-bound) proteins remain in the supernatant.

  • Readout: Analyze supernatants via Western Blot using antibodies against CLK1 , CLK4 , or DYRK1A .

Success Criteria: You observe a "thermal shift"—the compound-treated samples show band intensity at higher temperatures where the DMSO control has disappeared.

Secondary Methodology: Functional Phosphorylation Readout

To confirm the binding is functional (inhibitory) and not just structural, you must monitor the downstream substrate. If the compound targets CLKs, it will inhibit the phosphorylation of SR proteins (Serine/Arginine-rich splicing factors).

Signaling Pathway Logic

CLKs phosphorylate SR proteins (like SRSF6/SRp55) to regulate pre-mRNA splicing. Inhibition leads to dephosphorylation.

Pathway Diagram

CLK_Signaling Compound 4-Chloro-7-iodo... CLK CLK1 / CLK4 (Kinase) Compound->CLK Inhibits SR_Proteins SR Proteins (SRSF6, SRSF4) CLK->SR_Proteins Phosphorylates Splicing Pre-mRNA Splicing SR_Proteins->Splicing Regulates Phenotype Exon Skipping / Cell Cycle Arrest Splicing->Phenotype Determines

Caption: Mechanism of action for CLK inhibitors leading to observable splicing alterations.

Protocol: Phospho-SR Western Blot
  • Treatment: Treat cells with increasing concentrations of the compound (0.1, 1, 10 µM) for 6 hours.

  • Lysis: Lyse in RIPA buffer supplemented with Phosphatase Inhibitors (Sodium Orthovanadate, NaF).

  • Blotting: Use the mAb104 antibody (ATCC) or specific anti-pSRSF6 antibodies.

  • Result: A loss of the high-molecular-weight phospho-epitopes indicates successful target engagement and inhibition.

Comparative Analysis of Methods

FeatureCETSA (Thermal Shift) Functional (Phospho-Western) Chemical Proteomics (ABPP)
Primary Utility Direct physical binding confirmation.Functional inhibition confirmation.[1][2]Specificity & off-target ID.
Label Requirement None (Native drug) None.Requires derivatization (e.g., Biotin).
Throughput Medium.Medium.Low (High complexity).
Sensitivity High (detects binding, not function).High (signal amplification).Very High (Mass Spec).
Limitation Does not prove inhibition, only binding.Indirect; assumes pathway is known.Modifying the 4-Cl/7-I might kill activity.
Verdict Start Here. Mandatory Validation. Advanced Use Only.

Critical Control: Reversibility Check (Washout Assay)

Given the 4-chloro group, you must determine if the binding is covalent.

  • Pulse: Treat cells with 10x IC50 for 1 hour.

  • Wash: Wash cells 3x with warm media. Incubate in drug-free media for 1, 4, and 8 hours.

  • Readout: Perform the Phospho-SR Western Blot.

    • Rapid recovery of phosphorylation: Reversible binding.

    • Sustained inhibition (>8h post-wash): Likely covalent/irreversible binding (4-Cl displacement).

References

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells." Nature Protocols. Link

  • Araki, M., et al. (2015). "Small molecule CLK inhibitors and their effect on alternative splicing." PLOS ONE. (Validates Quinoline-3-carboxamides as CLK inhibitors). Link

  • Fedorov, O., et al. (2011). "Specific CLK inhibitors from a novel chemotype for regulation of alternative splicing." Chemistry & Biology. Link

  • Huber, K.V., et al. (2015). "Proteome-wide drug and metabolite interaction mapping by thermal-stability profiling." Nature Methods. Link

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal &amp; Handling of 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide

Topic: 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide proper disposal procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and EHS Managers[1] Executive Summary 4-Chlor...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide proper disposal procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Process Chemists, and EHS Managers[1]

Executive Summary

4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide is a halogenated heterocyclic intermediate, frequently utilized in the synthesis of tyrosine kinase inhibitors (e.g., Lenvatinib analogs).[1]

Immediate Action Required:

  • Classification: RCRA Hazardous Waste (Halogenated). [1]

  • Critical Restriction: Do NOT mix with non-halogenated solvents or general trash.[1] The presence of Iodine (I) and Chlorine (Cl) atoms requires specific high-temperature incineration with flue gas scrubbing to prevent the formation of acid gases (HCl, HI) and potential dioxins.

  • Storage: Amber glass or high-density polyethylene (HDPE) containers; protect from light (iodine-carbon bond lability).[1]

Hazard Identification & Causality (The "Why")

As a Senior Application Scientist, it is insufficient to simply label a drum. You must understand the chemical causality that dictates these protocols to ensure a self-validating safety system.

FeatureChemical CausalityOperational Consequence
Halogen Content (Cl, I) Thermal oxidation of chlorinated/iodinated compounds generates acidic byproducts (HCl, HI) and free halogens.[1]MUST be segregated from "Fuel Blending" (non-halo) waste streams to prevent corrosion of standard incinerators and regulatory fines.[1]
Quinoline Scaffold Nitrogen-containing heterocycles are often toxic to aquatic life (Aquatic Chronic 2/3) and can be persistent.[1]Zero-discharge policy. No drain disposal. All aqueous rinses must be collected.
Iodine Labillity The C-I bond is weaker than C-Cl; light or heat can cause homolytic cleavage, releasing free iodine (

) gas.[1]
Waste containers must be opaque (amber) or stored in dark cabinets to prevent pressure buildup or toxic vapor release.

Operational Disposal Protocol

Solid Waste (Pure Compound)
  • Container: Dedicated wide-mouth HDPE jar or amber glass jar.

  • Labeling: Must read "Hazardous Waste - Solid - Halogenated Organic." [1]

  • Segregation: Do not mix with strong oxidizers (e.g., peroxides, permanganates) as this may liberate free iodine gas immediately.[1]

Liquid Waste (Mother Liquors/Reaction Mixtures)

This compound is often handled in solvents like DMSO, DMF, or Dichloromethane (DCM).[1]

  • If solvent is Halogenated (e.g., DCM, Chloroform):

    • Combine with the compound.

    • Disposal Stream: Halogenated Solvent Waste.[1][2]

  • If solvent is Non-Halogenated (e.g., DMSO, Methanol):

    • Because the solute (the quinoline) is halogenated, the entire mixture is now classified as Halogenated Waste.[1]

    • Crucial Step: Do not pour this into the "Non-Halogenated" carboy. Doing so contaminates the entire 55-gallon drum, forcing the disposal vendor to reclassify the bulk load at significant cost.[1]

Contaminated Debris (PPE/Consumables)
  • Items: Weigh boats, pipettes, nitrile gloves.[1]

  • Protocol: Double-bag in clear polyethylene bags (4 mil thickness).

  • Tag: "Solid Debris - Contaminated with Halogenated Organics."[1]

Workflow Visualization

The following diagram illustrates the decision logic for disposing of this specific intermediate. This flowchart serves as a self-validating mechanism for lab personnel.

DisposalWorkflow Start Waste Generation: 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide StateCheck Physical State? Start->StateCheck Liquid Liquid Solution (Mother Liquor) StateCheck->Liquid Solid Solid / Powder StateCheck->Solid Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris SolventCheck Is Solvent Halogenated? (e.g., DCM vs DMSO) Liquid->SolventCheck HaloSolvent Solvent is Halogenated (DCM, Chloroform) SolventCheck->HaloSolvent Yes NonHaloSolvent Solvent is Non-Halogenated (DMSO, MeOH, EtOAc) SolventCheck->NonHaloSolvent No HaloWasteStream DISPOSAL STREAM: Halogenated Organic Waste (Incineration w/ Scrubbing) HaloSolvent->HaloWasteStream ContaminationRule CRITICAL RULE: Solute Halogens Contaminate Non-Halo Solvents NonHaloSolvent->ContaminationRule ContaminationRule->HaloWasteStream Re-classify as Halo Solid->HaloWasteStream SolidHazWaste DISPOSAL STREAM: Solid Hazardous Waste (Trace Halogens) Debris->SolidHazWaste

Caption: Decision matrix for segregating halogenated quinoline waste to prevent cross-contamination of fuel-blending streams.

Emergency Spill Response (Spill < 50g)

If a spill occurs, immediate containment is necessary to prevent tracking the iodinated compound through the lab.

  • PPE Upgrade: Wear double nitrile gloves (0.11 mm minimum) and a P95/N95 particulate respirator if dust is visible.[1]

  • Dry Spill (Powder):

    • Do NOT use a wet mop initially (spreads contamination).[1]

    • Use a scoop or stiff paper to lift the powder into a disposal bag.

    • Wipe the area with a solvent-dampened paper towel (Ethanol or Acetone).[1]

  • Wet Spill (Solution):

    • Cover with an inert absorbent (Vermiculite or Polypropylene pads).[1]

    • Do NOT use sawdust (combustible).[1]

  • Verification: Use a UV lamp (365 nm) to check for residual fluorescence (quinolines often fluoresce), ensuring the area is clean.[1]

References

  • U.S. Environmental Protection Agency (EPA). (2024).[1][3] Hazardous Waste Characteristics: Toxicity and Listing (40 CFR Part 261).[4] Retrieved from [Link]

  • National Institutes of Health (NIH) - PubChem. (2024).[1] Quinoline-3-carboxamide Derivatives Safety Profile. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). (2024).[1] Laboratory Safety Guidance (OSHA 3404-11R).[1] Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide

Executive Safety Summary Compound: 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide Primary Application: Key intermediate in the synthesis of Lenvatinib (E7080), a multi-kinase inhibitor. Operational Hazard Class: High P...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 4-Chloro-7-iodo-6-methoxyquinoline-3-carboxamide Primary Application: Key intermediate in the synthesis of Lenvatinib (E7080), a multi-kinase inhibitor. Operational Hazard Class: High Potency / Irritant (OEB 3/4) . Critical Warning: This compound possesses a reactive 4-chloro moiety designed for nucleophilic substitution. It is not only a toxicological hazard but a chemical sensitizer capable of reacting with protein residues on human skin and mucous membranes.

ParameterSpecification
Physical State Off-white to pale yellow solid (Powder)
Reactivity High (4-Cl position susceptible to nucleophilic attack)
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen), Light Sensitive (Iodo-group instability)
Signal Word WARNING / DANGER
Hazard Statements H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.), H361 (Suspected Repro.[1] Tox - inferred from Lenvatinib)

Hazard Mechanism & Risk Stratification

To handle this chemical safely, you must understand why it is dangerous. It is not a generic "white powder."

The "Warhead" Risk (Chemical Reactivity)

The molecule contains a chlorine atom at the 4-position of the quinoline ring. In drug synthesis, this is a "leaving group" intended to be displaced by an amine.

  • Biological Implication: If this powder contacts moist skin or lungs, the 4-chloro group can react with biological amines (proteins), leading to severe contact dermatitis and irreversible sensitization .

  • The Iodo-Moiety: The iodine at position 7 increases the molecular weight and lipophilicity, enhancing skin absorption rates compared to non-halogenated quinolines. It also renders the compound sensitive to photodegradation, potentially releasing free iodine radicals.

Pharmacological Potency

As a precursor to Lenvatinib (a VEGFR/FGFR inhibitor), this intermediate shares structural homology with the active drug.

  • Systemic Risk: Inhalation of dust allows direct entry into the bloodstream, bypassing first-pass metabolism. Even trace amounts may trigger kinase inhibition pathways, affecting angiogenesis and reproductive health.

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient . The following matrix is mandatory for all manipulations.

Respiratory Protection[3][4][5]
  • Open Bench: FORBIDDEN .

  • Enclosure: All weighing and transfer must occur within a Class I Biological Safety Cabinet (BSC) or a Powder Containment Hood (HEPA filtered).

  • Breach Protocol: If handling outside a hood (e.g., equipment maintenance), a PAPR (Powered Air Purifying Respirator) with HEPA cartridges is required. N95 masks offer insufficient protection against high-potency pharmaceutical dusts.

Dermal Protection (Glove Permeation Logic)

The lipophilic methoxy and iodo groups facilitate permeation through standard latex.

  • Primary Layer: Nitrile (High Dexterity, 4 mil).

  • Secondary Layer: Nitrile (Long Cuff, 8 mil) or Laminate (Silver Shield) for prolonged handling.

  • Technique: "Double-gloving" with contrasting colors allows immediate detection of outer glove breach.

Ocular & Body Protection[5]
  • Eyes: Chemical Goggles (indirect venting). Safety glasses are inadequate due to the risk of airborne dust entering from the side.

  • Body: Tyvek® lab coat or disposable coveralls (elastic cuffs). Cloth lab coats retain dust and become secondary contamination sources.

Operational Workflows

Workflow Logic Diagram

The following decision tree outlines the safety logic for handling this compound based on its physical state.

PPE_Logic Figure 1: PPE and Handling Logic Flow Start Start: Handling 4-Cl-7-I-6-OMe-Quinoline StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder StateCheck->Solid Solution Solubilized (e.g., DMSO/DMF) StateCheck->Solution Engineering Engineering Control: Powder Containment Hood / Iso-Chamber Solid->Engineering SolventRisk Risk Factor: Solvent enhances skin absorption Solution->SolventRisk SolidPPE PPE: Double Nitrile + Tyvek + P100/PAPR Engineering->SolidPPE Static Critical Step: Use Anti-Static Gun (Avoid dispersal) SolidPPE->Static Disposal Disposal: High-Temp Incineration (Halogenated) Static->Disposal SolPPE PPE: Laminate Gloves (Silver Shield) + Face Shield SolventRisk->SolPPE SolPPE->Disposal

Figure 1: Operational logic flow distinguishing between solid-state and solution-state hazards.

Step-by-Step Handling Protocol
A. Weighing & Transfer (Highest Risk Operation)
  • Preparation: Place an analytical balance inside the containment hood. Line the surface with plastic-backed absorbent pads.

  • Static Control: Quinoline derivatives are often fluffy and static-prone. Use an ionizing fan or anti-static gun on the spatula and weigh boat before touching the powder.

  • Transfer: Do not pour. Use a disposable spatula to transfer small amounts.

  • Decontamination: Wipe the exterior of the formulation vessel with a solvent-dampened wipe (ethanol/water) before removing it from the hood.

B. Reaction Setup (Solubilization)
  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents are penetration enhancers . They will carry the toxic quinoline through nitrile gloves in seconds.

  • Glove Change: Immediately replace outer gloves if any splash occurs.

  • Temperature: If heating is required, use a closed system (reflux condenser) to prevent volatilization of iodine species.

C. Spill Response (Dry Powder)
  • Evacuate: Clear the immediate area.

  • PPE Upgrade: Don a P100 respirator or PAPR.

  • Cover: Gently cover the spill with oil-impregnated sweeping compound or damp paper towels to prevent dust generation. DO NOT SWEEP DRY.

  • Clean: Scoop up material. Wash the surface with a 10% bleach solution (oxidizes and degrades the quinoline ring), followed by water.

Waste Disposal & Deactivation

Due to the halogen content (Chlorine and Iodine), this waste stream requires specific handling to prevent the formation of dioxins during incineration if not managed correctly.

Waste StreamClassificationDisposal Method
Solid Waste Halogenated Organic SolidHigh-Temperature Incineration (>1100°C) with scrubber.
Liquid Waste Halogenated Solvent WasteSegregate from non-halogenated solvents. Label clearly "Contains Iodine/Chlorine."
Consumables Contaminated PPE/WipesDouble-bag in hazardous waste bags (yellow/red) and incinerate.

References & Authority

  • Cayman Chemical. (2023). Safety Data Sheet: Lenvatinib (and intermediates). Retrieved from

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Quinoline derivatives and halogenated heterocycles. Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from

  • PubChem. (2023). Compound Summary: 4-Chloro-7-methoxyquinoline-6-carboxamide (Structural Analog). Retrieved from

Disclaimer: This guide is intended for trained scientific personnel. It supplements but does not replace the official Safety Data Sheet (SDS) provided by your specific chemical supplier.

Sources

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